molecular formula (CH3NH)2CO<br>C3H8N20<br>C3H8N2O B165225 1,3-Dimethylurea CAS No. 96-31-1

1,3-Dimethylurea

Cat. No.: B165225
CAS No.: 96-31-1
M. Wt: 88.11 g/mol
InChI Key: MGJKQDOBUOMPEZ-UHFFFAOYSA-N
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Description

1,3-Dimethylurea (CAS 96-31-1), also known as N,N'-Dimethylurea, is a urea derivative presenting as colorless to white crystalline flakes or powder with little toxicity . It is highly soluble in water and polar solvents like alcohols, with a melting point of 101-104 °C and a boiling point of 269 °C . This compound serves as a versatile building block and intermediate in organic synthesis across multiple research and industrial fields. In pharmaceutical research, this compound is a critical reagent in the synthesis of active ingredients such as caffeine, theophylline, and other pharmachemicals . In agrochemical research, it is employed in the development of herbicides and functions as a urease inhibitor in fertilizers, improving nitrogen efficiency and reducing environmental losses . Furthermore, it is a key intermediate in the textile industry for the production of formaldehyde-free, easy-care finishing agents for cellulose fibers . This product is intended for research and further manufacturing applications only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethylurea
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InChI

InChI=1S/C3H8N2O/c1-4-3(6)5-2/h1-2H3,(H2,4,5,6)
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InChI Key

MGJKQDOBUOMPEZ-UHFFFAOYSA-N
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Canonical SMILES

CNC(=O)NC
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Molecular Formula

C3H8N2O
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DSSTOX Substance ID

DTXSID5025156
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Molecular Weight

88.11 g/mol
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Physical Description

N,n'-dimethylurea appears as colorless crystals. (NTP, 1992), Other Solid, Colorless solid; [Hawley] Sheet; [Alfa Aesar MSDS] Colorless powder; [OECD SIDS: 1,3-Dimethylurea - 2003], Solid, COLOURLESS-TO-WHITE CRYSTALLINE POWDER.
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Boiling Point

514 to 518 °F at 760 mmHg (NTP, 1992), 268-270 °C, 269.00 °C. @ 760.00 mm Hg
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Flash Point

154 °C
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), VERY SOL IN WATER & ALCOHOL, INSOL IN ETHER, Solubility in water, g/100ml at 21.5 °C: 76.5 (good)
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Density

1.142 (NTP, 1992) - Denser than water; will sink, 1.142, 1.1 g/cm³
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Vapor Pressure

0.54 [mmHg], Vapor pressure, Pa at 20 °C: 0.042
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Color/Form

RHOMBIC BIPYRAMIDAL CRYSTALS FROM CHLOROFORM-ETHER, COLORLESS PRISMS

CAS No.

96-31-1
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Melting Point

226 °F (NTP, 1992), 108 °C, 108.00 °C. @ 760.00 mm Hg, 102-107 °C
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1,3-Dimethylurea from Methylamine

Introduction

This compound (DMU), also known as N,N'-dimethylurea, is a versatile chemical intermediate with significant applications across various industries. It serves as a crucial building block in the synthesis of pharmaceuticals like caffeine and theophylline, as well as in the production of herbicides, textile finishing agents, and resins.[1][2][3] In the textile industry, it is a key component for creating formaldehyde-free easy-care finishing agents.[2][4] This guide provides a comprehensive technical overview of the primary synthesis pathways for this compound, with a focus on reactions originating from methylamine.

Core Synthesis Pathways from Methylamine

The industrial production of this compound from methylamine is primarily achieved through two major routes: the reaction with urea and the reaction with phosgene. Each pathway offers distinct advantages and disadvantages concerning yield, reaction conditions, and safety.

Pathway 1: Reaction of Methylamine with Urea

This is a widely used industrial method involving the condensation reaction of methylamine with urea.[1] The reaction proceeds by the nucleophilic attack of methylamine on the carbonyl carbon of urea, followed by the elimination of ammonia. The reaction can be driven to completion by removing the ammonia byproduct.

The overall reaction is as follows: 2 CH₃NH₂ + (NH₂)₂CO → (CH₃NH)₂CO + 2 NH₃

This process is typically carried out at elevated temperatures and pressures.[5][6] Theoretical studies suggest the interaction is stepwise, with the initial formation of N-methylurea as an intermediate.[7] The reaction is described as an exothermic, spontaneous, and entropy-increasing process.[5]

Pathway 2: Reaction of Methylamine with Phosgene

A traditional method for synthesizing ureas involves the reaction of amines with phosgene (COCl₂). In this case, methylamine reacts with phosgene to produce this compound and hydrochloric acid. The acid byproduct must be neutralized, typically with a caustic alkali like sodium hydroxide, to drive the reaction to completion and prevent the formation of methylamine hydrochloride.[8][9]

The reaction can be summarized as: 2 CH₃NH₂ + COCl₂ + 2 NaOH → (CH₃NH)₂CO + 2 NaCl + 2 H₂O

This method can achieve high yields but involves the use of highly toxic phosgene gas, necessitating stringent safety protocols.[8][10] The reaction is typically carried out in an aqueous medium at controlled temperatures.[9]

Alternative Phosgene-Free Pathways

Concerns over the toxicity of phosgene have driven research into alternative, "phosgene-free" synthesis routes. One such approach involves the use of dimethyl carbonate as a less hazardous carbonyl source.[10] Another related synthesis involves the reaction of methyl isocyanate with water, which produces this compound and carbon dioxide.[11] Methyl isocyanate itself is often produced from methylamine and phosgene.[11]

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthesis methods.

PathwayReactantsMolar Ratio (Methylamine:Other)Temperature (°C)PressureReaction TimeYield (%)Reference
Ammonolysis of UreaMethylamine, Urea2:1140-145~25 atm2 hours~85%[6]
Ammonolysis of UreaMethylamine, UreaNot specified140Atmospheric3 hoursNot specified[5]
PhosgenationMethylamine, Phosgene2:1 (approx.)< 50 (e.g., 18)AtmosphericNot specified90%[8][9]
From HydrochlorideMethylamine HCl, Urea2:1 (approx.)160-170Atmospheric1 hour78.4%[12]

Detailed Experimental Protocols

Protocol 1: Synthesis from Methylamine and Urea (Autoclave Method)

This protocol is based on a patented industrial process for the synthesis of this compound.[6]

Materials:

  • Urea (60 parts by weight, ~1 mole)

  • 40% aqueous methylamine solution (155 parts by weight, containing ~2 moles of methylamine)

  • Autoclave reactor

Procedure:

  • Charge the autoclave with 60 parts by weight of urea and 155 parts by weight of a 40% aqueous methylamine solution.

  • Seal the autoclave and heat the mixture to 140-145°C for approximately 2 hours. The pressure will rise to about 25 atmospheres.

  • After the reaction period, cool the autoclave to room temperature and vent any residual pressure.

  • The resulting aqueous solution is then evaporated to remove water and unreacted methylamine.

  • The crude this compound is purified by recrystallization from a suitable solvent (e.g., water or ethanol) to yield the final product with a melting point of 103-105°C.

Protocol 2: Synthesis from Methylamine and Phosgene

This protocol is adapted from a patented method and requires handling of highly toxic phosgene gas.[8][9] All operations must be conducted in a well-ventilated fume hood with appropriate safety measures.

Materials:

  • Aqueous solution of methylamine

  • Gaseous phosgene

  • Caustic alkali solution (e.g., sodium hydroxide)

  • Reaction vessel with agitation and temperature control

Procedure:

  • Prepare an aqueous solution of methylamine in the reaction vessel.

  • Cool the solution to a controlled temperature, for example, 18°C.

  • Slowly bubble gaseous phosgene into the agitated methylamine solution. The amount of phosgene should not substantially exceed the theoretical proportion (1 mole of phosgene per 2 moles of methylamine).

  • Simultaneously, add a caustic alkali solution to the reaction mixture at a rate that neutralizes the hydrochloric acid formed during the reaction, maintaining a slightly alkaline to neutral pH.

  • Continue the reaction until the addition of phosgene is complete.

  • The resulting product is an aqueous solution of this compound containing suspended sodium chloride.

  • The this compound can be isolated by evaporating the water and then separating the product from the salt by extraction with a suitable solvent like alcohol, followed by crystallization.

Diagrams and Workflows

Synthesis_Pathways cluster_phosgene Phosgene Pathway methylamine Methylamine (CH₃NH₂) dmu This compound ((CH₃NH)₂CO) methylamine:e->dmu:w + Urea methylamine:n->dmu:s + Phosgene urea Urea ((NH₂)₂CO) urea:e->dmu:w phosgene Phosgene (COCl₂) phosgene:n->dmu:s ammonia Ammonia (NH₃) dmu->ammonia Byproduct hcl Hydrochloric Acid (HCl) dmu->hcl Byproduct

Caption: Primary synthesis pathways of this compound from Methylamine.

Experimental_Workflow start Start charge_reactor Charge Autoclave (Urea + aq. Methylamine) start->charge_reactor seal_heat Seal & Heat (140-145°C, ~2 hrs) charge_reactor->seal_heat reaction Reaction Occurs (Pressure ~25 atm) seal_heat->reaction cool_vent Cool & Vent Reactor reaction->cool_vent evaporate Evaporate Solution (Remove H₂O) cool_vent->evaporate purify Purify by Recrystallization evaporate->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis via the Urea/Autoclave method.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylurea (DMU), also known as N,N'-dimethylurea, is a symmetrically substituted urea derivative with the chemical formula C₃H₈N₂O.[1] It presents as a colorless to white crystalline solid and is utilized primarily as an intermediate in the synthesis of various chemicals, including caffeine, theophylline, pharmaceuticals, textile aids, and herbicides.[1][2] In the agricultural sector, it serves as a urease inhibitor to improve the efficiency of urea-based fertilizers by slowing the release of nitrogen.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with tabulated data, experimental methodologies, and a visualization of its primary biological mechanism of action.

Physical Properties

This compound is a solid at room temperature with a faint amine-like odor or being odorless.[3] It is characterized by its high solubility in water and polar organic solvents, a property attributable to its capacity for hydrogen bonding.[3][4]

Summary of Physical Properties
PropertyValueSource(s)
Molecular Formula C₃H₈N₂O[1]
Molecular Weight 88.11 g/mol [5]
Appearance Colorless to white crystalline solid/powder[1][3]
Melting Point 102-108 °C[2]
Boiling Point 268-270 °C[2]
Density 1.142 g/cm³[2]
Solubility in Water 765 g/L at 21.5 °C[2]
logP (Octanol-Water Partition Coefficient) -0.783 at 25 °C[2]
Vapor Pressure 0.00042 hPa at 20 °C[2]
pKa (Predicted) 14.57 ± 0.46[6][7]

Chemical Properties and Reactivity

This compound exhibits chemical properties characteristic of a disubstituted urea. It is stable under neutral conditions but can undergo hydrolysis in strongly acidic or basic environments.[3] A significant reaction of environmental and industrial relevance is its potential to form carcinogenic nitrosoureas in the presence of nitrite.[2]

Key reactive characteristics include:

  • Hydrolysis: The amide linkages are susceptible to hydrolysis, although the rate is extremely slow under normal environmental conditions.[2]

  • Reaction with Formaldehyde: It reacts with formaldehyde, but unlike urea, it does not readily form polymers.[8]

  • Synthesis: Industrially, this compound can be synthesized by the reaction of methyl isocyanate with water or through the methylation of urea using agents like dimethyl sulfate.[9]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum in DMSO-d₆, this compound shows two main signals:

  • A signal corresponding to the N-H protons.

  • A signal for the methyl (CH₃) protons.

For example, in DMSO-d6, the N-H proton signal appears around 5.69 ppm, while the methyl proton signal is observed at approximately 2.54 ppm.[10]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is relatively simple, displaying two distinct signals:

  • One for the carbonyl (C=O) carbon.

  • One for the methyl (CH₃) carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm its functional groups:

  • N-H Stretching: A prominent band in the region of 3300-3500 cm⁻¹.

  • C=O Stretching (Amide I): A strong absorption band typically found around 1630-1680 cm⁻¹.

  • N-H Bending (Amide II): A band in the vicinity of 1550-1640 cm⁻¹.

  • C-N Stretching: Bands that appear in the fingerprint region.

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 88, corresponding to its molecular weight. The fragmentation pattern can provide further structural information. A common fragmentation involves the cleavage of the C-N bond.

Experimental Protocols

Determination of Melting Point

A standard method for determining the melting point of a crystalline solid like this compound involves the use of a capillary melting point apparatus.

Methodology:

  • A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.[11]

  • The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[12]

  • The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[12]

  • For accurate measurements, the heating rate should be slow (1-2 °C per minute) near the expected melting point.[12]

Determination of Aqueous Solubility

The shake-flask method is a common and reliable technique for determining the solubility of organic compounds in water.

Methodology:

  • An excess amount of this compound is added to a known volume of distilled water in a flask.

  • The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath until equilibrium is reached. This may take 24 hours or longer.

  • After equilibration, the mixture is allowed to stand to let the undissolved solid settle.

  • A sample of the supernatant saturated solution is carefully withdrawn, ensuring no solid particles are included.

  • The concentration of this compound in the sample is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

Biological Activity: Urease Inhibition

While this compound is not known to be directly involved in specific cellular signaling pathways in humans or animals, its primary biological effect of interest is the inhibition of the enzyme urease.[1] Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting this enzyme in soil, this compound slows down the rate of urea fertilizer breakdown, reducing nitrogen loss and enhancing its availability to plants.[1]

Urease_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound Urea Urea EnzymeSubstrate Urease-Urea Complex Urea->EnzymeSubstrate Binds to Urease Urease (Active Site) Urease->EnzymeSubstrate Active Site EnzymeSubstrate->Urease Releases Products Ammonia + CO2 EnzymeSubstrate->Products Hydrolysis DMU This compound (Inhibitor) InhibitedComplex Urease-DMU Complex (Inactive) DMU->InhibitedComplex Binds to Urease_Inhibited Urease (Active Site) Urease_Inhibited->InhibitedComplex Active Site NoReaction No Reaction InhibitedComplex->NoReaction Prevents Urea Binding

Caption: Mechanism of Urease Inhibition by this compound.

Conclusion

This compound is a compound with well-defined physical and chemical properties that make it a versatile intermediate in the chemical industry and a valuable component in agricultural formulations. Its high water solubility and specific reactivity are key to its applications. While not a direct participant in known biological signaling pathways, its role as a urease inhibitor is a critical function with significant environmental and economic impact. The data and methodologies presented in this guide offer a solid foundation for researchers and professionals working with this compound.

References

An In-depth Technical Guide to the Characterization of 1,3-Dimethylurea (CAS Number 96-31-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 1,3-Dimethylurea (CAS No. 96-31-1), a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document details its physicochemical properties, spectroscopic data, a laboratory-scale synthesis protocol, and the methodologies for its characterization.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[1][2] It is highly soluble in water and polar organic solvents.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃H₈N₂O
Molecular Weight 88.11 g/mol
Melting Point 102-107 °C[4]
Boiling Point 268-270 °C[2][4]
Density 1.142 g/cm³[4]
Water Solubility 765 g/L at 21.5 °C[4]
log Kₒw (Octanol-Water Partition Coefficient) -0.783 at 25 °C[4]
Appearance Colorless to white crystalline powder[4][5]
pH 9 - 9.5 (at 100 g/L)[4]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of methylamine with urea.

Experimental Protocol: Synthesis from Methylamine and Urea

Materials:

  • Urea

  • Aqueous methylamine solution (40%)

  • Toluene

  • Heating mantle with a stirrer

  • Round-bottom flask

  • Condenser

  • Distillation apparatus

  • Vacuum source

Procedure:

  • In a round-bottom flask equipped with a stirrer and condenser, preheat a calculated amount of a suitable solvent (e.g., none, as the reaction can be run neat) to 60 °C in an oil bath.[6]

  • Slowly add a 40% aqueous solution of methylamine dropwise to the preheated urea over a period of time.[6] A molar ratio of 2:1 methylamine to urea is typically used for the synthesis of the symmetrically substituted dimethylurea.

  • After the addition is complete, raise the temperature to approximately 67-68 °C and maintain the reaction at this temperature with continuous stirring.[6] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[6]

  • Upon completion of the reaction, remove the solvent (and any water) under reduced pressure.[6]

  • To the resulting solid residue, add anhydrous toluene to form an azeotrope with any remaining water.[6]

  • Distill the toluene/water azeotrope under reduced pressure to yield the crude this compound.[6]

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as acetone/diethyl ether or ethanol.[1][7]

G Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification reactants Urea + Methylamine Solution reaction Reaction at 60-68 °C reactants->reaction workup Solvent Removal (Vacuum) reaction->workup azeotrope Azeotropic Distillation with Toluene workup->azeotrope Crude Product recrystallization Recrystallization (e.g., Acetone/Ether) azeotrope->recrystallization product Pure this compound recrystallization->product G Characterization Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation sample Purified this compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ftir FT-IR Spectroscopy sample->ftir ms Mass Spectrometry sample->ms nmr_data Chemical Shifts & Multiplicities nmr->nmr_data ftir_data Vibrational Frequencies ftir->ftir_data ms_data Molecular Ion & Fragmentation Pattern ms->ms_data structure Structural Confirmation nmr_data->structure ftir_data->structure ms_data->structure

References

Thermal Stability and Decomposition of 1,3-Dimethylurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 1,3-Dimethylurea (DMU). Drawing from available literature, this document consolidates key data, outlines relevant experimental methodologies, and presents a proposed decomposition pathway. This guide is intended to be a valuable resource for professionals working with this compound in research, development, and manufacturing environments where thermal stability is a critical parameter.

Core Physicochemical and Thermal Properties

This compound is a colorless crystalline powder with established applications in the synthesis of pharmaceuticals like caffeine and theophylline, as well as in the textile and herbicide industries.[1][2] A summary of its key physical and thermal properties is presented in Table 1. While a precise decomposition temperature from thermogravimetric analysis is not widely published, an OECD SIDS report indicates that decomposition can occur at temperatures above 150 °C.[3]

Table 1: Physicochemical and Thermal Properties of this compound

PropertyValueSource(s)
CAS Number96-31-1[2]
Molecular FormulaC₃H₈N₂O[2]
Molar Mass88.110 g·mol⁻¹[2]
Melting Point102 - 107 °C[3]
Boiling Point269.1 °C[2]
Autoignition Temperature400 °C[3]
DecompositionCan decompose at > 150 °C[3]
Water Solubility765 g/L at 21.5 °C[3]

Thermal Decomposition Pathway

While specific experimental studies on the thermal decomposition mechanism of this compound are limited, a probable pathway can be inferred from theoretical studies of urea derivatives and experimental work on analogous compounds such as 1,3-diphenyl urea.[4][5] Theoretical calculations suggest that the thermal decomposition of alkyl- and phenylureas proceeds via a four-center pericyclic reaction, yielding a substituted isocyanate and an amine.

In the case of this compound, this would involve the cleavage of a C-N bond and the transfer of a hydrogen atom, resulting in the formation of methyl isocyanate and methylamine. This proposed pathway is consistent with the observation of methylamine as a hazardous decomposition product.[3]

Decomposition_Pathway cluster_products DMU This compound (CH₃NHCONHCH₃) TS Transition State (Four-center pericyclic) DMU->TS Heat (> 150 °C) MIC Methyl Isocyanate (CH₃NCO) TS->MIC MA Methylamine (CH₃NH₂) TS->MA Products Decomposition Products

Caption: Proposed thermal decomposition pathway of this compound.

Under fire conditions, further decomposition is expected, leading to the formation of carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1]

Experimental Protocols for Thermal Analysis

To assess the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques. The following are generalized experimental protocols based on standard methods for urea and its derivatives.[1][6]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of residual material.

Instrumentation: A calibrated thermogravimetric analyzer. Crucibles: Alumina or platinum crucibles. Sample Preparation:

  • Ensure the this compound sample is finely ground and homogeneous.

  • Accurately weigh approximately 2-5 mg of the sample into a tared TGA crucible.

Experimental Parameters:

  • Temperature Range: Ambient to 450 °C or higher, depending on the desired extent of decomposition analysis.

  • Heating Rate: A linear heating rate of 5-10 °C/min is recommended to ensure good resolution of thermal events.

  • Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert environment.

Procedure:

  • Place the crucible containing the sample onto the TGA balance.

  • Purge the furnace with the inert gas for at least 15 minutes prior to starting the experiment.

  • Initiate the heating program.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage weight loss for each decomposition step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Instrumentation: A calibrated differential scanning calorimeter. Pans: Aluminum pans, potentially with pierced hermetic lids to allow for the escape of gaseous decomposition products. Sample Preparation:

  • Accurately weigh 2-5 mg of the finely ground this compound sample into a tared aluminum DSC pan.

  • Seal the pan with a lid. It is advisable to pierce the lid to allow for the escape of any evolved gases.

Experimental Parameters:

  • Temperature Range: 20 °C to a temperature exceeding the final decomposition event observed in TGA.

  • Heating Rate: A heating rate of 2-10 °C/min is recommended.

  • Atmosphere: Inert atmosphere (nitrogen or argon) with a similar flow rate to the TGA experiment.

Procedure:

  • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Equilibrate the system at the starting temperature.

  • Initiate the heating program.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting DSC thermogram to determine the onset temperature, peak temperature, and enthalpy of melting and any subsequent decomposition events.

The workflow for a comprehensive thermal analysis of this compound is depicted in the following diagram.

Experimental_Workflow cluster_prep Sample Preparation Sample This compound Sample Grind Grind to Homogeneous Powder Sample->Grind Weigh Weigh 2-5 mg Grind->Weigh TGA TGA (Ambient to 450°C, 10°C/min, N₂) Weigh->TGA DSC DSC (Ambient to 450°C, 10°C/min, N₂) Weigh->DSC TGA_Data Mass Loss vs. Temperature (Decomposition Onset, Weight % Loss) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (Melting Point, Enthalpy, Decomposition Peaks) DSC->DSC_Data Final_Report Comprehensive Thermal Stability Profile

Caption: Workflow for the thermal analysis of this compound.

Summary of Findings and Future Work

The thermal stability of this compound is a critical consideration for its safe handling, storage, and application in various industrial and pharmaceutical processes. The available data suggests that decomposition begins at temperatures above 150 °C, with a proposed mechanism involving the formation of methyl isocyanate and methylamine. For a more complete understanding, further experimental work is necessary to generate specific TGA and DSC data for this compound, to quantitatively identify its decomposition products under different atmospheric conditions, and to determine the kinetics of its decomposition. Such studies would provide invaluable data for process optimization, safety assessments, and the development of more stable formulations.

References

An In-Depth Technical Guide to the Solubility of 1,3-Dimethylurea in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Dimethylurea in a range of common organic solvents. The data presented is crucial for professionals in drug development, chemical synthesis, and materials science, where this compound is utilized as a reactant, intermediate, or formulation component. This document summarizes quantitative solubility data, details the experimental protocols for its determination, and provides visual representations of the experimental workflow and the relationship between solvent properties and solubility.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in various organic solvents across a range of temperatures. The following tables summarize the mole fraction solubility (x) of this compound in several alcohols and other common organic solvents. The data consistently shows that the solubility of this compound increases with increasing temperature in all tested solvents.[1][2]

Table 1: Solubility of this compound in Alcohols

SolventTemperature (K)Mole Fraction (x)
Methanol288.150.1983
293.150.2245
298.150.2531
303.150.2843
308.150.3186
313.150.3564
318.150.3981
323.150.4443
328.150.4955
Ethanol288.150.1096
293.150.1263
298.150.1451
303.150.1662
308.150.1898
313.150.2163
318.150.2461
323.150.2796
328.150.3172
1-Propanol288.150.0732
293.150.0853
298.150.0991
303.150.1148
308.150.1326
313.150.1528
318.150.1757
323.150.2017
328.150.2312
1-Butanol288.150.0538
293.150.0628
298.150.0731
303.150.0848
308.150.0981
313.150.1132
318.150.1304
323.150.1499
328.150.1721
1-Pentanol288.150.0415
293.150.0485
298.150.0566
303.150.0658
308.150.0763
313.150.0882
318.150.1018
323.150.1173
328.150.1350
1-Hexanol288.150.0335
293.150.0391
298.150.0456
303.150.0530
308.150.0615
313.150.0712
318.150.0822
323.150.0947
328.150.1090
1-Heptanol288.150.0279
293.150.0326
298.150.0380
303.150.0442
308.150.0513
313.150.0594
318.150.0687
323.150.0793
328.150.0915
1-Octanol288.150.0238
293.150.0278
298.150.0324
303.150.0376
308.150.0436
313.150.0506
318.150.0586
323.150.0678
328.150.0783
2-Propanol288.150.0795
293.150.0934
298.150.1093
303.150.1275
308.150.1484
313.150.1724
318.150.1999
323.150.2315
328.150.2678
2-Butanol288.150.0612
293.150.0719
298.150.0843
303.150.0986
308.150.1151
313.150.1341
318.150.1559
323.150.1810
328.150.2098

Data sourced from Zhu, P., et al. (2016) and Chen, Y., et al. (2016).

Table 2: Solubility of this compound in Other Organic Solvents [1]

SolventTemperature (K)Mole Fraction (x)
Acetone288.150.1423
293.150.1652
298.150.1914
303.150.2215
308.150.2559
313.150.2953
318.150.3405
323.150.3924
328.150.4520
Acetonitrile288.150.0754
293.150.0886
298.150.1038
303.150.1212
308.150.1411
313.150.1640
318.150.1899
323.150.2195
328.150.2531
Ethyl Acetate288.150.0251
293.150.0302
298.150.0361
303.150.0430
308.150.0511
313.150.0605
318.150.0716
323.150.0845
328.150.0997
Butyl Acetate288.150.0189
293.150.0228
298.150.0273
303.150.0326
308.150.0388
313.150.0460
318.150.0544
323.150.0643
328.150.0759

Data sourced from Chen, Y., et al. (2016).

Experimental Protocols

The quantitative solubility data presented in this guide was determined using the synthetic method , a reliable technique for measuring solubility at various temperatures. A common implementation of this method involves laser monitoring to precisely detect the dissolution point.[1][2]

Synthetic Method for Solubility Determination

The synthetic method involves preparing a mixture of the solute and solvent of a known composition and then determining the temperature at which the last solid particle of the solute dissolves upon heating or the first particle appears upon cooling.

Apparatus:

  • A jacketed glass vessel to allow for precise temperature control via a circulating water bath.

  • A magnetic stirrer and stir bar for continuous agitation of the mixture.

  • A precision thermometer or temperature probe with an accuracy of at least ±0.1 K.

  • A light source (e.g., a laser beam) and a detector to monitor the turbidity of the solution.

  • A data acquisition system to record temperature and detector signals.

Procedure:

  • Sample Preparation: A known mass of this compound and a known mass of the selected organic solvent are accurately weighed and placed into the jacketed glass vessel.

  • Heating and Dissolution: The mixture is continuously stirred while the temperature of the circulating bath is slowly increased. The heating rate is typically controlled to be very slow (e.g., 0.1 to 0.5 K/min) as the solution approaches the dissolution point to ensure thermal equilibrium.

  • Endpoint Detection (Laser Monitoring): A laser beam is passed through the suspension.

    • When solid particles are present, the laser light is scattered, and the detector registers a low transmittance.

    • As the temperature increases and the solid dissolves, the solution becomes clear, and the light transmittance increases significantly.

    • The temperature at which the detector signal shows a sharp and stable increase to a maximum value is recorded as the equilibrium solubility temperature for that specific composition.

  • Cooling and Crystallization (Confirmation): The solution is then slowly cooled. The temperature at which the first crystals appear, indicated by a sharp decrease in light transmittance, is also recorded. The dissolution and crystallization temperatures should be in close agreement to confirm that equilibrium was achieved.

  • Data Collection: This process is repeated for several different compositions of this compound and the solvent to generate a solubility curve over a range of temperatures.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the synthetic method with laser monitoring.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_confirmation Confirmation cluster_analysis Data Analysis weigh_solute Weigh this compound weigh_solvent Weigh Solvent mix Combine in Jacketed Vessel weigh_solvent->mix start_stirring Start Stirring mix->start_stirring heat Slowly Heat Mixture start_stirring->heat laser Monitor Transmittance (Laser Monitoring) heat->laser record_temp Record Dissolution Temperature laser->record_temp cool Slowly Cool Solution record_temp->cool detect_xtal Detect First Crystal Appearance cool->detect_xtal record_xtal_temp Record Crystallization Temperature detect_xtal->record_xtal_temp compare_temps Compare Dissolution and Crystallization Temperatures record_xtal_temp->compare_temps repeat_exp Repeat for Different Compositions compare_temps->repeat_exp plot_curve Generate Solubility Curve repeat_exp->plot_curve

Caption: Workflow for the synthetic method of solubility determination.

Relationship Between Solvent Polarity and Solubility

The solubility of this compound is significantly influenced by the polarity of the solvent. As a polar molecule capable of forming hydrogen bonds, it generally exhibits higher solubility in more polar solvents.

solvent_polarity_solubility cluster_solute Solute Properties cluster_solvents Solvent Properties cluster_solubility Resulting Solubility solute This compound (Polar, H-bond donor/acceptor) polar_protic Polar Protic (e.g., Alcohols) High H-bonding capacity solute->polar_protic Strong Interaction polar_aprotic Polar Aprotic (e.g., Acetone, Acetonitrile) Dipole-dipole interactions solute->polar_aprotic Moderate Interaction less_polar Less Polar (e.g., Esters) Weaker interactions solute->less_polar Weaker Interaction high_sol High Solubility polar_protic->high_sol moderate_sol Moderate Solubility polar_aprotic->moderate_sol low_sol Lower Solubility less_polar->low_sol

Caption: Solvent polarity and its effect on this compound solubility.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,3-Dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 1,3-dimethylurea. Leveraging data from X-ray crystallography, vibrational spectroscopy (FTIR and Raman), and computational chemistry, this document offers a detailed exploration of the molecule's geometry, bond parameters, and electronic characteristics. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental and computational methodologies are provided, alongside visual representations of the molecular structure and logical workflows to facilitate a deeper understanding of this scientifically significant compound.

Molecular Structure

This compound (DMU) is a derivative of urea with the chemical formula (CH₃NH)₂CO. The presence of methyl groups on both nitrogen atoms influences the molecule's conformation, electronic distribution, and intermolecular interactions. The core structural framework consists of a central carbonyl group bonded to two nitrogen atoms, each of which is, in turn, bonded to a methyl group.

Crystal Structure

This compound is known to exist in at least two polymorphic forms, both of which have been characterized by single-crystal X-ray diffraction. The key crystallographic data for both polymorphs are summarized below.

Table 1: Crystallographic Data for this compound Polymorphs

ParameterPolymorph IPolymorph II
Crystal SystemOrthorhombicOrthorhombic
Space GroupFdd2P2₁2₁2₁
Temperature (K)180100
CCDC Number860585860586

Data obtained from the Cambridge Crystallographic Data Centre (CCDC) based on the work of Bolte, D.D.A. & Jones, P.G. (2012).

The molecular structures within both polymorphs are very similar, with the primary difference lying in the packing of the molecules in the crystal lattice.

Molecular Geometry and Bond Parameters

The precise bond lengths, bond angles, and selected dihedral angles for the two polymorphs of this compound, as determined by X-ray crystallography, are presented in the following tables. These parameters provide a quantitative description of the molecule's three-dimensional shape.

Table 2: Selected Bond Lengths (Å) for this compound Polymorphs

BondPolymorph I (Å)Polymorph II (Å)
C1=O11.2571.259
C1-N11.3481.350
C1-N21.3481.349
N1-C21.4571.458
N2-C31.4571.456

Table 3: Selected Bond Angles (°) for this compound Polymorphs

AnglePolymorph I (°)Polymorph II (°)
O1=C1-N1121.9121.7
O1=C1-N2121.9121.8
N1-C1-N2116.2116.5
C1-N1-C2123.1123.0
C1-N2-C3123.1123.2

Table 4: Selected Dihedral Angles (°) for this compound Polymorphs

Dihedral AnglePolymorph I (°)Polymorph II (°)
C2-N1-C1-N2178.6179.1
C3-N2-C1-N1178.6179.3
O1=C1-N1-C2-1.5-1.0
O1=C1-N2-C3-1.5-0.8

The data reveals a largely planar geometry around the central urea core, a consequence of the sp² hybridization of the central carbon and the nitrogen atoms, which will be discussed in the following section.

Bonding and Electronic Structure

Hybridization and Covalent Bonding

The bonding in this compound can be understood through the concept of atomic orbital hybridization.

  • Carbonyl Carbon (C1): The central carbon atom is sp² hybridized, forming three sigma (σ) bonds with the two nitrogen atoms and the oxygen atom. The remaining p-orbital on the carbon atom participates in a pi (π) bond with the oxygen atom, resulting in the C=O double bond.

  • Nitrogen Atoms (N1, N2): The nitrogen atoms are also considered to be sp² hybridized. They each form three σ bonds: one with the central carbon, one with a methyl carbon, and one with a hydrogen atom (in the lone pair). The lone pair of electrons on each nitrogen atom resides in a p-orbital, which can overlap with the p-orbital of the carbonyl carbon. This delocalization of the nitrogen lone pairs into the C=O π-system gives the C-N bonds partial double bond character, resulting in a shorter bond length than a typical C-N single bond and contributing to the planarity of the urea backbone.

  • Methyl Carbons (C2, C3): The carbon atoms of the methyl groups are sp³ hybridized, forming four σ bonds with three hydrogen atoms and one nitrogen atom.

Intermolecular Forces

In the solid state, the primary intermolecular force governing the crystal packing of this compound is hydrogen bonding. The N-H groups act as hydrogen bond donors, while the carbonyl oxygen (O1) acts as a hydrogen bond acceptor. These hydrogen bonds link the molecules together in chains and networks, leading to a stable crystalline structure.

Spectroscopic Analysis

Vibrational spectroscopy provides valuable insights into the bonding and functional groups present in this compound.

Infrared (IR) and Raman Spectroscopy

The key vibrational modes of this compound are summarized in the table below. The assignments are based on a combination of experimental data and theoretical calculations from the literature.

Table 5: Principal Vibrational Frequencies and Assignments for this compound

Frequency (cm⁻¹)Vibrational ModeDescription
~3350ν(N-H)N-H stretching
~2950ν(C-H)C-H stretching (methyl groups)
~1630ν(C=O)C=O stretching (Amide I band)
~1570δ(N-H) + ν(C-N)N-H bending and C-N stretching (Amide II band)
~1450δ(C-H)C-H bending (methyl groups)
~1250ν(C-N) + δ(N-H)C-N stretching and N-H bending (Amide III band)
~770γ(C=O)C=O out-of-plane bending

The positions of these bands, particularly the Amide bands, are sensitive to the molecular environment and hydrogen bonding.

Experimental and Computational Protocols

X-ray Crystallography

The single-crystal X-ray diffraction data for the polymorphs of this compound were collected using a standard diffractometer. A detailed protocol for such an experiment is as follows:

  • Crystal Growth: Single crystals of this compound are grown by slow evaporation of a suitable solvent, such as ethanol or acetone.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to the desired temperature (e.g., 100 K or 180 K) using a cryostream to minimize thermal vibrations. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα). A series of diffraction images are recorded as the crystal is rotated.

  • Data Processing: The collected images are processed to integrate the diffraction spot intensities and correct for experimental factors such as absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by least-squares minimization against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

experimental_workflow_xray cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis CrystalGrowth Crystal Growth CrystalMounting Crystal Mounting CrystalGrowth->CrystalMounting DataCollection Data Collection CrystalMounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution & Refinement DataProcessing->StructureSolution computational_workflow_dft InitialStructure Build Initial Structure GeometryOptimization Geometry Optimization (DFT) InitialStructure->GeometryOptimization FrequencyCalculation Frequency Calculation GeometryOptimization->FrequencyCalculation Analysis Analysis of Results FrequencyCalculation->Analysis

spectroscopic analysis of 1,3-Dimethylurea (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 1,3-Dimethylurea (DMU), a compound of interest in various industrial and pharmaceutical applications. The following sections detail the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for DMU, along with standardized experimental protocols for data acquisition.

Introduction to this compound

This compound (CAS No. 96-31-1, Molecular Formula: C₃H₈N₂O, Molecular Weight: 88.11 g/mol ) is a symmetrically substituted urea derivative.[1] It serves as a versatile intermediate in the synthesis of various chemicals, including caffeine, theophylline, pharmaceuticals, and herbicides.[2][3] In the textile industry, it is a precursor for formaldehyde-free finishing agents.[2] Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in synthesis, quality control, and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the methyl (CH₃) and amine (NH) protons. Due to the molecule's symmetry, the two methyl groups are chemically equivalent, as are the two N-H protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~5.7 - 5.8Broad Singlet2H, N-H
~2.54Singlet / Doublet6H, -CH₃

Note: The multiplicity of the methyl peak can appear as a doublet due to coupling with the adjacent N-H proton. However, due to quadrupole broadening from the nitrogen atom and potential proton exchange, it often resolves as a singlet or a broad singlet.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound is simple, showing two distinct signals for the carbonyl carbon and the equivalent methyl carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~161C=O (Carbonyl)
~27-CH₃ (Methyl)

Note: Specific chemical shifts can vary slightly depending on the solvent used. The data presented is a general representation. Data for CDCl₃ as a solvent is referenced in literature.[4]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl Sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use an appropriate number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a standard proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C (e.g., 128 scans or more).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound clearly shows characteristic absorptions for N-H, C-H, and C=O bonds.

IR Data

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3352StrongAsymmetric N-H Stretch
3058MediumSymmetric N-H Stretch
2958MediumAsymmetric C-H₃ Stretch
2886MediumSymmetric C-H₃ Stretch
1635Very StrongC=O Stretch (Amide I band)
1558StrongN-H Bend (Amide II band)
1458MediumAsymmetric C-H₃ Bend
1415MediumSymmetric C-H₃ Bend
1215MediumC-N Stretch
775MediumO=C-N Bend
621MediumN-H Out-of-plane Bend
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

    • Place a small amount of the powder into a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Background Spectrum:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet in the sample holder in the spectrometer's beam path.

    • Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically perform a Fourier transform on the interferogram to produce the final spectrum (transmittance vs. wavenumber).

    • Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) method is commonly used, which involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.

Mass Spectrometry Data

The mass spectrum of this compound shows a clear molecular ion peak at an m/z corresponding to its molecular weight. The fragmentation pattern is consistent with the structure of a substituted urea.

Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data for this compound

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Assignment
8870[M]⁺ (Molecular Ion)
5885[CH₃NHCO]⁺
5725[CH₃NCO]⁺
4440[NH₂CO]⁺
30100[CH₃NH]⁺ (Base Peak)

Source: Data interpreted from the NIST Mass Spectrometry Data Center.[5]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction:

    • Introduce a small amount of the this compound sample into the mass spectrometer. For a solid sample, this is often done using a direct insertion probe, which allows the sample to be heated and vaporized directly into the ion source. Alternatively, the sample can be introduced via a gas chromatograph (GC-MS).

  • Ionization:

    • Utilize an electron ionization (EI) source.

    • Bombard the vaporized sample molecules with a beam of electrons, typically with an energy of 70 eV. This will cause the ejection of an electron from the molecule to form the positively charged molecular ion [M]⁺.

  • Mass Analysis:

    • Accelerate the generated ions out of the ion source and into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection:

    • The separated ions are detected by an electron multiplier or similar detector.

    • The detector generates a signal that is proportional to the number of ions striking it.

  • Data Processing:

    • The instrument's software records the abundance of each ion at each m/z value.

    • The data is plotted as a mass spectrum, showing the relative intensity of each ion versus its m/z value. The most intense peak is designated as the base peak and assigned a relative intensity of 100%.

Spectroscopic Analysis Workflow

The logical flow for a comprehensive spectroscopic analysis of a compound like this compound involves sequential data acquisition and integrated interpretation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interp Interpretation & Structure Confirmation Prep Pure DMU Sample Prep_NMR Dissolve in Deuterated Solvent Prep->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Prep->Prep_IR Prep_MS Direct Insertion or GC Injection Prep->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI Source) Prep_MS->MS Data_NMR NMR Spectra (Chemical Shift, Coupling) NMR->Data_NMR Data_IR IR Spectrum (Wavenumbers) IR->Data_IR Data_MS Mass Spectrum (m/z, Fragmentation) MS->Data_MS Interp Integrated Data Interpretation Data_NMR->Interp Data_IR->Interp Data_MS->Interp Structure Structure Elucidation of This compound Interp->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

Health and Safety Considerations for Handling 1,3-Dimethylurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations for the handling of 1,3-Dimethylurea. The information is compiled from safety data sheets, and scientific and regulatory sources to ensure a comprehensive understanding for professionals in research and drug development.

Physicochemical Properties

This compound is a colorless to white crystalline powder.[1] It is an organic compound and a derivative of urea, used as an intermediate in various industrial and chemical syntheses.[2][3]

PropertyValueReference
CAS Number 96-31-1[2]
Molecular Formula C3H8N2O[4]
Molecular Weight 88.11 g/mol [5]
Appearance Colorless to white crystalline powder[1]
Melting Point 101-107 °C[1][2]
Boiling Point 268-270 °C[1][2]
Density 1.142 g/cm³[6]
Water Solubility 765 g/L at 21.5 °C[1][6]
Vapor Pressure 0.00042 hPa at 20 °C[6]
Flash Point 154 °C[1]
Auto-ignition Temperature 400 °C[7]
log Kow -0.78[1]

Toxicological Data

This compound is considered to have low acute toxicity.[3][8][9][10] The primary health concerns are related to mild skin and eye irritation upon direct contact.[1]

EndpointSpeciesRouteValueReference
LD50 RatOral4,000 mg/kg bw[6]
LD50 RatUnreported> 2000 mg/kg[11]
LDLo MouseIntraperitoneal4962 mg/kg[11]
Skin Irritation RabbitDermalSlightly irritating[6]
Eye Irritation --Mildly irritating[1]
Mutagenicity Mouse lymphoma cellsIn vitroNot mutagenic[6]
Developmental Toxicity RatOralNOAEL: 30 mg/kg bw/day[6]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound may cause mild skin and eye irritation.[1] Some sources indicate it may cause damage to organs through prolonged or repeated exposure.[12][13][14] When heated to decomposition, it can emit toxic fumes.[10]

GHS Hazard Statements:

  • H373: May cause damage to organs through prolonged or repeated exposure.[12][13]

GHS Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[12][13]

  • P314: Get medical advice/attention if you feel unwell.[12][13]

  • P501: Dispose of contents/container to...[12]

Experimental Protocols

Acute_Oral_Toxicity_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_prep Animal Acclimatization (e.g., Rats, 5-7 days) dosing Single Oral Gavage Dosing animal_prep->dosing dose_prep Dose Formulation (this compound in vehicle, e.g., water) dose_prep->dosing observation Clinical Observation (Mortality, clinical signs, body weight changes for 14 days) dosing->observation necropsy Gross Necropsy (All animals at termination) observation->necropsy ld50_calc LD50 Calculation (Statistical analysis of mortality data) necropsy->ld50_calc

Caption: Generalized workflow for an acute oral toxicity study (e.g., OECD TG 420).

Skin_Irritation_Workflow cluster_prep Preparation cluster_exp Exposure and Observation cluster_analysis Analysis animal_prep Animal Preparation (e.g., Rabbit, clipped dorsal area) application Application to Skin (Semi-occlusive dressing for 4 hours) animal_prep->application substance_prep Test Substance Application (0.5g of this compound, moistened) substance_prep->application observation Observation of Skin Reactions (Erythema and edema scoring at 1, 24, 48, and 72 hours) application->observation scoring Mean Score Calculation (Based on Draize scale) observation->scoring classification Irritation Classification (Non-irritant to corrosive) scoring->classification

Caption: Generalized workflow for an acute dermal irritation study (e.g., OECD TG 404).

Signaling Pathways

Currently, there is no specific information available in the reviewed literature detailing the signaling pathways affected by this compound. The observed toxic effects, being primarily mild and non-specific at high doses, suggest a lack of targeted interaction with specific biological pathways. Further research would be required to elucidate any potential molecular mechanisms of action.

Handling and Safety Precautions

Engineering Controls
  • Use in a well-ventilated area.[15]

  • Local exhaust ventilation is recommended to control dust.[1]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Safety glasses or goggles are recommended.[1][2]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber, PVC) should be worn.[2][6] A lab coat or overalls should be used to prevent skin contact.[16]

  • Respiratory Protection: If dust is generated, a particulate filter respirator (e.g., N95) is recommended.[1][6] In general, respiratory protection is not required in well-ventilated areas.[2][7]

Safe Handling and Storage
  • Avoid contact with skin and eyes.[4]

  • Avoid formation of dust and aerosols.[5]

  • Wash hands thoroughly after handling.[2][8]

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2][8]

  • Segregate from nitrites, as carcinogenic nitrosoureas may be formed.[6] Also, keep away from oxidizing agents.[7][14]

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2][16]

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water.[2][16] Seek medical attention if irritation develops.[16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Remove contact lenses if present and easy to do.[1][15] If irritation persists, seek medical attention.

  • Ingestion: Do NOT induce vomiting.[15] Rinse mouth with water.[1][15] Give one or two glasses of water to drink.[1] Never give anything by mouth to an unconscious person.[8][12] Seek medical attention.[2]

Accidental Release Measures

  • Personal Precautions: Wear appropriate personal protective equipment.[5] Avoid breathing dust.[5]

  • Environmental Precautions: Do not let the product enter drains.[2][8]

  • Methods for Cleaning Up: Sweep up the spilled substance and place it in a suitable container for disposal.[2][8] If appropriate, moisten first to prevent dusting.[1]

Fire and Explosion Hazards

  • This compound is combustible.[1]

  • Finely dispersed particles can form explosive mixtures in air.[1]

  • Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][8]

  • Hazardous Combustion Products: Emits irritating or toxic fumes (or gases) in a fire, including nitrogen oxides and carbon oxides.[1][2][8]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[16]

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of 1,3-Dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethylurea (DMU), a significant dialkyl-substituted urea derivative, has played a crucial role as a versatile intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and polymers. This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of this compound. It details key historical synthetic methodologies, presenting them with experimental protocols and comparative quantitative data. The document is structured to offer researchers and professionals in drug development and chemical synthesis a thorough understanding of the foundational chemistry of this important compound.

Introduction

This compound, also known as N,N'-dimethylurea, is a white crystalline solid at room temperature.[1] Its discovery and the development of its synthesis routes are intrinsically linked to the broader exploration of urea chemistry in the late 19th and early 20th centuries. While a single discoverer is not prominently documented in historical records, its first synthesis can be traced back to investigations into alkylated urea derivatives in the early 1900s.[1] The compound's utility as a precursor for various fine chemicals, notably in the production of caffeine and theophylline, has driven the evolution of its synthesis from early laboratory methods to more refined industrial processes.[2][3] This guide will explore the key milestones in the historical synthesis of this compound, providing a technical foundation for understanding its chemical lineage.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its application in synthesis and for the development of new synthetic routes. The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular FormulaC₃H₈N₂O[4][5]
Molar Mass88.11 g/mol [4][6]
Melting Point101-107 °C[1][4]
Boiling Point268-270 °C[1][4]
Density1.142 g/cm³[1]
Water Solubility765 g/L at 21.5 °C[1][7]
Vapor Pressure0.00042 hPa at 20 °C[1]
LogP (Octanol/Water)-0.783 at 25 °C[4]
AppearanceColorless to white crystalline powder[7][8]

Historical Synthesis of this compound

The synthesis of this compound has evolved significantly over the past century. Early methods often involved hazardous reagents and produced modest yields, while later developments focused on improving safety, efficiency, and scalability. This section details the key historical methods for the synthesis of this compound.

Synthesis from Methylamine and Phosgene (ca. 1948)

One of the well-documented early methods for producing this compound involved the reaction of methylamine with phosgene in an aqueous medium. This method, detailed in a 1948 patent, provided a high yield of the final product.[9]

Experimental Protocol:

  • Reaction Setup: A jacketed, glass-lined kettle equipped with a stirrer and inlets for reactants is used.

  • Reactants: An aqueous solution of methylamine and gaseous phosgene are required. A caustic alkali, such as sodium hydroxide, is used to neutralize the acid formed during the reaction.

  • Procedure:

    • Gaseous phosgene is bubbled into a well-stirred aqueous solution of methylamine.

    • Simultaneously, a solution of sodium hydroxide is added at a rate sufficient to neutralize the hydrochloric acid generated, maintaining the desired pH.

    • The reaction temperature is maintained at approximately 18-20°C using cooling water circulated through the kettle's jacket. The temperature can be allowed to rise to 50°C.

    • The reaction mixture, containing dissolved this compound and suspended sodium chloride, is then worked up to isolate the product.

  • Yield: This method was reported to produce a 90% yield of this compound based on the initial amount of methylamine.[9]

G Methylamine Aqueous Methylamine Reactor Jacketed Reactor (18-50°C) Methylamine->Reactor Phosgene Phosgene (gas) Phosgene->Reactor NaOH Sodium Hydroxide (aq) NaOH->Reactor Neutralization Product This compound (in aqueous solution with NaCl) Reactor->Product Yield: 90%

Synthesis of this compound from Methylamine and Phosgene.

Synthesis from Urea and Methylamine (ca. 1952)

A German patent from 1952 describes a method for producing symmetrical dimethylurea by reacting urea with an aqueous solution of methylamine under pressure and at elevated temperatures.[10]

Experimental Protocol:

  • Reaction Setup: An autoclave capable of withstanding high pressure and temperature is required.

  • Reactants: Urea and a 40% aqueous solution of methylamine are the primary reactants.

  • Procedure:

    • 60 parts by weight of urea (1 mole) and 155 parts by weight of a 40% aqueous methylamine solution (containing 2 moles of methylamine) are charged into the autoclave.

    • The mixture is heated to 140-145°C for approximately 2 hours, during which the pressure rises to about 25 atmospheres.

    • After the reaction period, the autoclave is cooled, and the resulting aqueous solution is evaporated, with the final stages under vacuum, to yield the crude product.

  • Yield: This process was reported to yield approximately 85% of symmetrical dimethylurea, based on the amount of methylamine used.[10]

G Urea Urea Autoclave Autoclave (140-145°C, 25 atm, 2h) Urea->Autoclave Methylamine Aqueous Methylamine (40%) Methylamine->Autoclave Product This compound Autoclave->Product Yield: 85%

Synthesis of this compound from Urea and Methylamine.

Synthesis from Dimethylamine and Urea under Anhydrous Conditions (ca. 1976)

To circumvent issues associated with aqueous systems, a process was developed for the synthesis of N,N-dimethylurea (an isomer of this compound, but the patent discusses the general reaction) by reacting dimethylamine and urea under anhydrous conditions. This method aimed for essentially quantitative yields.[11]

Experimental Protocol:

  • Reaction Setup: A pressure reactor is utilized.

  • Reactants: Anhydrous dimethylamine and urea are the reactants.

  • Procedure:

    • Dimethylamine and urea are reacted "neat" (without a solvent) in a molar ratio of not less than 2:1.

    • The reaction is conducted under autogenous pressure and substantially anhydrous conditions.

    • The temperature is maintained between 110°C and 150°C, with an optimal range of 125°C to 130°C.

    • The reaction proceeds until the evolution of ammonia substantially ceases.

    • The reactor is then cooled, and excess dimethylamine is vented and recovered.

  • Yield: The process is described as producing "essentially quantitative yields."[11]

G Dimethylamine Anhydrous Dimethylamine Reactor Pressure Reactor (110-150°C, Anhydrous) Dimethylamine->Reactor Urea Urea Urea->Reactor Product N,N-Dimethylurea Reactor->Product Yield: Quantitative

Anhydrous Synthesis of Dimethylurea from Dimethylamine and Urea.

Other Historical Synthetic Routes

Other notable historical methods for the preparation of dimethylurea derivatives include:

  • Reaction of Dimethylamine with Nitrourea: This reaction is also mentioned as a general method for preparing urea derivatives and is noted for typically providing excellent yields.[12]

Modern Industrial Production

Modern industrial synthesis of this compound often involves the methylation of urea using methylating agents such as dimethyl sulfate or methyl halides in an aqueous or alcoholic medium.[1] These reactions are typically carried out at moderate temperatures (50–80 °C) with careful pH control to minimize the formation of byproducts.[1] Another contemporary approach involves the reaction of urea with methanol and a catalyst in a stirred autoclave at high temperatures and pressures.[13]

Conclusion

The historical synthesis of this compound showcases a clear progression towards safer, more efficient, and scalable manufacturing processes. From early methods employing hazardous reagents like phosgene to more refined techniques utilizing urea and methylamine under controlled conditions, the evolution of its synthesis reflects the broader advancements in industrial organic chemistry. For researchers and professionals in drug development and chemical synthesis, understanding these foundational methods provides valuable context for the continued application and innovation involving this important chemical intermediate. The established synthetic routes offer a robust platform for the production of this compound, a compound that remains a vital building block in the chemical industry.

References

Methodological & Application

Application Notes: Synthesis of Caffeine via 1,3-Dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Caffeine (1,3,7-trimethylxanthine), a widely consumed central nervous system stimulant, can be synthesized through various methods. A common and industrially significant approach utilizes 1,3-dimethylurea and cyanoacetic acid as key starting materials.[1][2][3][4] This route, a modification of the Traube purine synthesis, involves the sequential construction of the pyrimidine and imidazole rings of the purine structure.[1][5] The process is advantageous due to the accessibility of the starting materials and its scalability for larger-scale production.[1]

Chemical Pathway Overview

The synthesis of caffeine from this compound proceeds through several key stages:

  • Condensation: this compound reacts with cyanoacetic acid, typically in the presence of a dehydrating agent like acetic anhydride, to form N,N'-Dimethyl-N-cyanoacetylurea.[1][2]

  • Cyclization: The resulting N,N'-Dimethyl-N-cyanoacetylurea undergoes an intramolecular cyclization to yield 6-Amino-1,3-dimethyluracil.[1][2]

  • Nitrosation: The amino group at the 5-position of the uracil ring is introduced via nitrosation, forming 1,3-dimethyl-4-amino-5-nitrosouracil.[1]

  • Reduction: The nitroso group is then reduced to an amino group, yielding 1,3-dimethyl-4,5-diaminouracil.[6]

  • Formylation and Ring Closure: The diaminouracil intermediate is treated with a formylating agent, such as formic acid, which leads to the formation of the imidazole ring, producing theophylline (1,3-dimethylxanthine).[2][6]

  • Methylation: The final step involves the methylation of theophylline, typically using a methylating agent like dimethyl sulfate, to produce caffeine.[2][6][7]

Experimental Protocols

The following protocols are a composite of methodologies described in various sources.[1][2][6] Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of 6-Amino-1,3-dimethyluracil

  • Reaction Setup: In a suitable reaction vessel, combine 1 mole of cyanoacetic acid with 1.2 moles of acetic anhydride. Heat the mixture to 40°C and maintain for 1 hour.[2]

  • Addition of Reagents: To the reaction mixture, add 2 moles of a suitable solvent (e.g., toluene) and 1.2 moles of this compound.[2]

  • Condensation: Heat the mixture to reflux and maintain for 3 hours to form N,N'-Dimethyl-N-cyanoacetylurea.[2]

  • Cyclization: Cool the reaction mixture to room temperature. Add a liquid alkali solution (e.g., sodium hydroxide) to adjust the pH to approximately 9. Heat the mixture to 90°C and maintain for 30 minutes.[2]

  • Isolation: Cool the mixture to room temperature and filter the precipitate to obtain 6-Amino-1,3-dimethyluracil.[1][2]

Protocol 2: Synthesis of Caffeine from 6-Amino-1,3-dimethyluracil

  • Nitrosation: Dissolve 20g of 6-Amino-1,3-dimethyluracil in 150g of formic acid. Cool the solution to 0°C and add a molar equivalent of sodium nitrite. Allow the reaction to proceed at room temperature for 4 hours.[2]

  • Reduction: To the reaction mixture, add a suitable catalyst (e.g., 0.6g of 5% Platinum on carbon) and continue the reaction at 30°C for 5 hours.[2]

  • Formation of Theophylline Sodium Salt: After the reaction is complete, recover the catalyst and concentrate the mother liquor to recover the formic acid. Add water and a liquid caustic soda solution to the residue and heat at 90-100°C for 0.5-2 hours to induce ring closure and form the theophylline sodium salt.[2]

  • Methylation: Adjust the pH of the theophylline sodium salt solution to 9.2-9.4. Add an excess of a methylating agent, such as dimethyl sulfate, and maintain the reaction temperature at 38-44°C to carry out the methylation reaction.[6]

  • Purification: Following methylation, adjust the pH to 2.0-2.5 with an acid. Add a small amount of potassium permanganate (approximately 0.8-1.0g per 100g of theophylline sodium salt) and heat at 90-95°C for 1-1.5 hours for oxidative purification.[6] The crude caffeine can be further purified by recrystallization.

Data Presentation

Table 1: Molar Ratios and Reaction Conditions for Caffeine Synthesis

StepReactantsMolar Ratio (Cyanoacetic Acid:Reagent)SolventTemperature (°C)Time (hours)
CondensationCyanoacetic acid, this compound, Acetic Anhydride1 : 1-1.3 : 1-1.3Toluene, Benzene, etc.Reflux1-5
CyclizationN,N'-Dimethyl-N-cyanoacetylurea, NaOH-Water80-1000.5
Nitrosation6-Amino-1,3-dimethyluracil, Sodium Nitrite1:1Formic AcidRoom Temp.4
Reduction1,3-dimethyl-4-amino-5-nitrosouracil, Catalyst-Formic Acid30-705
Ring Closure1,3-dimethyl-4-amino-5-formamidouracil, NaOH-Water90-1000.5-2
MethylationTheophylline Sodium Salt, Dimethyl Sulfate-Water38-44-

Table 2: Reported Yields and Purity of Caffeine

ParameterValueReference
Overall Yield70.8% - 81.0%[2]
Purity (HPLC)99.96% - 99.98%[2][6]

Table 3: Spectroscopic Data for Caffeine

TechniqueObserved Data
¹H NMR Chemical shifts for the three methyl groups typically appear between 2.8 and 4 ppm as singlet peaks. The proton on the imidazole ring resonates around 7-8 ppm.[8]
¹³C NMR Characteristic peaks for the carbonyl carbons and the carbons of the purine ring system.[8][9]
IR (KBr) Principal peaks at wavenumbers 1658, 1698, 747, 1548, 1242, and 760 cm⁻¹.[10]
UV (aqueous acid) λmax at 273 nm.[10]
Mass Spec. Principal peaks at m/z 194, 109, 55, 67, 82, 195, 24, and 110.[10]

Visualizations

Caffeine_Synthesis Dimethylurea This compound Cyanoacetylurea N,N'-Dimethyl-N- cyanoacetylurea Dimethylurea->Cyanoacetylurea Condensation Cyanoacetic_Acid Cyanoacetic Acid Cyanoacetic_Acid->Cyanoacetylurea Condensation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Cyanoacetylurea Condensation Aminouracil 6-Amino-1,3-dimethyluracil Cyanoacetylurea->Aminouracil Cyclization Nitrosouracil 1,3-Dimethyl-4-amino- 5-nitrosouracil Aminouracil->Nitrosouracil Nitrosation Diaminouracil 1,3-Dimethyl-4,5- diaminouracil Nitrosouracil->Diaminouracil Reduction Formamidouracil 1,3-Dimethyl-4-amino- 5-formamidouracil Diaminouracil->Formamidouracil Formylation Theophylline Theophylline Formamidouracil->Theophylline Ring Closure Caffeine Caffeine Theophylline->Caffeine Methylation NaOH_Cyclization NaOH NaOH_Cyclization->Aminouracil Sodium_Nitrite Sodium Nitrite Sodium_Nitrite->Nitrosouracil Reduction_Catalyst Catalyst (e.g., Pt/C) Reduction_Catalyst->Diaminouracil Formic_Acid Formic Acid Formic_Acid->Formamidouracil NaOH_Ring_Closure NaOH NaOH_Ring_Closure->Theophylline Dimethyl_Sulfate Dimethyl Sulfate Dimethyl_Sulfate->Caffeine

References

Application of 1,3-Dimethylurea in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylurea is a key starting material and versatile intermediate in the synthesis of a variety of pharmaceutical compounds. Its symmetric structure and reactive nitrogen centers make it an ideal building block for the construction of heterocyclic systems, most notably the xanthine scaffold present in widely used drugs such as caffeine and theophylline. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of these and other related pharmaceutical intermediates.

Application Notes

This compound is primarily utilized in condensation reactions, most famously in the Traube purine synthesis, to form pyrimidine-based intermediates.[1][2] The general strategy involves the reaction of this compound with a dicarbonyl compound or its equivalent, such as cyanoacetic acid or its esters, to form a substituted uracil.[1] This uracil derivative then serves as a scaffold for further chemical modifications to build the desired fused imidazole ring of the purine system.

The most prominent application of this compound in the pharmaceutical industry is in the production of methylxanthines like caffeine and theophylline.[3][4] Caffeine (1,3,7-trimethylxanthine) is a well-known central nervous system stimulant, while theophylline (1,3-dimethylxanthine) is used as a bronchodilator in the treatment of respiratory diseases like asthma and COPD.[3][5] The synthesis of these compounds via the Traube method using this compound is a well-established and industrially significant process.[6]

Beyond these blockbuster drugs, this compound is also employed in the synthesis of other uracil derivatives that are investigated for a range of biological activities. These derivatives serve as precursors for compounds with potential applications as anticancer agents, antivirals, and other therapeutic agents.

Key Pharmaceutical Intermediates and Final Products from this compound

Starting MaterialKey IntermediateFinal Pharmaceutical ProductTherapeutic Class
This compound6-Amino-1,3-dimethyluracilTheophyllineBronchodilator
This compound6-Amino-1,3-dimethyluracilCaffeineCNS Stimulant
This compoundVarious substituted uracilsInvestigational DrugsVarious

Experimental Protocols

Protocol 1: Synthesis of Theophylline via Traube Purine Synthesis

This protocol outlines the synthesis of theophylline starting from this compound and cyanoacetic acid. The process involves the formation of 6-amino-1,3-dimethyluracil, followed by nitrosation, reduction, and cyclization.

Step 1: Synthesis of N,N'-Dimethyl-N-cyanoacetylurea

  • In a reaction vessel, combine cyanoacetic acid and acetic anhydride.

  • Heat the mixture to facilitate the formation of a mixed anhydride.[7]

  • Add this compound to the reaction mixture.

  • The condensation reaction yields N,N'-Dimethyl-N-cyanoacetylurea.[7]

Step 2: Cyclization to 6-Amino-1,3-dimethyluracil

  • The N,N'-Dimethyl-N-cyanoacetylurea intermediate is cyclized under alkaline conditions to form 6-amino-1,3-dimethyluracil.[1]

Step 3: Nitrosation to 6-Amino-5-nitroso-1,3-dimethyluracil

  • The 6-amino-1,3-dimethyluracil is treated with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and an acid), to introduce a nitroso group at the 5-position.[1]

Step 4: Reduction to 5,6-Diamino-1,3-dimethyluracil

  • The nitroso group of 6-amino-5-nitroso-1,3-dimethyluracil is reduced to an amino group. This can be achieved using various reducing agents, such as ammonium sulfide or catalytic hydrogenation.[6]

Step 5: Cyclization to Theophylline

  • The resulting 5,6-diamino-1,3-dimethyluracil is then cyclized with formic acid or a derivative to form the imidazole ring, yielding theophylline.[1] A patent describes a method with a yield of 97.7% for the final cyclization step under specific conditions.[1]

Protocol 2: Synthesis of Caffeine

The synthesis of caffeine follows a similar pathway to theophylline, with an additional N-methylation step.

Steps 1-4: Synthesis of 5,6-Diamino-1,3-dimethyluracil

  • Follow steps 1-4 as described in the theophylline synthesis protocol.

Step 5: Formylation and Cyclization to Theophylline

  • The 5,6-diamino-1,3-dimethyluracil is reacted with formic acid to form 1,3-dimethyl-4-amino-5-formamido-uracil, which is then cyclized to theophylline.[8]

Step 6: N-Methylation to Caffeine

  • Theophylline is methylated at the N7 position to yield caffeine. Common methylating agents include dimethyl sulfate.[8] A patent for this method reports an overall yield of 70.8% with a purity of 99.96%.[9]

Quantitative Data Summary

Reaction StepReactantsProductYield (%)Reference
Theophylline Synthesis (Final Step)1,3-dimethyl-4-amino-5-formamido-uracilTheophylline97.7[1]
Caffeine Synthesis (Overall)This compound, Cyanoacetic Acid, etc.Caffeine70.8[9]

Visualizations

Synthesis Pathway of Theophylline and Caffeine

G cluster_start Starting Materials A This compound D N,N'-Dimethyl-N-cyanoacetylurea A->D B Cyanoacetic Acid B->D C Acetic Anhydride C->D Condensation E 6-Amino-1,3-dimethyluracil D->E Cyclization F 6-Amino-5-nitroso-1,3-dimethyluracil E->F Nitrosation G 5,6-Diamino-1,3-dimethyluracil F->G Reduction H Theophylline G->H Cyclization I Caffeine H->I N-Methylation J Formic Acid J->H K Nitrous Acid K->F L Reducing Agent L->G M Dimethyl Sulfate M->I cluster_drugs Methylxanthines cluster_targets Cellular Targets cluster_effects Downstream Effects Theophylline Theophylline AdenosineReceptor Adenosine Receptor Theophylline->AdenosineReceptor Antagonism PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibition Caffeine Caffeine Caffeine->AdenosineReceptor Antagonism Caffeine->PDE Inhibition AC Adenylyl Cyclase AdenosineReceptor->AC Inhibition cAMP cAMP PDE->cAMP Degradation (Inhibited) Adenosine Adenosine (Inhibitory) Adenosine->AdenosineReceptor Binding (Blocked) AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation CellularResponse Cellular Response (e.g., Bronchodilation, CNS Stimulation) PKA->CellularResponse Phosphorylation Cascade

References

1,3-Dimethylurea as a precursor for herbicide production

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 1,3-Dimethylurea as a Precursor for Herbicide Production

For: Researchers, scientists, and drug development professionals.

Introduction

Phenylurea herbicides are a critical class of agrochemicals used for broad-spectrum weed control in various crops. A thorough understanding of their synthesis is essential for process optimization, development of new analogs, and assessment of manufacturing impurities. This document provides detailed application notes and protocols for the synthesis of major phenylurea herbicides, with a specific focus on clarifying the role of potential precursors, including this compound.

Based on extensive review of established synthesis methodologies, it is important to note that This compound is not a direct precursor for the industrial production of common N,N-dimethyl-substituted phenylurea herbicides like diuron. The primary building blocks for these herbicides are a substituted phenyl isocyanate and dimethylamine. While this compound is a chemical intermediate used in the synthesis of various compounds, its direct application as a starting material in the primary synthesis of these specific herbicides is not the standard industrial route.[1][2][3][4][5][6]

These notes will detail the well-established synthesis pathways for two prominent phenylurea herbicides, Diuron and Linuron, to provide a clear and accurate understanding of their production.

I. Synthesis of Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea)

Diuron is a widely used herbicide that controls a broad range of annual and perennial broadleaf and grassy weeds.[1] The standard synthesis of diuron involves a two-step process: the formation of a phenyl isocyanate intermediate, followed by its reaction with dimethylamine.[1][4][5][6]

Experimental Protocol: Two-Step Synthesis of Diuron

Step 1: Synthesis of 3,4-Dichlorophenyl Isocyanate

This step involves the reaction of 3,4-dichloroaniline with phosgene (or a phosgene equivalent like triphosgene).[1][5]

  • Materials: 3,4-dichloroaniline, phosgene (or triphosgene), aromatic solvent (e.g., toluene), catalyst (e.g., dimethylformamide - DMF), and co-catalyst (e.g., triethylenediamine).[5]

  • Procedure:

    • An aromatic solvent is added to a reaction vessel equipped with a stirrer, condenser, and gas inlet/outlet.

    • The solvent is cooled, and phosgene gas is introduced.

    • A small amount of DMF is added as a catalyst.

    • A solution of 3,4-dichloroaniline in the aromatic solvent is added dropwise.

    • After the addition is complete, a co-catalyst such as triethylenediamine is added.

    • The reaction mixture is heated to 80-100°C and stirred under insulation.

    • Upon completion of the reaction, the excess phosgene and hydrogen chloride are removed by purging with an inert gas.

    • The resulting solution contains 3,4-dichlorophenyl isocyanate.

Step 2: Synthesis of Diuron

This step involves the reaction of the previously synthesized 3,4-dichlorophenyl isocyanate with dimethylamine.[1][4][5]

  • Materials: 3,4-dichlorophenyl isocyanate solution, dimethylamine (gas or aqueous solution), toluene.

  • Procedure:

    • The 3,4-dichlorophenyl isocyanate solution in toluene is pretreated.

    • This solution is then added dropwise to a dimethylamine solution in toluene, maintaining the temperature below 15°C.[4]

    • The reaction is monitored until the pH of the terminal point is between 7 and 11.[4]

    • The molar ratio of 3,4-dichlorophenyl isocyanate to dimethylamine is typically between 1:1 and 1:3.[4]

    • After the reaction is complete, the mixture is subjected to suction filtration.

    • The resulting filter cake is dried at 90-100°C to yield the diuron crude drug.[4]

Data Presentation: Diuron Synthesis
ParameterValueReference
Molar Ratio (Isocyanate:Amine)1:1 to 1:3[4]
Reaction Temperature< 15°C[4]
Terminal pH7 - 11[4]
Drying Temperature90 - 100°C[4]
Purity of final product> 99%[5]
Overall Yield> 91%[5]

Logical Workflow for Diuron Synthesis

G cluster_step1 Step 1: Isocyanate Formation cluster_step2 Step 2: Diuron Formation A 3,4-Dichloroaniline D Reaction Vessel A->D B Phosgene B->D C Catalyst (DMF) C->D E 3,4-Dichlorophenyl Isocyanate D->E 80-100°C G Reaction Vessel E->G F Dimethylamine F->G H Diuron (Crude) G->H < 15°C I Purification H->I J Diuron (Pure) I->J

A simplified workflow for the two-step synthesis of Diuron.

II. Synthesis of Linuron (3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea)

Linuron is another phenylurea herbicide used to control the growth of grass and weeds in various crops.[7] Its synthesis follows a different pathway compared to diuron, typically starting from 3,4-dichlorophenyl hydroxyurea.

Experimental Protocol: Synthesis of Linuron

A novel and safer method for preparing linuron involves the reaction of 3,4-dichlorophenyl hydroxyurea with methyl chloride, avoiding the use of the more toxic dimethyl sulfate.

  • Materials: 3,4-dichlorophenyl hydroxyurea, methyl chloride, 30% sodium hydroxide (NaOH) solution, water.

  • Procedure:

    • In a stainless steel reactor, add 100.5 grams of 3,4-dichlorophenyl hydroxyurea and 150 ml of water.

    • Introduce 60 grams of liquefied methyl chloride.

    • Heat the mixture to 50°C.

    • Slowly drip in a 30% NaOH solution.

    • Maintain the reaction for 3 hours.

    • After the reaction, cool the mixture.

    • Discharge, filter, and wash the product with water.

    • Dry the final product to obtain linuron.

Data Presentation: Linuron Synthesis
ReactantAmount
3,4-dichlorophenyl hydroxyurea100.5 g
Water150 ml
Methyl Chloride60 g
30% NaOH SolutionDripped
Reaction Conditions
Temperature50°C
Reaction Time3 hours
Results
Product Weight118 g
Purity95%
Yield90%

Signaling Pathway for Linuron Synthesis

G A 3,4-Dichlorophenyl Hydroxyurea D Reaction at 50°C A->D B Methyl Chloride B->D C NaOH Solution C->D Catalyst E Linuron D->E

Reaction pathway for the synthesis of Linuron.

III. The Role of this compound in Agrochemicals

While not a direct precursor in the primary synthesis of herbicides like diuron and linuron, this compound does have applications in the broader agrochemical industry.

  • Intermediate in Chemical Synthesis: this compound is used as an intermediate in the synthesis of various chemicals, including other types of herbicides, caffeine, and pharmaceuticals.[4][8]

  • Stabilizer in Formulations: It may be used in pesticide and herbicide formulations to enhance the stability and effectiveness of the active ingredients.[4]

  • Fertilizer Component: this compound can be a component of controlled-release fertilizers and act as a urease inhibitor to improve nitrogen utilization by plants.[4]

Conclusion

The synthesis of phenylurea herbicides such as diuron and linuron follows well-established chemical pathways. For N,N-dimethyl substituted phenylureas like diuron, the key precursors are a substituted phenyl isocyanate and dimethylamine. For N-methoxy-N-methyl substituted ureas like linuron, a common starting material is a substituted phenyl hydroxyurea.

It is crucial for researchers and professionals in the field to recognize that this compound is not the direct starting material for these specific, widely used herbicides. Its role in agrochemicals is more aligned with being a versatile chemical intermediate and a component in formulations to improve product stability and efficiency. These detailed protocols and notes provide a clear and accurate guide for the synthesis of these important herbicides.

References

Application Notes and Protocols for the Synthesis of Formamidines Using 1,3-Dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of formamidine derivatives utilizing 1,3-dimethylurea as a key reagent. The protocols are intended for use by trained organic chemists in a laboratory setting.

Introduction

Formamidines are a class of organic compounds characterized by the N=CH-N functional group. They are valuable intermediates in organic synthesis and have been extensively used as pesticides.[1] More recently, formamidine derivatives have garnered interest in drug development due to their diverse biological activities. This document outlines two primary methods for the synthesis of formamidine derivatives starting from this compound: the synthesis of formamidine ureas via a multi-component reaction and a plausible synthesis of N,N'-dimethylformamidinium salts using a Vilsmeier-Haack type approach.

Biological Activity and Signaling Pathways

Formamidine-based pesticides, such as chlordimeform and amitraz, are known to exhibit their insecticidal and acaricidal effects by acting on octopamine receptors in invertebrates.[1][2][3] Octopamine is the invertebrate counterpart to norepinephrine and plays a crucial role in neurotransmission. By mimicking octopamine, these formamidines can disrupt normal nerve function, leading to behavioral changes and, at higher doses, lethality in target pests.[2][3] The activation of octopamine receptors, which are G protein-coupled receptors (GPCRs), triggers downstream signaling cascades that can affect muscle contraction, feeding behavior, and other physiological processes.[2]

In mammals, the mechanism of action is less clear, but some formamidines have been shown to interact with adrenergic receptors, which are also GPCRs and share structural similarities with octopamine receptors.[4] This highlights the potential for developing more selective formamidine-based therapeutics.

G cluster_membrane Cell Membrane Octopamine_Receptor Octopamine Receptor (GPCR) G_Protein G Protein Octopamine_Receptor->G_Protein Activation Formamidine Formamidine (e.g., Pesticide) Formamidine->Octopamine_Receptor Agonist Binding Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Production Physiological_Response Physiological Response (e.g., Altered Neuronal Activity, Muscle Contraction) Second_Messenger->Physiological_Response Signal Transduction

Figure 1: Proposed signaling pathway for formamidine pesticides via octopamine receptor activation.

Experimental Protocols

Two primary synthetic routes utilizing this compound are presented below.

Protocol 1: Synthesis of 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride

This protocol is adapted from a procedure in Organic Syntheses and describes a novel and convenient method for the preparation of formamidine urea salts.[1] The reaction involves the addition of a substituted urea to a mixture of an isocyanide and an acid chloride.[5][6]

Reaction Scheme:

tert-Butyl isocyanide + Acetyl chloride + this compound → 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride

Materials and Equipment:

  • 1-L, three-necked, round-bottomed flask

  • Mechanical stirrer

  • Vacuum take-off adapter with nitrogen source

  • Pressure-equalizing dropping funnel

  • Flame-drying apparatus

  • Tetrahydrofuran (THF), anhydrous

  • tert-Butyl isocyanide

  • Acetyl chloride

  • This compound

  • Büchner funnel

  • Filter paper

  • Dichloromethane (CH₂Cl₂)

  • Rotary evaporator

Procedure:

  • Apparatus Setup: Assemble the 1-L, three-necked, round-bottomed flask with the mechanical stirrer, vacuum take-off adapter connected to a nitrogen line, and a pressure-equalizing dropping funnel.

  • Drying: Flame-dry the flask under a stream of nitrogen and allow it to cool to room temperature.

  • Initial Reagents: Charge the flask with 250 mL of anhydrous THF and 12.4 mL (110 mmol) of tert-butyl isocyanide.

  • Addition of Acid Chloride: To the stirred solution, add 8.6 mL (121 mmol) of acetyl chloride and continue vigorous stirring for 15 minutes.

  • Preparation of Urea Solution: In a separate flask, dissolve 24.2 g (275 mmol) of this compound in 150 mL of THF.

  • Addition of Urea Solution: Slowly and continuously add the this compound solution to the reaction mixture through the dropping funnel.

  • Precipitation: A white precipitate should begin to form after 15-20 minutes.

  • Reaction Completion: Continue stirring the resulting slurry at room temperature for 12 hours.

  • Isolation of Product:

    • Filter the white precipitate using a Büchner funnel.

    • Wash the solid with two 50 mL portions of THF.

    • Pull air through the solid for 20 minutes to dry the product. Break up any clumps with a spatula.

  • Recovery of Remaining Product:

    • Dissolve any solid remaining on the walls of the funnel with dichloromethane.

    • Evaporate the solvent under vacuum using a rotary evaporator.

  • Combine and Dry: Combine the two fractions of the solid product.

Safety Precautions:

  • This procedure should be performed in a well-ventilated fume hood.

  • Isocyanides are toxic and have pungent odors; handle with care using appropriate personal protective equipment (PPE), including safety glasses and nitrile gloves.

  • All hazardous materials should be handled according to standard laboratory safety procedures.

Data Presentation:

The yield of formamidine urea salts can be maximized by using 2.5-3.0 equivalents of the urea.[1] Tetrahydrofuran (THF) is generally the preferred solvent.[1]

IsocyanideAcid ChlorideUreaSolventYield (%)
tert-Butyl isocyanideAcetyl chlorideThis compoundTHF80-85
Cyclohexyl isocyanidePropionyl chloride1,3-DiethylureaTHF75-80
Benzyl isocyanideBenzoyl chlorideUreaTHF60-65

Note: The yields for cyclohexyl isocyanide and benzyl isocyanide are representative and may vary.

Protocol 2: Plausible Synthesis of an N,N'-Dialkyl-N'',N'''-dimethylformamidinium Salt via a Vilsmeier-Haack Approach

This protocol describes a plausible, though not explicitly documented, method for the synthesis of a formamidinium salt from this compound based on the principles of the Vilsmeier-Haack reaction. The Vilsmeier-Haack reaction typically involves the reaction of a substituted amide with phosphorus oxychloride to form a Vilsmeier reagent (a chloroiminium ion), which is a weak electrophile.[7][8][9] This reagent can then react with a nucleophile, in this case, a secondary amine, to form a formamidinium salt.

Reaction Scheme:

  • This compound + Phosphorus oxychloride → Vilsmeier-type reagent

  • Vilsmeier-type reagent + Secondary Amine → N,N'-Dialkyl-N'',N'''-dimethylformamidinium salt

Materials and Equipment:

  • Two-necked round-bottomed flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen inlet

  • Ice bath

  • Anhydrous dichloromethane (DCM)

  • Phosphorus oxychloride (POCl₃)

  • This compound

  • A secondary amine (e.g., diethylamine)

  • Anhydrous diethyl ether

Procedure:

  • Vilsmeier Reagent Formation (Hypothetical):

    • In a flame-dried, two-necked round-bottomed flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Cool the solution in an ice bath.

    • Slowly add phosphorus oxychloride (1.1 eq) dropwise via the dropping funnel with vigorous stirring.

    • Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The formation of the Vilsmeier-type reagent is assumed to occur.

  • Reaction with Secondary Amine:

    • Cool the reaction mixture back to 0°C in an ice bath.

    • Slowly add the secondary amine (e.g., diethylamine, 2.2 eq) dropwise.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Isolation of Product:

    • The formamidinium salt may precipitate from the solution. If so, it can be collected by filtration.

    • If no precipitate forms, the product can be precipitated by the addition of anhydrous diethyl ether.

    • Filter the resulting solid, wash with a small amount of cold diethyl ether, and dry under vacuum.

Safety Precautions:

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Wear appropriate PPE, including gloves, lab coat, and safety goggles.

Experimental Workflow and Reaction Mechanism Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Flame-dry glassware under N2 B Add anhydrous THF and isocyanide to flask A->B C Add acid chloride and stir B->C E Slowly add urea solution to the reaction mixture C->E D Prepare this compound solution in THF D->E F Stir at room temperature for 12 hours E->F G Filter the precipitate F->G H Wash solid with THF G->H I Dry the product H->I

Figure 2: Experimental workflow for the synthesis of formamidine ureas.

G cluster_mechanism Proposed Reaction Mechanism for Formamidine Urea Synthesis R-NC Isocyanide Intermediate_2 Electrophilic Adduct [2] R-NC->Intermediate_2 R'-COCl Acid Chloride R'-COCl->Intermediate_2 Intermediate_3 [3] Intermediate_2->Intermediate_3 + DMU_1 - Cl- DMU_1 This compound Acylurea_4 N-Acylurea [4] Intermediate_3->Acylurea_4 + DMU_2 Intermediate_5 Betaine [5] Intermediate_3->Intermediate_5 + DMU_2 DMU_2 This compound (2nd eq.) Formamidine_6 Formamidine [6] Intermediate_5->Formamidine_6 Proton Transfer Product_1 Formamidine Urea Salt [1] Formamidine_6->Product_1 + HCl

Figure 3: Proposed mechanism for the formation of formamidine ureas.

References

1,3-Dimethylurea in Organic Condensation Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylurea, a derivative of urea, is a versatile compound in organic synthesis. While it is widely utilized as a key reactant in multicomponent reactions, its potential as an organocatalyst in condensation reactions is an area of growing interest. This document provides an overview of the applications of this compound in organic condensation reactions, with a focus on its role in the Biginelli reaction and its potential catalytic activity, drawing parallels with the established catalytic functions of urea and its derivatives.

The catalytic potential of urea-based compounds often stems from their ability to act as hydrogen-bond donors. This interaction can activate electrophilic substrates, such as aldehydes and ketones, towards nucleophilic attack, thus facilitating condensation. This compound, with its two N-H protons, can theoretically participate in such hydrogen-bonding interactions.

This compound as a Key Reactant: The Biginelli Reaction

The Biginelli reaction is a classic multicomponent condensation reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable scaffolds in medicinal chemistry.[1] In this reaction, this compound serves as the urea component, reacting with an aldehyde and a β-ketoester.[2]

Quantitative Data for the Biginelli Reaction Involving N,N'-Dimethylurea
EntryAldehydeβ-KetoesterCatalystSolventTime (h)Yield (%)Reference
1FormaldehydeEthyl acetoacetateInBr₃ (0.1 equiv)Ethanol745% (DHPM), 48% (pyranopyrimidinone)[2][3]
2Aromatic Aldehydes1,3-Dicarbonyl CompoundsDowex-50WSolvent-free--[4]
3Phenylacetaldehyde-BF₃·OEt₂ (10 mol%)Toluene-92%[4]
Experimental Protocol: InBr₃-Catalyzed Five-Component Biginelli-Diels-Alder Cascade Reaction[2][3]

This protocol describes a variation of the Biginelli reaction where N,N'-dimethylurea, ethyl acetoacetate, and formaldehyde undergo a cascade reaction.

Materials:

  • N,N'-Dimethylurea

  • Ethyl acetoacetate

  • Formaldehyde (37% in H₂O)

  • Indium(III) bromide (InBr₃)

  • Ethanol (95%)

Procedure:

  • To a solution of N,N'-dimethylurea (1.0 equiv) and ethyl acetoacetate (2.5 equiv) in 95% ethanol, add formaldehyde (5.0 equiv).

  • Add InBr₃ (0.1 equiv) to the mixture.

  • Reflux the reaction mixture for 7 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and isolate the products (the expected dihydropyrimidinone and a pyranopyrimidinone) by appropriate purification techniques.

Potential Catalytic Role of this compound in Condensation Reactions

While specific literature detailing this compound as a primary catalyst for common condensation reactions like the aldol, Knoevenagel, or Mannich reactions is limited, the established catalytic activity of urea and other urea derivatives provides a strong basis for its potential in this role. Urea itself has been shown to catalyze the Knoevenagel condensation effectively.[5] The catalytic mechanism is believed to involve the activation of the carbonyl group of the aldehyde or ketone through hydrogen bonding with the N-H protons of urea, making it more susceptible to nucleophilic attack by the active methylene compound.

Proposed General Mechanism of Catalysis

This compound can act as a bifunctional catalyst, utilizing its two N-H groups to form hydrogen bonds with the carbonyl oxygen of an electrophile. This interaction polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon.

G cluster_reactants Reactants cluster_activation Activation Step cluster_reaction Condensation electrophile R-CHO (Electrophile) activated_complex Activated Electrophile (via Hydrogen Bonding) electrophile->activated_complex catalyst This compound catalyst->activated_complex H-Bonding product Condensation Product activated_complex->product nucleophile Nucleophile nucleophile->product Nucleophilic Attack product->catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for a this compound-catalyzed condensation reaction.

Hypothetical Experimental Protocol: this compound-Catalyzed Knoevenagel Condensation

This protocol is a generalized procedure based on known urea-catalyzed Knoevenagel condensations and serves as a starting point for exploring the catalytic activity of this compound.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile)

  • This compound (catalytic amount, e.g., 10 mol%)

  • Solvent (e.g., ethanol or solvent-free)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 equiv), the active methylene compound (1.0 equiv), and this compound (0.1 equiv).

  • If using a solvent, add a minimal amount of ethanol. For a solvent-free reaction, proceed to the next step.

  • Stir the mixture at a specified temperature (e.g., room temperature to 80°C).

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration and washed with a cold solvent.

  • If the product does not precipitate, it can be isolated by extraction and purified by recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a generalized experimental workflow for a condensation reaction catalyzed by this compound.

G start Start reactants Combine Aldehyde, Active Methylene Compound, & this compound (catalyst) start->reactants reaction Heat and Stir (Monitor by TLC) reactants->reaction workup Reaction Work-up (Cooling, Filtration/Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Product Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for a this compound-catalyzed condensation.

Conclusion

This compound is a well-established and valuable reactant in multicomponent condensation reactions, most notably the Biginelli reaction, leading to the synthesis of pharmaceutically relevant dihydropyrimidinones. While its role as a direct organocatalyst for other condensation reactions is not extensively documented, the known catalytic activity of urea and the mechanistic principles of hydrogen-bond catalysis suggest that this compound holds promise in this area. Further research is warranted to explore and quantify the catalytic efficacy of this compound in a broader range of organic condensation reactions. The provided protocols and conceptual frameworks offer a solid foundation for such investigations.

References

Application Notes: Theophylline Production via Traube Purine Synthesis Utilizing 1,3-Dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Theophylline (1,3-dimethylxanthine) is a methylxanthine drug used in the therapy of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1] While naturally present in trace amounts in tea leaves and cocoa beans, commercial production relies on chemical synthesis.[1][2] The most versatile and widely employed method for synthesizing theophylline and other purine derivatives is the Traube purine synthesis, first introduced by Wilhelm Traube in 1900.[1][3] This method constructs the purine ring system by first forming a pyrimidine ring, which is then functionalized and cyclized to create the fused imidazole ring.[4]

This document details the application of the Traube synthesis for the production of theophylline, using 1,3-dimethylurea as a key starting material.[5] The process involves a multi-step sequence including condensation, cyclization, nitrosation, reduction, and a final ring-closure reaction to yield theophylline.[2][6]

Synthesis Pathway

The synthesis begins with the reaction of this compound with a cyanoacetic acid derivative. The resulting acyclic intermediate is then cyclized to form a pyrimidine ring, specifically 6-amino-1,3-dimethyluracil. This pyrimidine is subsequently modified at the 5-position through nitrosation and reduction to introduce a second amino group, forming 1,3-dimethyl-4,5-diaminouracil. The final step involves the addition of a one-carbon fragment, typically from formic acid or formamide, to bridge the two amino groups and form the imidazole ring of the theophylline molecule.[2][7]

Theophylline_Synthesis_Pathway A This compound + Cyanoacetic Acid Derivative B 1,3-Dimethyl-cyanoacetylurea (Acyclic Intermediate) A->B Condensation (e.g., Acetic Anhydride) C 6-Amino-1,3-dimethyluracil (Pyrimidine Ring) B->C Cyclization (Alkaline conditions) D 6-Amino-5-nitroso-1,3-dimethyluracil C->D Nitrosation (e.g., NaNO2, Acid) E 1,3-Dimethyl-4,5-diaminouracil D->E Reduction (e.g., Catalytic Hydrogenation) F Theophylline (Purine System) E->F Ring Closure (e.g., Formic Acid)

Caption: Overall chemical pathway for Theophylline synthesis.

Experimental Protocols & Data

The following protocols are derived from established synthesis methods described in patent literature. Researchers should conduct their own risk assessments and optimizations.

Protocol 1: Synthesis of 1,3-Dimethyl-cyanoacetylurea and Cyclization to 6-Amino-1,3-dimethyluracil

This two-part step involves the initial condensation of this compound with activated cyanoacetic acid, followed by cyclization to form the core pyrimidine structure.

Methodology:

  • Activation of Cyanoacetic Acid: Mix cyanoacetic acid with acetic anhydride. Heat the mixture to between 70-80°C and stir for approximately 30-40 minutes to form a mixed anhydride intermediate.[8]

  • Condensation: Cool the mixture to 70°C and add this compound. Maintain the temperature at 60-80°C and stir for 60-90 minutes to form 1,3-dimethyl-cyanoacetylurea.[8]

  • Cyclization: The crude 1,3-dimethyl-cyanoacetylurea is then treated with an alkaline solution (e.g., sodium hydroxide) to induce cyclization, yielding 6-amino-1,3-dimethyluracil.[2][8]

  • Purification: The product is filtered, washed, and dried.

ParameterValueReference
Reactants Cyanoacetic acid, Acetic Anhydride, this compound[8]
Mass Ratio Cyanoacetic acid : Acetic Anhydride : this compound = 1 : 1.3 : 1.15[8]
Activation Temp. 40 - 100 °C[8]
Activation Time 20 - 60 min[8]
Condensation Temp. 60 - 80 °C[8]
Condensation Time 60 - 90 min[8]
Reported Yield 68.6% (for 6-amino-1,3-dimethyluracil)[6]
Protocol 2: Synthesis of 6-Amino-5-nitroso-1,3-dimethyluracil (Nitrosation)

This step introduces a nitroso group at the 5-position of the pyrimidine ring, which is a precursor to the second amino group.

Methodology:

  • Dissolve 6-amino-1,3-dimethyluracil in a mixture of acetic acid and water.[6]

  • Heat the solution to 79-81°C.[6]

  • Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature.[6]

  • After the addition is complete, hold the temperature for approximately 30 minutes with continuous stirring.[6]

  • Cool the reaction mixture to 0-1°C and continue stirring for 11-13 hours to allow for complete precipitation.[6]

  • Filter the precipitate, wash with cold water, and dry to obtain 6-amino-5-nitroso-1,3-dimethyluracil.[2][6]

ParameterValueReference
Reactants 6-amino-1,3-dimethyluracil, Acetic Acid, Water, Sodium Nitrite[6]
Reaction Temp. 79 - 81 °C[6]
Sodium Nitrite Conc. 2.5 - 3.5 mol/L[6]
Post-reaction Stir Time 11 - 13 hours at 0-1°C[6]
Reported Yield 71.3%[6]
Protocol 3: Synthesis of 1,3-Dimethyl-4,5-diaminouracil (Reduction)

The nitroso group is reduced to an amino group via catalytic hydrogenation, forming the key diaminouracil intermediate.

Methodology:

  • Prepare an aqueous suspension of 6-amino-5-nitroso-1,3-dimethyluracil.[7][9]

  • Add a palladium on carbon catalyst (e.g., 5% Pd/C).[7]

  • Adjust the pH of the suspension to between 7 and 10 using an aqueous alkali solution like sodium hydroxide. A pH of 9 is often optimal.[7][9]

  • Transfer the mixture to a high-pressure reactor.

  • Pressurize the reactor with hydrogen gas to 1-20 bar (3 bar is a typical value).[7][9]

  • Heat the reaction to 20-60°C (typically 30-50°C) with stirring until hydrogen uptake ceases.[7][9]

  • Cool the mixture, filter off the catalyst, and the resulting filtrate contains 1,3-dimethyl-4,5-diaminouracil, often as a formate salt if formic acid is added post-reaction.[7][9]

ParameterValueReference
Reactant 6-amino-5-nitroso-1,3-dimethyluracil[7][9]
Catalyst Palladium on Carbon (Pd/C)[7][9]
Solvent Water[7][9]
pH 7 - 10 (Optimal: 9)[7][9]
Hydrogen Pressure 1 - 20 bar (Typical: 3 bar)[7][9]
Temperature 20 - 60 °C (Typical: 30-50°C)[7][9]
Reported Conversion 99.9%[7][9]
Protocol 4: Synthesis of Theophylline (Final Ring Closure)

The final step closes the imidazole ring using a one-carbon source to yield theophylline.

Methodology:

  • The solution of 1,3-dimethyl-4,5-diaminouracil from the previous step is treated directly with formic acid or formamide.[2][7]

  • The reaction mixture is heated. For example, one patent describes heating the diaminouracil with formamide to yield theophylline.[2] Another protocol involves adding formic acid and heating to approximately 85°C for about 40 minutes.[7]

  • An alternative high-yield protocol involves reacting the diaminouracil intermediate (referred to as dimethyl FAU) in water with triethylamine and a 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride catalyst in an autoclave.[2]

  • The mixture is heated to 75°C under pressure (0.06 MPa) for approximately 55 minutes.[2]

  • After the reaction, the product is isolated, which may involve distillation to recover solvents/reagents and recrystallization to purify the theophylline.[2][6]

ParameterProtocol A (Formic Acid)Protocol B (High-Yield Autoclave)Reference
Reactant 1,3-Dimethyl-4,5-diaminouracil"dimethyl FAU"[7],[2]
Reagent Formic AcidFormamide (implied), Triethylamine, Catalyst[7],[2]
Temperature ~85 °C75 °C[7],[2]
Time ~40 min55 min[7],[2]
Pressure Atmospheric0.06 MPa[2]
Reported Yield -97.7%[2]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental process from starting materials to the final purified product.

Theophylline_Workflow cluster_prep Step 1: Pyrimidine Synthesis cluster_func Step 2: Functionalization cluster_reduction Step 3: Reduction cluster_final Step 4: Final Cyclization & Purification A Mix Cyanoacetic Acid + Acetic Anhydride B Add this compound (Condensation) A->B C Induce Cyclization (Alkaline Conditions) B->C D Isolate & Dry 6-Amino-1,3-dimethyluracil C->D E Dissolve in Acetic Acid/Water D->E F Add NaNO2 Solution (Nitrosation) E->F G Cool, Precipitate & Isolate Nitroso Intermediate F->G H Aqueous Suspension + Pd/C Catalyst G->H I Adjust pH to 7-10 H->I J Hydrogenate under Pressure (1-20 bar, 20-60°C) I->J K Filter Catalyst (Aqueous Diamino Product) J->K L Add Formic Acid/Formamide K->L M Heat to Induce Ring Closure L->M N Isolate Crude Theophylline M->N O Recrystallize & Purify N->O P Final Product: Theophylline O->P

References

Application Notes and Protocols: 1,3-Dimethylurea in Controlled-Release Fertilizer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Dimethylurea (DMU) is a derivative of urea utilized in modern agriculture primarily to enhance the efficiency of nitrogen fertilizers.[1] As a colorless, crystalline powder with low toxicity, its principal function is to act as a nitrogen stabilizer, specifically a urease inhibitor.[1][2] By slowing the rate at which urea is broken down in the soil, DMU helps in creating controlled-release fertilizer systems. This action minimizes nitrogen loss to the environment through ammonia volatilization and nitrate leaching, ensuring that the nutrient remains available for plant uptake over a longer period.[1][2][3] These characteristics contribute to improved nutrient use efficiency (NUE), better crop yields, and more sustainable agricultural practices.[2] DMU is also used as an intermediate in the synthesis of other slow-release fertilizer compounds and specialty chemicals.[1][4]

Mechanism of Action: Urease Inhibition

The primary mechanism by which this compound contributes to controlled nitrogen release is through the inhibition of the urease enzyme. Urease, which is abundant in soil, catalyzes the rapid hydrolysis of urea into ammonia (NH₃) and carbon dioxide (CO₂). This rapid conversion can lead to significant nitrogen loss as ammonia gas volatilizes into the atmosphere. DMU competitively inhibits the urease enzyme, effectively slowing down this hydrolysis process.[1][2] This ensures that nitrogen from urea is converted to plant-available forms more gradually, synchronizing with the crop's nutritional requirements.

G cluster_process Standard Urea Hydrolysis cluster_inhibition Action of this compound Urea Urea Fertilizer (Applied to Soil) Hydrolysis Rapid Hydrolysis Urea->Hydrolysis Urease Soil Urease Enzyme Urease->Hydrolysis NH3 Ammonia (NH₃) + CO₂ Hydrolysis->NH3 Loss Nitrogen Loss (Volatilization) NH3->Loss DMU This compound (DMU) DMU->Urease Inhibits

Caption: Mechanism of urease inhibition by this compound (DMU).

Quantitative Data Summary

The efficacy of controlled-release fertilizers is measured by their nutrient release profiles and their impact on crop performance. While extensive compiled datasets for this compound specifically are proprietary, the following tables illustrate the types of data generated from evaluation studies, including data for a novel fertilizer derived from DMU and typical nitrogen recovery rates for enhanced-efficiency fertilizers.

Table 1: Nutrient Release from a Poly(dimethylurea phosphate) (PDPU) Coated Fertilizer

This table presents data on a novel macromolecular fertilizer, poly(dimethylurea phosphate) (PDPU), which has a lower solubility than urea. The coating of this fertilizer with a wheat straw superabsorbent enhances its slow-release properties.

Time (days)Cumulative Nutrient Release (%)FormulationReference
3067.6%PDPU with wheat straw superabsorbent coating[5][6]
885.0%Urea with similar coating (for comparison)[5][6]

Table 2: Example of Fertilizer Nitrogen (N) Recovery in Kentucky Bluegrass

This table shows typical cumulative nitrogen recovery from turfgrass clippings over 16.5 weeks for different types of urea fertilizers. This data demonstrates the improved efficiency of enhanced fertilizers compared to conventional urea.

Fertilizer TypeTotal N Applied (kg ha⁻¹)Cumulative N Recovery (%)Reference
Conventional Urea43.957.5%[7]
Stabilized Urea (with inhibitors)43.968.4%[7]
Polymer/Sulfur-Coated Urea43.989.1%[7]

Experimental Protocols

Detailed and standardized protocols are essential for evaluating the performance of controlled-release fertilizers containing this compound. Below are key methodologies for preparation, evaluation, and analysis.

Protocol 1: Laboratory-Scale Preparation of a DMU-Containing Coated Fertilizer

This protocol describes a general method for coating urea granules with a polymer that includes this compound to enhance nitrogen stability.

Objective: To create a polymer-coated urea fertilizer where DMU acts as a urease inhibitor within the coating matrix.

Materials:

  • Urea granules (2-4 mm diameter)

  • This compound (DMU) powder

  • Polymer resin (e.g., biodegradable polylactic acid, polyurethane)

  • Suitable solvent for the polymer (e.g., acetone, ethyl acetate)

  • Plasticizer (if required)

  • Laboratory-scale fluid bed coater or pan coater

  • Drying oven

  • Sieves for particle size separation

Procedure:

  • Coating Solution Preparation:

    • Dissolve the polymer resin in the selected solvent to achieve a desired concentration (e.g., 10-15% w/v).

    • Once the polymer is fully dissolved, add this compound powder to the solution. The amount of DMU should be calculated based on the target concentration relative to the final coated fertilizer weight (e.g., 0.5-2% w/w).

    • Stir the mixture until the DMU is completely dissolved or uniformly suspended.

  • Coating Application:

    • Preheat the fluid bed or pan coater to a temperature suitable for the solvent evaporation (e.g., 40-60°C).

    • Place a known weight of urea granules into the coater.

    • Begin the fluidization (or panning) process to ensure granules are moving freely.

    • Spray the coating solution onto the tumbling urea granules at a controlled rate. Ensure the spray atomizes correctly to provide an even coating.

    • Continuously apply the coating solution until the desired coating thickness or weight percentage is achieved. The total coating weight typically ranges from 3% to 15% of the total fertilizer weight.

  • Drying and Curing:

    • After the coating application is complete, continue the fluidization/panning with heated air to evaporate any remaining solvent from the granule surfaces.

    • Transfer the coated granules to a drying oven set at a low temperature (e.g., 50°C) for a specified period (e.g., 2-4 hours) to cure the polymer film.

  • Final Product Handling:

    • Cool the coated granules to room temperature.

    • Gently sieve the product to remove any agglomerates or fine particles.

    • Store the final product in airtight, moisture-proof containers for subsequent analysis.

G cluster_prep Coating Solution Preparation cluster_app Coating Application cluster_post Post-Processing p1 Dissolve Polymer in Solvent p2 Add this compound to Solution p1->p2 p3 Mix until Homogeneous p2->p3 p5 Spray Solution onto Tumbling Granules p3->p5 p4 Load Urea Granules into Coater p4->p5 p6 Dry and Cure Coated Granules p5->p6 p7 Cool and Sieve Final Product p6->p7 p8 Store for Analysis p7->p8 start Start start->p1

Caption: Workflow for laboratory-scale preparation of coated fertilizer.

Protocol 2: Evaluation of Nitrogen Release via Soil Incubation

This protocol outlines a standard laboratory method to determine the nutrient release characteristics of a DMU-enhanced fertilizer in soil under controlled conditions.

Objective: To quantify the rate and duration of nitrogen release from a controlled-release fertilizer formulation.

Materials:

  • Test fertilizer (DMU-formulated) and control fertilizer (e.g., uncoated urea)

  • Standard soil or sand/soil mixture (e.g., 90% sand, 10% soil), sieved (<2 mm)

  • Incubation containers (e.g., 250 mL plastic cups with lids)

  • Deionized water

  • Incubator or constant-temperature room (set to e.g., 25°C)

  • Leaching solution (e.g., 2M KCl or deionized water)

  • Filtration apparatus (e.g., Whatman No. 42 filter paper)

  • Analytical equipment for nitrogen determination (e.g., colorimeter, autoanalyzer)

Procedure:

  • Sample Preparation:

    • Prepare a homogenous mixture of the soil/sand medium.

    • For each fertilizer type, thoroughly mix a predetermined amount of fertilizer (e.g., providing 200 mg of N) with a set amount of the soil medium (e.g., 500 g).

    • Prepare at least three replicates for each fertilizer treatment and each sampling time point. Also include a control group with no fertilizer.

  • Incubation Setup:

    • Transfer each fertilizer-soil mixture into an incubation container.

    • Adjust the moisture content of the soil to a specific level, typically 60-70% of water-holding capacity, using deionized water.

    • Loosely place lids on the containers to allow gas exchange while minimizing water loss.

    • Place all containers in an incubator at a constant temperature (e.g., 25°C).

  • Leaching and Extraction:

    • At specified time intervals (e.g., 1, 3, 7, 14, 28, 56, and 84 days), remove a set of replicates for each treatment.

    • Add a specific volume of leaching solution (e.g., 100 mL of 2M KCl) to each container.

    • Shake the containers on an orbital shaker for a set time (e.g., 1 hour) to extract the available nitrogen (NH₄⁺-N and NO₃⁻-N).

    • Filter the resulting slurry to obtain a clear leachate.

  • Nitrogen Analysis:

    • Analyze the filtered leachate for ammonium (NH₄⁺-N) and nitrate (NO₃⁻-N) concentrations using a suitable analytical method (e.g., colorimetry).

  • Data Calculation:

    • Calculate the cumulative amount of N released at each time point by summing the concentrations found in the leachate.

    • Express the result as a percentage of the total N initially applied.

    • Plot the cumulative N release (%) against time (days) to generate a release curve.

G p1 Prepare Soil and Fertilizer Mixture p2 Adjust Moisture and Place in Incubator p1->p2 p3 Incubate at Constant Temperature p2->p3 p3->p3 Repeat for each time point p4 Extract N at Timed Intervals with Leachate p3->p4 p5 Filter Slurry to Obtain Clear Extract p4->p5 p6 Analyze Leachate for NH₄⁺-N and NO₃⁻-N p5->p6 p7 Calculate and Plot Cumulative N Release p6->p7

Caption: Experimental workflow for a soil incubation study.

Protocol 3: Analytical Method for DMU Quantification in Soil

This protocol is based on gas chromatography for the determination of this compound residues in soil samples.[8][9]

Objective: To accurately quantify the concentration of DMU in soil to assess its persistence and movement.

Apparatus and Reagents:

  • Gas Chromatograph (GC) with a Nitrogen-Phosphorus Detector (NPD) or a Coulson Electrolytic Conductivity Detector (in nitrogen mode).

  • Analytical column suitable for nitrogen compounds.

  • Methanol (reagent grade).

  • Deionized water.

  • This compound analytical standard.

  • Centrifuge.

  • Rotary evaporator.

  • Shaker.

Procedure:

  • Sample Collection and Storage:

    • Collect soil samples (e.g., 100 g) and place them in glass jars.

    • If immediate extraction is not possible, store samples frozen to prevent degradation of DMU.

  • Extraction:

    • Thaw the soil sample if frozen.

    • To the 100 g soil sample, add 50 mL of methanol and 50 mL of deionized water.

    • Shake the jar vigorously for a specified time (e.g., 30 minutes) to extract the DMU into the solvent phase.

    • Centrifuge the sample to separate the soil solids from the aqueous-methanol extract.

    • If the supernatant contains suspended particles, filter it through a 0.45 µm filter.

  • Concentration:

    • Take a known aliquot of the clear extract (e.g., 20 mL).

    • Evaporate the water and methanol using a rotary evaporator or a gentle stream of nitrogen until a dry residue remains.

    • Re-dissolve the residue in a small, precise volume of methanol (e.g., 1.0 mL). This sample is now ready for GC analysis.

  • GC Analysis:

    • Prepare a calibration curve by running a series of DMU standards of known concentrations.

    • Inject a small volume (e.g., 1-2 µL) of the prepared sample extract into the GC.

    • Identify the DMU peak based on its retention time compared to the analytical standard.

    • Quantify the amount of DMU in the sample by comparing its peak area to the calibration curve.

  • Quality Control:

    • Analyze unfortified control soil samples (blanks) to check for contamination.

    • Analyze fortified control samples (spikes) by adding a known amount of DMU standard to blank soil and running it through the entire procedure to determine method recovery. Recovery should typically be within 80-120%.

Environmental and Safety Considerations

  • Benefits: The primary environmental benefit of using DMU is the reduction of nitrogen pollution. By controlling the release of nitrogen, it helps prevent nitrate leaching into groundwater and reduces the emission of nitrous oxide (N₂O), a potent greenhouse gas.[1][3]

  • Potential Risks: While DMU has low toxicity, its improper disposal or overuse could lead to accumulation in the soil. High concentrations might alter soil pH or affect soil microorganisms. It is readily biodegradable in soil, which mitigates long-term persistence.[4]

  • Safety: Standard laboratory safety precautions should be followed when handling this compound and organic solvents, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area or fume hood.

References

Laboratory Scale Synthesis of 1,3-Dimethylurea Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the laboratory-scale synthesis of 1,3-Dimethylurea hydrochloride. The synthesis involves the reaction of methylamine with methyl isocyanate, followed by treatment with hydrochloric acid. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a versatile compound used in various chemical syntheses. Its hydrochloride salt is often prepared to improve its handling and solubility characteristics for specific applications. The synthesis is straightforward and can be accomplished with standard laboratory equipment. The primary method involves the reaction of an amine with an isocyanate, a common route for the formation of ureas. Subsequent protonation with hydrochloric acid yields the desired salt.

Experimental Protocol

A common and effective method for the synthesis of this compound involves the reaction of methyl isocyanate with methylamine. The resulting this compound is then converted to its hydrochloride salt.

Materials:

  • Methyl isocyanate

  • Methylamine (40% in water or as a solution in a suitable solvent like THF)

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether)

  • Anhydrous diethyl ether (or another suitable solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

  • Drying tube

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: A round-bottom flask equipped with a magnetic stir bar and an addition funnel is set up in an ice bath to maintain a low temperature. The flask is charged with a solution of methylamine.

  • Addition of Methyl Isocyanate: Methyl isocyanate is dissolved in a suitable anhydrous solvent (e.g., diethyl ether) and placed in the addition funnel. This solution is added dropwise to the cooled, stirring methylamine solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

  • Reaction Completion and Isolation of this compound: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure the reaction goes to completion. The solvent is then removed under reduced pressure using a rotary evaporator to yield crude this compound, often as a white solid.

  • Formation of the Hydrochloride Salt: The crude this compound is redissolved in an anhydrous solvent like diethyl ether. A solution of hydrochloric acid (e.g., concentrated HCl or HCl in ether) is then added dropwise with stirring.

  • Precipitation and Purification: The this compound hydrochloride will precipitate out of the solution as a white solid. The mixture is stirred in an ice bath to maximize precipitation. The solid product is then collected by vacuum filtration, washed with cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities, and dried under vacuum.

Quantitative Data

ParameterValueReference
Starting Materials
Methylamine (40% in H₂O)Specify amount/moles
Methyl isocyanateSpecify amount/moles
Hydrochloric AcidSpecify amount/moles
Reaction Conditions
Reaction Temperature0-5 °C
Reaction Time2-4 hours
Product Characterization
AppearanceWhite crystalline solid
YieldTypically >90%
Melting PointSpecify observed range

Experimental Workflow

G cluster_0 Synthesis of this compound cluster_1 Formation of Hydrochloride Salt A 1. Prepare Methylamine Solution in Round-Bottom Flask B 2. Cool to 0-5 °C in Ice Bath A->B C 3. Add Methyl Isocyanate Solution Dropwise B->C D 4. Stir at Room Temperature C->D E 5. Remove Solvent via Rotary Evaporation D->E F Crude this compound E->F G 6. Redissolve Crude Product in Anhydrous Solvent F->G Transfer Product H 7. Add Hydrochloric Acid Solution Dropwise G->H I 8. Cool in Ice Bath to Maximize Precipitation H->I J 9. Collect Solid by Vacuum Filtration I->J K 10. Wash with Cold Anhydrous Solvent J->K L 11. Dry Under Vacuum K->L M Pure this compound Hydrochloride L->M

Caption: Workflow for the synthesis of this compound hydrochloride.

Troubleshooting & Optimization

optimizing reaction conditions for 1,3-Dimethylurea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dimethylurea.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The primary industrial method involves the reaction of urea with methylamine under elevated temperature and pressure.[1][2] Alternative laboratory-scale syntheses include the reaction of dimethylcarbamoyl chloride with a methylamine solution and the reaction of methyl isocyanate with water.[3][4] Phosgene-free methods are also being developed to avoid the use of highly toxic reagents.[5][6][7][8]

Q2: What are the typical reaction conditions for the urea and methylamine method?

A2: The reaction is typically carried out in an autoclave at temperatures ranging from 110°C to 145°C. The pressure is autogenic, arising from the vapor pressure of the reactants and the ammonia byproduct at the reaction temperature.[2][9]

Q3: What are the main safety concerns when synthesizing this compound?

A3: Key safety concerns include handling flammable and toxic reagents like methylamine and methyl isocyanate.[4] The use of high pressure in autoclave reactions also requires appropriate safety measures. When using phosgene-based routes, extreme caution is necessary due to the high toxicity of phosgene.[4][5]

Q4: How can I purify the final this compound product?

A4: Common purification methods include crystallization from solvents like acetone/diethyl ether or ethanol.[10] Another method involves azeotropic distillation with toluene to remove water.[3] For specific impurities, column chromatography might be necessary.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.- Increase reaction time. - Ensure proper mixing/agitation. - For the urea/methylamine method, ensure the autoclave is properly sealed to maintain pressure.
Side reactions due to high temperature.- Optimize the reaction temperature. Studies show that higher temperatures can lead to self-decomposition side reactions.[1] For the reaction of methylcarbamoyl chloride with this compound, temperatures above 40°C can lead to side reactions like biuret formation.[11]
Loss of volatile reactants or products.- Use a closed reaction system, especially when working with low-boiling-point reagents like methylamine.[9]
Presence of Impurities Unreacted starting materials.- Adjust the stoichiometry of reactants. A slight excess of one reactant can help drive the reaction to completion.
Formation of N-methylurea.- This is a common intermediate.[12] Increase the amount of methylating agent or prolong the reaction time to favor the formation of the di-substituted product.
Thermal degradation products.- Lower the reaction temperature. Thermal stability studies indicate that side reactions increase with higher temperatures.[1]
Reaction Stalls Insufficient catalyst (if applicable).- Ensure the correct catalyst loading and that the catalyst is active.
Pressure drop in autoclave reactions.- Check for leaks in the autoclave system.
Product is Difficult to Isolate/Purify Product is an oil instead of a solid.- This may indicate the presence of impurities that are depressing the melting point. Attempt further purification by column chromatography or distillation.
Product is hygroscopic.- Dry the final product under vacuum and store it in a desiccator or under an inert atmosphere.[13]

Experimental Protocols

Method 1: Synthesis from Urea and Methylamine

This protocol is based on the general industrial method and thermal stability studies.[1][2]

Procedure:

  • Charge a 500 mL four-neck round-bottom flask (or an autoclave for higher pressure) with 50 g of molten urea at 130°C.

  • Generate gaseous methylamine by adding a saturated methylamine solution to a gas generator.

  • Purify the gaseous methylamine by passing it through a calcium oxide desiccator.

  • Introduce the purified methylamine gas into the molten urea with agitation.

  • Heat the reactor to 140°C and maintain for 3 hours.

  • Monitor the reaction progress by taking samples periodically for HPLC analysis. The response peak time for this compound is approximately 4.11 minutes under the described HPLC conditions.[1]

  • Upon completion, cool the reaction mixture and isolate the product. Purification can be achieved by recrystallization.

HPLC Conditions for Monitoring: [1]

  • Column: Not specified

  • Mobile Phase: Solvent A:B = 96:4 (v/v) (Solvents not specified)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

Method 2: Synthesis from Dimethylcarbamoyl Chloride (DMDTC) and Methylamine

This protocol is adapted from a described synthesis route.[3]

Procedure:

  • In a suitable reaction vessel, preheat dimethylcarbamoyl chloride (DMDTC) (1.22 g, 10 mmol) to 60°C in an oil bath with stirring.

  • Over a 5-minute period, add a 40% aqueous solution of methylamine (2.33 g, 30 mmol) dropwise to the DMDTC.

  • Immediately after the addition, increase the temperature to 67-68°C.

  • Maintain the reaction temperature at approximately 60°C and monitor the reaction by GC and GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • To the resulting colorless solid residue, add 4-5 mL of anhydrous toluene.

  • Obtain the target compound, this compound, by distilling the toluene/water azeotrope under reduced pressure.

Visualizations

Reaction Pathway: Urea and Methylamine

Reaction_Pathway_Urea_Methylamine Synthesis of this compound from Urea and Methylamine Urea Urea N_Methylurea N-Methylurea (Intermediate) Urea->N_Methylurea + CH3NH2 Ammonia1 Ammonia (NH3) Urea->Ammonia1 - NH3 Methylamine1 Methylamine (CH3NH2) DMU This compound N_Methylurea->DMU + CH3NH2 Ammonia2 Ammonia (NH3) N_Methylurea->Ammonia2 - NH3 Methylamine2 Methylamine (CH3NH2)

Caption: Reaction pathway for the synthesis of this compound from urea and methylamine.

Experimental Workflow: Synthesis and Purification

Experimental_Workflow General Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants Combine Reactants (e.g., Urea + Methylamine) Reaction Heat under Pressure (e.g., 140°C in Autoclave) Reactants->Reaction Monitoring Monitor Progress (HPLC / GC-MS) Reaction->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Solvent_Removal Solvent Removal (Reduced Pressure) Cooling->Solvent_Removal Crystallization Crystallization (e.g., from Ethanol) Solvent_Removal->Crystallization Filtration Filtration Crystallization->Filtration Drying Drying under Vacuum Filtration->Drying Characterization Characterization (e.g., Melting Point, NMR, HPLC) Drying->Characterization Final Product

References

Technical Support Center: Troubleshooting Low Yield in Reactions Involving 1,3-Dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered in chemical reactions involving 1,3-dimethylurea.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in a low yield. What are the common initial checks I should perform?

A1: Low yields in reactions involving this compound can often be attributed to several common factors. A systematic initial check should include:

  • Purity of Reactants and Solvents: Ensure the this compound and other starting materials are of high purity. Impurities can interfere with the reaction. Solvents should be anhydrous, especially for moisture-sensitive reactions.[1]

  • Reaction Temperature: The reaction temperature might be too low to proceed at a reasonable rate or too high, leading to the decomposition of reactants or products.[2] For instance, in the synthesis of this compound itself, higher temperatures can promote side reactions like spontaneous polymerization and self-decomposition.[2]

  • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Atmosphere: If any of the reactants or reagents are sensitive to air or moisture, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing the formation of unexpected byproducts in my Biginelli reaction using this compound. What could these be and how can I minimize them?

A2: The Biginelli reaction, a multicomponent reaction to synthesize dihydropyrimidinones, can sometimes yield side products. When using a substituted urea like this compound, potential side reactions include:

  • Hantzsch Dihydropyridine Formation: This can occur if two equivalents of the β-ketoester react with the aldehyde and an ammonia source (which can be formed from the decomposition of urea at higher temperatures). To minimize this, consider running the reaction at a lower temperature.

  • Knoevenagel Condensation: A reaction between the aldehyde and the β-ketoester can lead to an α,β-unsaturated dicarbonyl compound, which may not cyclize correctly. Using a milder catalyst or optimizing catalyst loading can help reduce this side reaction.

  • Michael Addition Side Products: The enolate of the β-ketoester can react with the Knoevenagel condensation product, leading to open-chain adducts.

In a specific case of a five-component Biginelli-Diels-Alder cascade reaction with N,N'-dimethylurea (an isomer of this compound), a fused bicyclic product was observed in addition to the expected dihydropyrimidinone.[3] The formation of this secondary product was influenced by the catalyst and reactant stoichiometry.[3]

Q3: How can I effectively purify my product from a reaction mixture containing unreacted this compound and other byproducts?

A3: Purification strategies depend on the properties of your desired product and the impurities. Common techniques include:

  • Recrystallization: This is an effective method for purifying solid products. The choice of solvent is crucial; an ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. For ureas, ethanol is a commonly used recrystallization solvent.

  • Column Chromatography: For more complex mixtures or non-crystalline products, silica gel column chromatography is a standard purification method. The appropriate eluent system can be determined by TLC analysis. Be aware that some compounds may be sensitive to the acidic nature of silica gel.[1] In such cases, deactivating the silica with a base like triethylamine or using an alternative stationary phase like alumina may be necessary.[1]

  • Washing/Extraction: Unreacted this compound is soluble in water.[4] Therefore, washing the crude product with water during the workup can help remove it. If your product is not water-soluble, this can be a simple and effective purification step.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps & Recommendations
Inactive or Inappropriate Catalyst - Use a fresh, anhydrous catalyst. For reactions sensitive to moisture, ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere. - The choice of catalyst can significantly influence the reaction pathway. For instance, in a Biginelli-type reaction with N,N'-dimethylurea, Lewis acids like InBr₃ showed good conversion, while HCl, FeCl₃, and ZnCl₂ gave no conversion.[3]
Suboptimal Reaction Temperature - Monitor the reaction temperature closely. A study on the synthesis of this compound showed that higher temperatures can lead to self-decomposition side reactions.[2] - Perform small-scale experiments at different temperatures to find the optimal condition for your specific reaction.
Incorrect Molar Ratios of Reactants - Vary the stoichiometry of the reactants. In some cases, using an excess of one reactant can drive the reaction to completion. For example, in a reaction involving N,N'-dimethylurea, increasing the equivalents of the β-keto ester and aldehyde improved the yield.[3]
Poor Quality of Starting Materials - Ensure this compound and other reactants are of high purity. If necessary, purify the starting materials before use. - Use anhydrous solvents, especially for moisture-sensitive reactions.
Issue 2: Product Loss During Workup and Purification
Potential Cause Troubleshooting Steps & Recommendations
Emulsion Formation During Extraction - Add brine (saturated NaCl solution) to increase the polarity of the aqueous phase. - Filter the mixture through a pad of Celite. - If persistent, centrifuge the mixture to aid in phase separation.[1]
Product Solubility in the Aqueous Layer - Minimize the number of aqueous washes. - Back-extract the aqueous layers with the organic solvent to recover any dissolved product. - Adjust the pH of the aqueous layer to ensure your product is in its neutral, less water-soluble form.[1]
Compound Instability on Silica Gel - Deactivate the silica gel by adding a small amount of a base (e.g., triethylamine) to the eluent. - Consider alternative purification methods such as recrystallization or using a different stationary phase (e.g., alumina).[1]
Inefficient Recrystallization - Ensure you are using the minimum amount of hot solvent to dissolve your crude product. Using too much solvent will result in a lower recovery. - Allow the solution to cool slowly to promote the formation of larger, purer crystals. Rapid cooling can trap impurities.

Data Presentation

Table 1: Optimization of a Biginelli-Diels-Alder Cascade Reaction with N,N'-Dimethylurea

This table summarizes the investigation of reaction parameters for a five-component condensation reaction involving N,N'-dimethylurea, ethyl acetoacetate, and formaldehyde.

EntryUrea (equiv)Ester (equiv)Aldehyde (equiv)Catalyst (equiv)Time (h)Concentration (M)Yield A (%)Yield B (%)
111.83InBr₃ (0.1)70.21026
211.83HCl (1.0)70.500
311.83InCl₃ (0.1)70.32325
411.83AlCl₃ (0.1)70.3314
511.83FeCl₃ (0.2)70.200
611.83ZnCl₂ (0.2)70.300
712.55InBr₃ (0.1)70.24548
812.55InBr₃ (0.1)71.05537
912.55InBr₃ (0.1)70.053827
1012.55InBr₃ (0.1)14.50.24136

Data adapted from a study on a five-component Biginelli-Diels-Alder cascade reaction.[3][5] Yield A corresponds to the Biginelli product, and Yield B corresponds to the five-component condensation product.

Table 2: Optimization of the Condensation Reaction of N,N'-Dimethylurea and Cyanoacetic Acid

This table presents a comparison of two protocols for the synthesis of 1,3-dimethyl cyanoacetylurea, a key intermediate in caffeine synthesis.

ParameterProtocol 1Protocol 2
Molar Ratio (Acid:Dimethylurea:Acetic Anhydride)1 : 1.2 : 1.21 : ~1.06 : ~1.17
Solvent TolueneNone specified
Initial Temperature 40°C (Cyanoacetic Acid + Acetic Anhydride)38-42°C (Anhydrous Cyanoacetic Acid + Dimethylurea)
Reaction Temperature Reflux (up to 120°C)95-98°C
Reaction Time 1 hr (initial), 3 hr (reflux)Not specified
Reported Yield 70.8% for final caffeine product95.3% - 95.5%

Data synthesized from established methods in chemical literature.[6]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
  • Prepare the TLC Plate: Draw a faint starting line with a pencil about 1 cm from the bottom of a TLC plate.

  • Spot the Plate:

    • On the starting line, spot a small amount of your starting material (e.g., this compound) as a reference.

    • Spot a co-spot (starting material and reaction mixture in the same spot) to help identify the starting material spot in the reaction mixture.

    • At regular time intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture with a capillary tube and spot it on the starting line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system. The solvent level should be below the starting line.

  • Visualize the Plate: After the solvent front has moved up the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp or by using a staining agent.

  • Analyze the Results: The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. The reaction is considered complete when the starting material spot is no longer visible.

Protocol 2: Condensation Reaction of N,N'-Dimethylurea and Cyanoacetic Acid

This protocol is for the synthesis of 1,3-dimethyl cyanoacetylurea, a precursor for caffeine synthesis.[6][7]

  • Setup: Assemble a clean, dry three-neck flask equipped with a heating mantle, magnetic stirrer, reflux condenser, and a thermometer. Protect the system from atmospheric moisture using drying tubes.

  • Initial Reaction: Charge the flask with cyanoacetic acid (1.0 mol) and acetic anhydride (1.2 mol).

  • Heating: Begin stirring and gently heat the mixture to 40°C. Maintain this temperature for 1 hour.[7]

  • Addition of Reactants: To the activated mixture, add toluene (2.0 mol) followed by N,N'-dimethylurea (1.2 mol).[7]

  • Condensation Reaction: Heat the reaction mixture to reflux and maintain for 3 hours.[7]

  • Cooling and Isolation: After the reflux period, turn off the heat and allow the mixture to cool to room temperature.

  • Filtration: Filter the cooled mixture to separate the precipitated solid. Wash the solid with a small amount of cold toluene.

  • Final Product: Combine the solid obtained from filtration with the residue from the filtrate (after solvent evaporation) to get the crude 1,3-dimethyl cyanoacetylurea. Further purification can be done by recrystallization if needed.

Visualizations

Troubleshooting_Workflow cluster_reactants Reactant & Solvent Issues cluster_conditions Reaction Condition Issues cluster_monitoring Reaction Monitoring cluster_workup Workup & Purification Issues start Low Reaction Yield Observed check_reactants Check Reactant & Solvent Purity start->check_reactants check_conditions Review Reaction Conditions start->check_conditions monitor_reaction Monitor Reaction Progress (TLC/HPLC) start->monitor_reaction workup_purification Analyze Workup & Purification start->workup_purification impure_reactants Impure Starting Materials? check_reactants->impure_reactants wet_solvents Moisture in Solvents? check_reactants->wet_solvents temp Incorrect Temperature? check_conditions->temp time Insufficient Reaction Time? check_conditions->time atmosphere Inert Atmosphere Needed? check_conditions->atmosphere incomplete Reaction Incomplete? monitor_reaction->incomplete side_products Side Products Formed? monitor_reaction->side_products loss_extraction Product Loss During Extraction? workup_purification->loss_extraction loss_purification Product Loss During Purification? workup_purification->loss_purification purify_sm Purify Starting Materials impure_reactants->purify_sm Yes use_anhydrous Use Anhydrous Solvents wet_solvents->use_anhydrous Yes end Yield Improved purify_sm->end use_anhydrous->end optimize_temp Optimize Temperature temp->optimize_temp Yes increase_time Increase Reaction Time time->increase_time Yes use_inert Use Inert Gas (N2/Ar) atmosphere->use_inert Yes optimize_temp->end increase_time->end use_inert->end extend_time Extend Reaction Time incomplete->extend_time Yes adjust_conditions Adjust Conditions (Temp, Catalyst) side_products->adjust_conditions Yes extend_time->end adjust_conditions->end optimize_workup Optimize Workup (pH, Washes) loss_extraction->optimize_workup Yes optimize_purification Optimize Purification (Solvent, Method) loss_purification->optimize_purification Yes optimize_workup->end optimize_purification->end

Caption: A logical workflow for troubleshooting low yields in organic reactions.

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aldehyde Aldehyde iminium Acyliminium Ion aldehyde->iminium + this compound beta_ketoester β-Ketoester enamine Enamine beta_ketoester->enamine Tautomerization dimethylurea This compound michael_adduct Michael Adduct iminium->michael_adduct + Enamine (Michael Addition) dihydropyrimidinone Dihydropyrimidinone michael_adduct->dihydropyrimidinone Cyclization & Dehydration

Caption: A simplified reaction pathway for the Biginelli reaction.

References

Technical Support Center: Purification of Crude 1,3-Dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,3-Dimethylurea.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The most common laboratory-scale purification techniques for this compound are recrystallization and vacuum distillation. Recrystallization is often preferred for removing small amounts of impurities and can be performed using a single solvent or a mixed solvent system.[1][2] Vacuum distillation is suitable for separating this compound from non-volatile impurities or solvents with significantly different boiling points.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method. Key properties are summarized in the table below.

PropertyValue
Melting Point 101-104 °C[1][3][4][5] or 104.4 °C[6]
Boiling Point 268-270 °C[1][3][4][5][7] or 269.1 °C[6]
Solubility Soluble in water, ethanol, and acetone.[3][4] Insoluble in ether.[8]
Appearance Colorless to white crystalline flakes or powder.

Q3: What are the potential impurities in crude this compound?

A3: The impurities present in crude this compound depend on the synthetic route. Common impurities may include unreacted starting materials and byproducts. It is also important to be aware of potential contaminants from side reactions.

ImpuritySource
Urea Unreacted starting material in syntheses involving urea.[9]
Biuret A common byproduct in urea-based syntheses.[9]
N-Methylurea An impurity that can arise during synthesis.
Nitrosoureas Can form in the presence of nitrite; these are potentially carcinogenic.[10]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for quantitative analysis.[11] The melting point of the purified sample can also be a good indicator of purity; a sharp melting range close to the literature value suggests high purity.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solids. However, several issues can arise during the process. This guide provides solutions to common problems encountered during the recrystallization of this compound.

Problem 1: this compound fails to crystallize after the solution cools.

Possible CauseSolution
Solution is not supersaturated. The concentration of this compound is too low. Try evaporating some of the solvent to increase the concentration and then allow the solution to cool again.
Lack of nucleation sites. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, add a small seed crystal of pure this compound to the solution.
Cooling is too rapid. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Problem 2: The product "oils out" instead of forming crystals.

Possible CauseSolution
The boiling point of the solvent is higher than the melting point of this compound. This is unlikely with common recrystallization solvents for this compound, but if it occurs, select a lower-boiling solvent.
The solution is too concentrated. Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Then, allow it to cool slowly.
Significant impurities are present. The impurities may be lowering the melting point of the mixture. Consider a preliminary purification step or using a different solvent system.

Problem 3: The resulting crystals are very fine or appear as a powder.

Possible CauseSolution
The solution cooled too quickly. Rapid cooling leads to the formation of many small crystals. For larger crystals, allow the solution to cool slowly and undisturbed. Insulating the flask can help.
The solution was agitated during cooling. Avoid stirring or moving the flask during the initial stages of crystal growth.

Problem 4: The recovery of this compound is low.

Possible CauseSolution
Too much solvent was used. Use the minimum amount of hot solvent required to dissolve the crude product.
The crystals were washed with a large volume of cold solvent. Wash the collected crystals with a minimal amount of ice-cold solvent to minimize product loss.
The product is significantly soluble in the cold solvent. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Vacuum Distillation

Problem: Bumping or uneven boiling during distillation.

Possible CauseSolution
Lack of boiling chips or inadequate stirring. Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
Heating is too rapid. Heat the distillation flask gradually and evenly to maintain a controlled boiling rate.

Experimental Protocols

Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol provides a general guideline for the recrystallization of crude this compound using an ethanol/water solvent system. The optimal ratio of ethanol to water should be determined experimentally for the specific crude sample.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely while heating and stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot water dropwise with continuous swirling until the solution becomes slightly and persistently turbid.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50 °C) to remove any residual solvent.[1]

Vacuum Distillation

This is a general procedure for the purification of this compound by vacuum distillation. The precise boiling point will depend on the vacuum achieved.

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Charging the Flask: Place the crude this compound into the distillation flask, along with a magnetic stir bar or boiling chips.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin to heat the distillation flask gently and evenly.

  • Distillation: Collect the fraction that distills at a constant temperature. The boiling point of this compound will be significantly lower than its atmospheric boiling point of 268-270 °C.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small residue remains in the distillation flask.

  • Cooling: Allow the apparatus to cool completely before releasing the vacuum.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration cool Cool slowly to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry under vacuum wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the purification of this compound by recrystallization.

Troubleshooting_Recrystallization cluster_no_crystals cluster_oiling_out cluster_fine_powder start Crude Solution Cooled no_crystals No Crystals Form start->no_crystals Problem? oiling_out Product 'Oils Out' start->oiling_out Problem? fine_powder Fine Powder Forms start->fine_powder Problem? good_crystals Good Crystals Form start->good_crystals Success scratch Scratch Flask no_crystals->scratch seed Add Seed Crystal no_crystals->seed concentrate Concentrate Solution no_crystals->concentrate add_solvent Add More Solvent & Reheat oiling_out->add_solvent slow_cool Cool More Slowly oiling_out->slow_cool insulate Insulate Flask for Slower Cooling fine_powder->insulate

Caption: Troubleshooting logic for common issues in the recrystallization of this compound.

References

side reactions and byproducts in 1,3-Dimethylurea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dimethylurea.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing this compound?

A1: The two main industrial routes for this compound synthesis are:

  • Reaction of Urea and Methylamine: This is a common and widely used method where urea is reacted with methylamine, typically in an aqueous solution under elevated temperature and pressure.[1][2]

  • Phosgene-based Route: This method involves the reaction of methylamine with phosgene.[3][4] Due to the high toxicity of phosgene, there is a growing interest in phosgene-free alternative synthesis routes.[5][6][7]

Q2: What are the most common side reactions and byproducts in the urea and methylamine synthesis route?

A2: The primary side reactions involve the thermal decomposition of urea, leading to the formation of several impurities.[1][8] Key byproducts include:

  • Biuret: Formed from the condensation of two urea molecules.[8][9]

  • Triuret: Formed from the further reaction of biuret with urea.[10]

  • Melamine: Can be formed at higher temperatures.[1]

  • Monomethylurea: An intermediate in the reaction that may remain if the reaction does not go to completion.[1]

Q3: How does reaction temperature affect the synthesis of this compound?

A3: Higher reaction temperatures can accelerate the reaction rate, but they also significantly promote the formation of undesired byproducts through self-decomposition and side reactions.[1] It is generally unfavorable to conduct the synthesis at excessively high temperatures for an extended period.[1]

Q4: What analytical methods are suitable for monitoring the reaction and assessing product purity?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for monitoring the progress of the reaction and quantifying the presence of this compound, unreacted starting materials, and byproducts.[1][11][12][13] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the identification of volatile impurities.

Q5: Are there any specific safety precautions to consider during the synthesis?

A5: Yes, appropriate safety measures are crucial. When working with methylamine, which is a flammable and corrosive gas, ensure adequate ventilation and use personal protective equipment (PPE), including gloves and safety goggles.[14][15][16] The reaction is often carried out under pressure, so a suitable pressure vessel must be used. When using the phosgene route, extreme caution is necessary due to the high toxicity of phosgene.[3][4] Always consult the Safety Data Sheets (SDS) for all reagents and follow established laboratory safety protocols.[14][16][17]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Symptom Possible Cause Suggested Solution
HPLC analysis shows a large peak for monomethylurea.Incomplete reaction.Increase reaction time or temperature moderately. Be cautious as higher temperatures can increase byproduct formation.[1]
Significant amount of unreacted urea detected.Insufficient methylamine or reaction time.Ensure the correct molar ratio of methylamine to urea is used. Consider a slight excess of methylamine. Extend the reaction time.
Reaction mixture solidifies prematurely.Formation of biuret and triuret, which have higher melting points.This indicates excessive heating. Lower the reaction temperature to the optimal range (e.g., 140-150°C) to minimize urea decomposition.[8][18]
Problem 2: Product is Off-Color (e.g., Yellow or Brown)
Symptom Possible Cause Suggested Solution
The final product has a yellowish or brownish tint after purification.Formation of colored impurities due to overheating.Optimize the reaction temperature and time to minimize the formation of degradation products. Use activated carbon during recrystallization to remove colored impurities.
The crude reaction mixture is dark.Significant decomposition of reactants or products.Review the reaction temperature profile. Ensure localized overheating is not occurring.
Problem 3: Product Fails Purity Analysis (e.g., by HPLC or Melting Point)
Symptom Possible Cause Suggested Solution
HPLC shows multiple impurity peaks.Side reactions due to non-optimal reaction conditions.Refer to the quantitative data tables below and adjust the reaction temperature and time to favor the formation of this compound.[1]
The melting point of the purified product is lower than the literature value (104-106°C).Presence of impurities, which depress the melting point.Improve the purification process. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary. Ensure the product is thoroughly dried.
An unexpected peak is observed in the HPLC chromatogram.Contamination of starting materials or formation of an unusual byproduct.Analyze the starting materials for purity. Use a technique like GC-MS to identify the unknown impurity.

Quantitative Data

Table 1: Effect of Temperature on this compound Synthesis

Temperature (°C)ObservationImpact on PurityReference
140Optimal temperature for minimizing side reactions.Higher purity of this compound.[1]
150Increased reaction rate.Slight increase in impurity formation.[1]
160Further increased reaction rate.Noticeable increase in byproducts.[1]
170Significant formation of byproducts observed in HPLC.Lower purity of the desired product.[1]
180Accelerated self-decomposition and side reactions.Significantly compromised product purity.[1]

Table 2: HPLC Retention Times for Key Components

CompoundRetention Time (min)
Methylamine3.15
This compound4.11
Urea6.4
Impurities from side reactions~22
Note: These retention times are based on a specific HPLC method and may vary depending on the column, mobile phase, and flow rate used.[1]

Experimental Protocols

Key Experiment: Synthesis of this compound from Urea and Methylamine

Objective: To synthesize this compound from urea and methylamine.

Materials:

  • Urea

  • Saturated methylamine solution

  • Calcium oxide (for drying)

  • 500 mL four-necked round-bottom flask

  • Gas generator

  • Desiccator

  • Heating mantle with stirrer

  • Condenser

  • Thermometer

Procedure:

  • Place 50 g of urea into the 500 mL four-necked round-bottom flask and melt it by heating to 130°C.

  • Generate gaseous methylamine by adding a suitable amount of saturated methylamine solution to a gas generator.

  • Pass the generated methylamine gas through a desiccator containing calcium oxide to remove moisture.

  • Bubble the dry methylamine gas into the molten urea with continuous agitation.

  • Increase the reactor temperature to 140°C and maintain it for 3 hours.

  • Monitor the reaction progress by taking samples at regular intervals (e.g., every 15 minutes for the first hour, every 20 minutes for the second hour, and every 30 minutes for the third hour).[1]

  • Analyze the samples using HPLC to determine the concentrations of urea, monomethylurea, and this compound.

  • After the reaction is complete, cool the mixture and purify the this compound by recrystallization.

Safety Precautions:

  • Conduct the experiment in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Methylamine is flammable and has a strong odor; handle with care.

  • The reaction is performed under heating; be cautious of hot surfaces.

Visualizations

Synthesis_Pathway Urea Urea Monomethylurea Monomethylurea (Intermediate) Urea->Monomethylurea + Methylamine Methylamine Methylamine Dimethylurea This compound (Product) Monomethylurea->Dimethylurea + Methylamine

Caption: Main reaction pathway for this compound synthesis.

Side_Reactions Urea Urea Heat High Temperature Biuret Biuret Heat->Biuret Self-condensation Melamine Melamine Heat->Melamine Decomposition Triuret Triuret Biuret->Triuret + Urea

Caption: Common side reactions in this compound synthesis.

Troubleshooting_Workflow start Experiment Start issue Identify Issue start->issue low_yield Low Yield issue->low_yield Low Yield purity_issue Purity Issue issue->purity_issue Purity Issue check_time Check Reaction Time low_yield->check_time check_ratio Check Reactant Ratio low_yield->check_ratio check_temp Check Temperature purity_issue->check_temp optimize_purification Optimize Purification purity_issue->optimize_purification analyze_impurities Analyze Impurities (HPLC/GC-MS) check_temp->analyze_impurities end Problem Resolved check_time->end check_ratio->end optimize_purification->end analyze_impurities->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Enhancing the Efficiency of 1,3-Dimethylurea as a Reagent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of 1,3-Dimethylurea (DMU) as a reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in synthesis?

A1: this compound is a versatile reagent and intermediate used in a variety of organic syntheses. It is commonly utilized in the production of caffeine, theophylline, pharmaceuticals, textile aids, and herbicides.[1][2][3] Its bifunctional nature, possessing two secondary amine groups, allows it to be a valuable building block for more complex heterocyclic systems.[4]

Q2: What are the key physical and chemical properties of this compound that I should be aware of?

A2: this compound is a colorless, crystalline powder.[2] It is highly soluble in polar solvents like water, ethanol, and acetone, but less soluble in non-polar solvents.[5] It is stable under neutral conditions but can undergo hydrolysis in strongly acidic or basic environments.[4] The thermal stability of DMU is a critical factor; it can decompose at higher temperatures, leading to side reactions and reduced yields.[6]

Q3: What are the most common challenges encountered when using this compound as a reagent?

A3: Common challenges include low reaction yields, the formation of unwanted byproducts, and difficulties in product purification. These issues often stem from suboptimal reaction conditions such as incorrect temperature, improper stoichiometry of reactants, presence of moisture, and inefficient mixing.[7][8]

Q4: How can I monitor the progress of a reaction involving this compound?

A4: Reaction progress can be monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) is a quick and effective method to observe the consumption of starting materials and the formation of the product.[7] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to determine the concentration of reactants and products over time.[6][9] On-line Nuclear Magnetic Resonance (NMR) spectroscopy has also been used to study the reaction of this compound with formaldehyde in detail.[10]

Troubleshooting Guides

Low Reaction Yield
Potential Cause Suggested Solution
Incomplete Reaction - Increase the reaction time. Monitor the reaction's progress using TLC or HPLC to determine the optimal duration.[7] - Ensure efficient and continuous stirring throughout the reaction to improve contact between reactants.[8]
Suboptimal Reaction Temperature - The synthesis of this compound is reported to be unfavorable at higher temperatures due to side reactions.[6] - For the reaction of dimethylamine and urea, an optimal temperature range is between 125°C and 130°C.[4] - Gradually increase the temperature if the reaction is too slow, while monitoring for byproduct formation.[7]
Incorrect Stoichiometry - The molar ratio of reactants is crucial. For the synthesis of N,N-dimethylurea from dimethylamine and urea, a molar ratio of dimethylamine to urea between 2.5:1 and 3.0:1 is recommended for optimal yields.[4]
Presence of Moisture - Anhydrous conditions are often critical. The presence of water can lead to hydrolysis of reactants or products and can deactivate certain catalysts.[9][11] - Use flame-dried or oven-dried glassware and anhydrous solvents.[8]
Product Loss During Workup and Purification - Optimize the purification process. Select a suitable recrystallization solvent where the product has high solubility at elevated temperatures and low solubility at room temperature.[7] - Minimize transfer losses by carefully rinsing all glassware.[8]
Byproduct Formation
Potential Cause Suggested Solution
Side Reactions at High Temperatures - As established, high temperatures can lead to the decomposition of urea and the formation of impurities.[6] Maintain the reaction temperature within the optimal range.
Excess of One Reactant - An excess of one reactant can lead to the formation of disubstituted or other byproducts.[7] Carefully control the stoichiometry of the reactants.
Over-carbonylation - In reactions involving carbonylation, over-carbonylation can produce unwanted symmetric ureas or polymeric species, especially with electron-rich aromatic amines.[12]
Purification Difficulties
Potential Cause Suggested Solution
Inappropriate Recrystallization Solvent - Screen for different recrystallization solvents or solvent mixtures to find one that provides good separation of the product from impurities.[7]
Co-crystallization of Product and Byproducts - If co-crystallization is an issue, consider alternative purification methods such as column chromatography.[13]
Product is an Oil or Gummy Solid - This can be due to residual solvent or impurities. Try triturating the material with a non-polar solvent to induce crystallization or remove impurities.

Experimental Protocols

High-Yield Synthesis of this compound from Dimethylamine and Urea

This protocol is adapted from a patented industrial process designed for high efficiency.[4]

Materials:

  • Dimethylamine

  • Urea

  • Autoclave or other suitable pressure reactor

Procedure:

  • Charge the pressure reactor with dimethylamine and urea. A preferred molar ratio of dimethylamine to urea is 2.5:1.[4]

  • Ensure the system is substantially anhydrous.

  • Seal the reactor and heat the mixture to a temperature between 125°C and 130°C.[4] The pressure will be autogenous.

  • Maintain the reaction at this temperature with vigorous stirring for a sufficient time to ensure complete reaction. Reaction time can be optimized by monitoring with HPLC.

  • After the reaction is complete, cool the reactor. The this compound product will precipitate as a crystalline mass.

  • Vent any excess dimethylamine, which can be recovered for recycling.

  • The crystalline product can be slurried with water and discharged from the reactor.

  • Further purification can be achieved by recrystallization if necessary, although this process can yield a product with over 95% purity directly from the reaction.

Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Water

  • Activated Carbon

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot 95% ethanol.

  • If the solution is colored, add a small amount of activated carbon and heat the mixture for a short period.

  • Filter the hot solution to remove the activated carbon and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • For maximum yield, cool the mixture in an ice bath.

  • Collect the crystals by suction filtration and wash them with a small amount of ice-cold water.

  • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50°C).

Data Presentation

Table 1: Optimization of Molar Ratio for this compound Synthesis

Molar Ratio (Dimethylamine:Urea)Temperature (°C)PressureYieldReference
> 2:1110 - 150AutogenousEssentially Quantitative[4]
2.5:1125 - 130AutogenousOptimal[4]
> 3:1110 - 150AutogenousNo significant advantage[4]

Table 2: Influence of Temperature on this compound Synthesis

Temperature (°C)ObservationsImpact on EfficiencyReference
110 - 130Homogenous liquid system, good reaction rateHigh efficiency, minimal side reactions[4]
140Onset of side reactions observed by HPLCDecreased efficiency due to byproduct formation[6]
150 - 180Increased self-decomposition and side reactionsSignificantly lower efficiency, more impurities[6]

Visualizations

experimental_workflow cluster_prep 1. Reactant Preparation cluster_reaction 2. Reaction cluster_workup 3. Product Isolation & Purification prep_reactants Charge Reactor with Dimethylamine and Urea (2.5:1 molar ratio) ensure_anhydrous Ensure Anhydrous Conditions prep_reactants->ensure_anhydrous seal_reactor Seal Reactor ensure_anhydrous->seal_reactor heat_stir Heat to 125-130°C with Vigorous Stirring seal_reactor->heat_stir monitor Monitor Reaction (e.g., HPLC) heat_stir->monitor cool_reactor Cool Reactor monitor->cool_reactor Reaction Complete precipitate Product Precipitates cool_reactor->precipitate recover_amine Recover Excess Dimethylamine precipitate->recover_amine discharge Discharge Crystalline Product precipitate->discharge recrystallize Recrystallize (Optional) discharge->recrystallize final_product Pure this compound recrystallize->final_product

Caption: High-yield synthesis workflow for this compound.

troubleshooting_workflow start Low Yield or Impure Product check_temp Is Temperature Optimal (125-130°C)? start->check_temp check_ratio Is Molar Ratio Correct (2.5:1)? check_temp->check_ratio Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_moisture Are Conditions Anhydrous? check_ratio->check_moisture Yes adjust_ratio Adjust Molar Ratio check_ratio->adjust_ratio No check_time Is Reaction Time Sufficient? check_moisture->check_time Yes dry_reagents Dry Solvents/Reagents and Glassware check_moisture->dry_reagents No increase_time Increase Reaction Time check_time->increase_time No optimized Optimized Reaction check_time->optimized Yes adjust_temp->check_ratio adjust_ratio->check_moisture dry_reagents->check_time increase_time->optimized

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: 1,3-Dimethylurea Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1,3-Dimethylurea (DMU).

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis methods for this compound?

A1: The most prevalent industrial method for producing this compound is the ammonolysis of urea with methylamine.[1][2] Alternative methods include processes involving phosgene or its substitutes and methylamine, though these are often less favored due to the hazardous nature of phosgene.[3] Another synthetic route involves the condensation reaction of cyanoacetic acid and dimethylurea in the presence of a dehydrating agent like acetic anhydride, particularly in the synthesis of caffeine, a downstream product.[4]

Q2: What are the primary applications of this compound?

A2: this compound is a versatile chemical intermediate. Its primary applications include:

  • Pharmaceutical Synthesis: It is a key precursor in the production of caffeine and theophylline.[2][5][6]

  • Agrochemicals: It is used in the synthesis of herbicides and acts as a urease inhibitor in fertilizers to improve nitrogen efficiency.[5][6][7]

  • Textile Industry: It serves as an intermediate for formaldehyde-free finishing agents to create easy-care textiles.[2][6][7]

  • Chemical Research: It is widely used as a building block in various organic synthesis processes.[6]

Q3: What are the key physical and chemical properties of this compound?

A3: this compound is a colorless to white crystalline powder.[5][8] It is highly soluble in water and polar solvents like alcohols.[5][6] The solution of this compound in water is a weak base.[8] Key properties are summarized in the table below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃H₈N₂O[3][8]
Molecular Weight88.11 g/mol [3][8]
Melting Point101 - 107 °C[5][8][9]
Boiling Point268 - 270 °C[6][8][9]
Water Solubility765 g/L at 21.5 °C[8][10]
AppearanceColorless to white crystalline powder[5][8]
Auto-ignition Temp400 °C[9]

Q4: What safety precautions should be taken when handling this compound?

A4: While this compound has low toxicity, appropriate safety measures are necessary.[5][7] It can be mildly irritating to the eyes and skin.[8] When handling the powdered form, there is a risk of dust explosion if mixed with air, so open flames should be avoided.[8] In case of fire, it may produce irritating or toxic fumes, including nitrogen oxides.[8][9] Standard personal protective equipment (PPE), such as safety goggles and protective gloves, should be worn.[8] Ensure adequate ventilation or use local exhaust to prevent inhalation of dust.[8]

Troubleshooting Guide for Scaling-Up Production

Q5: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?

A5: Low yield during the scale-up of this compound synthesis is a common issue. The primary causes often relate to thermal stability, side reactions, and reactant ratios.

  • Problem 1: Poor Thermal Control: The synthesis of this compound from urea and methylamine is an exothermic reaction.[1] As the reaction scale increases, inefficient heat dissipation can lead to temperature spikes.[11] Higher temperatures promote side reactions and the decomposition of both urea and the final product, reducing the yield.[1][2]

    • Solution:

      • Improve reactor heat transfer capabilities. Ensure the cooling system is adequate for the larger batch size.

      • Implement a controlled, slower addition of reactants to manage the exothermic release of heat.

      • Monitor the internal reaction temperature in real-time and maintain it within the optimal range (e.g., 140-150°C for the ammonolysis method).[1]

  • Problem 2: Side Reaction and Impurity Formation: At elevated temperatures or with prolonged reaction times, side reactions can occur, consuming reactants and producing impurities like melamine.[1]

    • Solution:

      • Optimize the reaction time and temperature. Studies have shown that both excessively high temperatures and long reaction times are unfavorable for the synthesis.[1]

      • Use High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and identify the formation of impurities in real-time, allowing for process adjustments.[1]

  • Problem 3: Incorrect Stoichiometry: The molar ratio of reactants is critical. For the synthesis of symmetrical this compound from urea, a 2:1 molar ratio of methylamine to urea is typically required.[12]

    • Solution:

      • Carefully verify the quantities and concentrations of all reactants before starting the reaction.

      • Ensure accurate and consistent dosing of reactants throughout the process.

Below is a decision-making workflow for troubleshooting low yields.

G start Low Yield Observed check_temp Monitor Internal Reaction Temperature start->check_temp temp_high Temperature Spikes >160°C? check_temp->temp_high improve_cooling Action: Improve Reactor Cooling / Slow Reactant Addition temp_high->improve_cooling Yes check_impurities Analyze Sample with HPLC temp_high->check_impurities No improve_cooling->check_impurities impurities_present High Levels of Side-Products (e.g., Melamine)? check_impurities->impurities_present optimize_conditions Action: Reduce Reaction Time / Lower Temperature impurities_present->optimize_conditions Yes check_ratio Verify Reactant Stoichiometry impurities_present->check_ratio No optimize_conditions->check_ratio ratio_incorrect Molar Ratio Incorrect? check_ratio->ratio_incorrect correct_ratio Action: Adjust Reactant Concentrations / Feed Rates ratio_incorrect->correct_ratio Yes end Yield Improved ratio_incorrect->end No correct_ratio->end

Caption: Troubleshooting workflow for low reaction yield.

Q6: The purity of my final product is below specification after crystallization. What could be the issue?

A6: Achieving high purity is critical, especially for pharmaceutical applications.[5] Purity issues often stem from incomplete reactions, the presence of hard-to-remove impurities, or problems during the purification process itself.

  • Problem 1: Co-crystallization of Impurities: Impurities with similar structures, such as N-methylurea or 1,1-dimethylurea, can co-crystallize with the desired product, making them difficult to remove by standard crystallization.[13]

    • Solution:

      • Employ advanced purification techniques like multi-stage crystallization or recrystallization from a different solvent system.

      • Techniques such as preparative HPLC can be used for removing structurally similar impurities when very high purity is required.[14]

      • Analytical methods like HPLC and GC are essential to identify and quantify trace impurities, guiding the optimization of the purification process.[3]

  • Problem 2: Presence of Water: Trace amounts of water can significantly impact the polymorphic form of this compound, potentially affecting its physical properties and stability.[13] The presence of water can also lead to the formation of a monohydrate, which has different properties.[13]

    • Solution:

      • Ensure all reactants and solvents are anhydrous, especially during the final purification steps.

      • Dry the final product thoroughly under vacuum at a controlled temperature to remove residual water and solvents.[15] Karl Fischer titration is a suitable method for determining moisture content.[3]

  • Problem 3: Inefficient Mixing During Reaction: In large reactors, poor mixing can create localized zones of high reactant concentration, leading to increased side-product formation.[11]

    • Solution:

      • Evaluate and optimize the reactor's agitation system (stirrer type, speed) to ensure homogeneous mixing at scale.

      • What works well with a magnetic stir bar in the lab may require a mechanical stirrer with a specific impeller design in a large vessel.[11][16]

Table 2: Typical Product Specifications for High-Purity this compound

ParameterSpecificationMeasurement Method
Purity≥ 99.5%Gas Chromatography (GC) / HPLC
AppearanceWhite Crystalline PowderVisual Inspection
Melting Point102-106 °CASTM E1095
Moisture Content≤ 0.2%Karl Fischer Titration
Ash Content≤ 0.05%ASTM D482
(Data synthesized from multiple sources for illustrative purposes)[3]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound via Ammonolysis

This protocol describes a representative lab-scale synthesis from urea and methylamine. Warning: This reaction is conducted under pressure and is exothermic. It must be performed in a suitable pressure vessel (autoclave) by trained personnel with appropriate safety precautions.

Materials:

  • Urea (60.0 g, 1.0 mol)

  • 40% Aqueous Methylamine Solution (155.0 g, containing ~2.0 mol of methylamine)

  • Autoclave with stirring and temperature/pressure controls

  • Rotary evaporator

  • Crystallization dish

  • Vacuum filtration apparatus

Procedure:

  • Reactor Charging: Charge the autoclave with urea (60.0 g) and the 40% aqueous methylamine solution (155.0 g).[12]

  • Reaction: Seal the autoclave. Begin stirring and heat the mixture to 140-145 °C. The pressure will rise to approximately 25 atmospheres.[12] Maintain these conditions for approximately 2 hours.[12]

  • Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature. Once cooled, carefully vent the excess pressure.

  • Work-up: Transfer the resulting aqueous solution to a round-bottom flask.

  • Solvent Removal: Concentrate the solution using a rotary evaporator to remove the water.[12]

  • Crystallization: Transfer the residual crude product to a crystallization dish. The product may crystallize upon cooling. Recrystallization from a suitable solvent, such as ethanol or water, can be performed to improve purity.[12][13]

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent. Dry the purified this compound in a vacuum oven.

  • Analysis: Confirm product identity and purity using techniques such as HPLC, melting point analysis, and NMR spectroscopy.[1][5] A typical yield for this method is around 85% based on methylamine.[12]

Below is a diagram illustrating the general workflow for this process.

G cluster_0 Reaction Stage cluster_1 Purification Stage charge 1. Charge Autoclave (Urea + Methylamine Soln) react 2. Heat & Pressurize (140-145°C, ~25 atm, 2h) charge->react cool 3. Cool & Depressurize react->cool evap 4. Evaporate Water (Rotary Evaporator) cool->evap cryst 5. Recrystallize Product evap->cryst iso 6. Isolate by Filtration cryst->iso dry 7. Vacuum Dry iso->dry analysis 8. Quality Control (HPLC, MP, NMR) dry->analysis

Caption: General experimental workflow for this compound synthesis.

References

preventing degradation of 1,3-Dimethylurea during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1,3-Dimethylurea during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound is a stable compound under normal temperatures and pressures.[1][2] For optimal stability, it should be stored at room temperature in a cool, dry, and well-ventilated area.[1][3] The container must be kept tightly closed to prevent moisture absorption and contamination.[1][3]

Q2: What are the primary causes of this compound degradation?

A2: The primary factors that can lead to the degradation of this compound are:

  • Elevated Temperatures: Although stable at room temperature, it can decompose upon heating, which may produce nitrogen oxides.[3][4] Studies on the synthesis of this compound suggest that higher temperatures are unfavorable.[1]

  • Moisture: this compound is susceptible to moisture. The presence of water can significantly lower the transition temperature between its polymorphic forms, potentially affecting its physical stability.[5][6] While hydrolysis is slow under neutral conditions with a calculated half-life of over a year, it can be more significant under strongly acidic or basic conditions.[7]

  • Incompatible Materials: Contact with strong oxidizing agents should be avoided as it can lead to chemical reactions and degradation.[8]

Q3: What are the common impurities found in this compound?

A3: Common impurities that may be present in this compound include unmethylated urea and partially methylated derivatives such as N-methylurea.[9] One commercially available source specifies a limit of less than 1% for N-Methylurea.[10]

Q4: How long can I store this compound before I should be concerned about degradation?

A4: When stored under the recommended conditions (cool, dry, tightly sealed container), this compound is stable for at least two years.[10] However, it is always best practice to re-analyze the material if it has been stored for an extended period, especially if the storage conditions have not been ideal.

Troubleshooting Guide

Problem: I suspect my this compound has been exposed to moisture. What should I do?

  • Visual Inspection: Examine the material for any changes in its physical appearance. Clumping or the presence of visible liquid may indicate significant moisture absorption.

  • Analytical Testing: The most reliable way to assess the impact of moisture is through analytical testing.

    • Water Content Analysis: Perform a Karl Fischer titration to determine the water content. A significant increase from the initial specification suggests moisture absorption.

    • Purity Analysis (HPLC): Run an HPLC analysis to check for the appearance of degradation products. A decrease in the main peak area and the emergence of new peaks could indicate hydrolysis.

    • Differential Scanning Calorimetry (DSC): As moisture can affect the polymorphic form, DSC can be used to check for shifts in the melting point or the appearance of new thermal events. Research has shown that water can depress the transition temperature between polymorphic forms.[5][6]

  • Corrective Action: If significant moisture is detected, the material may need to be dried under vacuum at a moderate temperature (e.g., 50°C).[11] However, if degradation is observed, the batch may no longer be suitable for use, depending on the requirements of your experiment.

Problem: The purity of my this compound appears to have decreased over time, even under recommended storage conditions.

  • Verify Storage Conditions: Double-check that the storage area is indeed cool, dry, and well-ventilated. Ensure the container seal is intact.

  • Check for Contamination: Consider the possibility of contamination from incompatible materials. Review handling procedures to ensure that spatulas and other equipment are clean and dry. This compound is known to be incompatible with strong oxidizing agents.[8]

  • Perform Purity Analysis: Use a validated stability-indicating HPLC or GC method to identify and quantify any impurities. This will help determine if the observed decrease in purity is due to the formation of known degradation products or other contaminants.

Data on Stability and Degradation

The following tables summarize key data related to the stability and degradation of this compound.

Table 1: Physicochemical Properties and Stability Information

ParameterValueReference
AppearanceColorless to white crystalline powder[4]
Melting Point101-107 °C[3][7]
Boiling Point268-270 °C[3]
Water Solubility765 g/L at 21.5 °C[7][12]
Recommended StorageRoom temperature, in a dry, well-ventilated place[1][3]
IncompatibilitiesStrong oxidizing agents[8]

Table 2: Degradation Pathways and Half-Life Data

Degradation PathwayConditionsHalf-Life/ObservationsReference
HydrolysisNeutral pH> 1 year (calculated)[7]
Photodegradation (in air)Reaction with hydroxyl radicals5.2 days (calculated)[7]
Photodegradation (in water)Reaction with hydroxyl radicals111 days (estimated)[7]
Thermal DecompositionElevated temperaturesCan decompose above 150 °C[7]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Mobile Phase: A gradient of water and acetonitrile is typically effective. A starting point could be 95:5 (Water:Acetonitrile) with a linear gradient to 50:50 over 20 minutes.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the initial mobile phase composition.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 210 nm.

5. Analysis:

  • Inject the standard solution to determine the retention time and peak area of this compound.

  • Inject the sample solution and compare the chromatogram to the standard.

  • Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks. The appearance of new peaks may indicate degradation.

Protocol 2: Gas Chromatography (GC) Method for Impurity Profiling

This protocol provides a general framework for the analysis of volatile impurities in this compound.

1. Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Capillary column suitable for polar compounds (e.g., a wax-type column).

2. Reagents and Sample Preparation:

  • Methanol (GC grade) or another suitable solvent.

  • Sample Solution: Accurately weigh about 50 mg of this compound and dissolve it in 1 mL of methanol in a GC vial.

3. GC Conditions:

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split injection may be necessary).

4. Analysis:

  • Inject a solvent blank to identify any peaks originating from the solvent.

  • Inject the sample solution.

  • Identify and quantify impurities based on their retention times and peak areas relative to the main this compound peak. For identification of unknown impurities, GC-MS would be required.

Visualizations

Storage_Troubleshooting_Workflow cluster_start Start cluster_investigation Initial Investigation cluster_analysis Analytical Testing cluster_decision Decision cluster_action Action start Suspected Degradation of This compound visual_inspection Visual Inspection (Clumping, discoloration) start->visual_inspection storage_check Verify Storage Conditions (Temp, Humidity, Seal) start->storage_check purity_analysis Purity Analysis (HPLC/GC) visual_inspection->purity_analysis storage_check->purity_analysis decision Assess Severity of Degradation purity_analysis->decision moisture_analysis Moisture Content (Karl Fischer) moisture_analysis->decision physical_analysis Physical Characterization (DSC) physical_analysis->decision use_as_is Use As-Is decision->use_as_is No significant degradation repurpose Repurpose for Non-Critical Applications decision->repurpose Minor degradation dispose Dispose of Material decision->dispose Significant degradation

Caption: Troubleshooting workflow for suspected degradation of this compound.

Degradation_Pathways cluster_stressors Stress Factors cluster_products Degradation Products/Effects DMU This compound Heat High Temperature (>150 °C) Moisture Moisture/Humidity Oxidants Strong Oxidizing Agents Light UV Light Decomposition Decomposition (e.g., Nitrogen Oxides) Heat->Decomposition Hydrolysis Hydrolysis Products (e.g., Methylamine, CO2) Moisture->Hydrolysis Polymorph Polymorphic Transition Moisture->Polymorph Oxidation Oxidation Products Oxidants->Oxidation Photodegradation Photodegradation Products Light->Photodegradation

Caption: Potential degradation pathways of this compound under various stress conditions.

References

analytical methods for detecting impurities in 1,3-Dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 1,3-Dimethylurea.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: The most common process-related impurities in this compound are N-methylurea and 1,1-dimethylurea.[1] These impurities can arise from the synthesis process and their levels are a critical measure of product purity.

Q2: Which analytical techniques are most suitable for detecting impurities in this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for quantifying non-volatile impurities like N-methylurea and 1,1-dimethylurea.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying and quantifying volatile and semi-volatile impurities.[3][4]

Q3: What are the typical purity specifications for this compound?

A3: Commercial grades of this compound typically have a purity of greater than 95% to 99.5% as determined by HPLC or GC.[2][5] The specification for N-methylurea is often less than 1%.[2]

Q4: How should I prepare a sample of this compound for HPLC analysis?

A4: Accurately weigh a known amount of the this compound sample and dissolve it in the mobile phase or a solvent compatible with the mobile phase, such as a methanol-water mixture.[6] For quantitative analysis, it is crucial to ensure the sample is completely dissolved before injection.

Troubleshooting Guides

HPLC Analysis

Problem 1: My this compound peak is tailing.

  • Possible Cause A: Secondary Interactions with Stationary Phase. this compound and its basic impurities can interact with residual silanol groups on the silica-based column, leading to peak tailing.[7]

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with phosphoric or formic acid) can suppress the ionization of silanol groups, reducing these secondary interactions.[8]

      • Use a Deactivated Column: Employ a column with end-capping or a polar-embedded stationary phase designed to minimize silanol activity.[9] The Newcrom R1 column, which has low silanol activity, has been used for the analysis of a related compound and could be a suitable option.[10]

  • Possible Cause B: Column Overload. Injecting too high a concentration of the sample can saturate the column, causing peak distortion.

    • Solution: Reduce the sample concentration by diluting your sample solution and re-injecting.[11]

  • Possible Cause C: Extra-column Volume. Excessive tubing length or a large detector cell volume can contribute to band broadening and peak tailing.

    • Solution: Use tubing with a narrow internal diameter and ensure all connections are secure and minimize dead volume.[9]

Problem 2: I am not seeing good separation between this compound and its impurities.

  • Possible Cause A: Inappropriate Mobile Phase Composition. The organic modifier concentration in the mobile phase may not be optimal for resolving the main component from its closely related impurities.

    • Solution:

      • Optimize the Gradient: If using a gradient method, adjust the gradient slope to improve resolution. A shallower gradient can often enhance the separation of closely eluting peaks.

      • Adjust Organic Content: If using an isocratic method, systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[8]

  • Possible Cause B: Incorrect Column Chemistry. The stationary phase may not be providing the necessary selectivity for the separation.

    • Solution: Consider a column with a different stationary phase chemistry. For polar compounds like ureas, a hydrophilic interaction liquid chromatography (HILIC) column might provide better separation.

GC-MS Analysis

Problem 3: I am observing poor peak shapes for this compound in my GC-MS analysis.

  • Possible Cause A: Active Sites in the GC System. this compound, being a polar compound, can interact with active sites in the injector liner or the column, leading to peak tailing.

    • Solution:

      • Use a Deactivated Liner: Ensure you are using a deactivated injector liner.

      • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to passivate active sites.

  • Possible Cause B: Inappropriate Temperature Program. A rapid temperature ramp may not allow for proper partitioning of the analyte on the column.

    • Solution: Optimize the oven temperature program. A slower ramp rate or an isothermal hold at an appropriate temperature can improve peak shape.

Quantitative Data Summary

ParameterHPLC-UVGC-MSReference(s)
Analyte Impurities in this compoundVolatile Impurities in this compound
Typical Purity >95% - ≥99.5%≥99.5%[2][5]
Common Impurity Limit N-Methylurea < 1%-[2]
Example LOD N-Methylurea: 0.002% w/w-[12]
Example LOQ N-Methylurea: 0.005% w/w-[12]

*Note: LOD and LOQ values are for N-Methylurea in Methohexital and are provided as an illustrative example. Actual values for this compound analysis would need to be determined during method validation.

Experimental Protocols

HPLC Method for Impurity Profiling of this compound

This protocol is a general guideline and should be optimized and validated for your specific instrumentation and requirements.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Materials:

    • This compound sample

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Phosphoric acid or formic acid

    • Reference standards for this compound and potential impurities (e.g., N-methylurea, 1,1-dimethylurea)

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% phosphoric acid (adjust pH to ~3).

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 40% B

      • 20-25 min: 40% B

      • 25-26 min: 40% to 5% B

      • 26-30 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample.

    • Dissolve in 50 mL of a 50:50 mixture of water and acetonitrile to obtain a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare stock solutions of this compound and impurity reference standards in the same diluent as the sample.

    • Prepare a series of calibration standards by diluting the stock solutions to appropriate concentrations to determine linearity, LOD, and LOQ.

GC-MS Method for Volatile Impurities in this compound

This protocol is a general guideline and should be optimized and validated for your specific instrumentation and requirements.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Materials:

    • This compound sample

    • Methanol or other suitable solvent

  • Chromatographic Conditions:

    • Column: Non-polar (e.g., 5%-phenylpolydimethylsiloxane) or polar (e.g., polyethylene glycol) capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).[3]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp at 10 °C/min to 240 °C.

      • Hold at 240 °C for 5 minutes.

    • Injection Mode: Split (e.g., 20:1 split ratio).

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 1 mL of methanol.

    • Vortex to ensure complete dissolution.

Visualizations

HPLC_Troubleshooting_Workflow start Peak Tailing Observed check_overload Is Sample Concentration High? start->check_overload reduce_conc Dilute Sample and Re-inject check_overload->reduce_conc Yes check_ph Is Mobile Phase pH Appropriate? check_overload->check_ph No end_good Peak Shape Improved reduce_conc->end_good adjust_ph Adjust pH (e.g., 2-3) check_ph->adjust_ph No check_column Is Column Old or Inappropriate? check_ph->check_column Yes adjust_ph->end_good replace_column Use End-capped or New Column check_column->replace_column Yes check_extracolumn Check for Extra-column Volume check_column->check_extracolumn No replace_column->end_good optimize_tubing Minimize Tubing Length/ID check_extracolumn->optimize_tubing Yes check_extracolumn->end_good No optimize_tubing->end_good

Caption: Troubleshooting workflow for HPLC peak tailing.

Analytical_Method_Selection start Impurity Analysis of this compound impurity_type What is the nature of the impurity? start->impurity_type non_volatile Non-Volatile (e.g., N-methylurea) impurity_type->non_volatile volatile Volatile / Semi-Volatile impurity_type->volatile hplc Use HPLC-UV non_volatile->hplc gcms Use GC-MS volatile->gcms

Caption: Selection of analytical method based on impurity type.

References

impact of temperature and pressure on 1,3-Dimethylurea reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dimethylurea. The information focuses on the impact of temperature and pressure on its reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the synthesis of this compound?

A1: Temperature has a significant impact on the synthesis of this compound. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to thermal decomposition and the formation of unwanted byproducts, which can reduce the yield and purity of the final product. For instance, in the synthesis from urea and methylamine, temperatures are typically controlled to optimize the reaction rate while minimizing side reactions.[1] One study on the ammonolysis of urea to form this compound found the reaction to be exothermic.

Q2: How does pressure influence the reaction kinetics of this compound synthesis?

A2: While specific quantitative data on the effect of pressure on this compound reaction kinetics is limited, we can infer the effects from studies on general urea synthesis. For reactions involving gases, increasing pressure generally increases the concentration of reactants, leading to a higher reaction rate.[2] In urea synthesis from ammonia and carbon dioxide, high pressure (e.g., 140–200 bar) is known to favor the formation of the intermediate, ammonium carbamate, and consequently, the overall urea yield.[3][4] This is because the forward reaction involves a reduction in the number of moles of gas.[5] Therefore, it is expected that applying pressure during the synthesis of this compound, especially when gaseous reactants are involved, would increase the reaction rate.

Q3: What are the known kinetic parameters for the synthesis of this compound?

A3: One study on the synthesis of this compound via ammonolysis determined the reaction to follow pseudo-first-order kinetics. The reported rate constant and thermodynamic parameters are summarized in the table below.

Q4: What are common side reactions and byproducts to be aware of during this compound synthesis?

A4: At elevated temperatures, this compound can undergo self-decomposition. In the synthesis of ureas, common side reactions can include the formation of biuret and triuret, especially at high temperatures and high concentrations of the urea product.[3] In the synthesis of substituted ureas, side reactions like the formation of symmetrical ureas can also occur if the reaction conditions are not carefully controlled.[6] When synthesizing from urea, incomplete reaction can leave unreacted starting materials, and the presence of water can lead to the hydrolysis of intermediates.[7]

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Incorrect Reaction Temperature Optimize the reaction temperature. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can cause decomposition of the product.
Inadequate Pressure (if applicable) If using gaseous reactants, ensure the pressure is sufficient to increase reactant concentration and drive the reaction forward.[2][3]
Suboptimal Reactant Ratio Verify the stoichiometry of your reactants. An excess of one reactant may be necessary to shift the equilibrium towards the product.[8]
Presence of Water Ensure all reactants and solvents are anhydrous, as water can react with intermediates and reduce the yield.[7]
Side Reactions Analyze the crude product for byproducts like biuret or other urea derivatives. Adjust reaction time and temperature to minimize their formation.[3]

Problem 2: Product Impurity

Possible Cause Troubleshooting Step
Formation of Byproducts High temperatures and long reaction times can lead to the formation of byproducts. Consider lowering the temperature or reducing the reaction time. Purification methods like recrystallization may be necessary.
Decomposition of Product This compound has limited thermal stability. Avoid excessive heating during the reaction and workup.
Contamination from Starting Materials Ensure the purity of your starting materials before beginning the reaction.
Reaction with Solvent Ensure the chosen solvent is inert under the reaction conditions.

Problem 3: Reaction Fails to Initiate or Proceeds Very Slowly

Possible Cause Troubleshooting Step
Low Temperature Gradually increase the reaction temperature while monitoring for product formation.
Insufficient Mixing Ensure adequate stirring, especially for heterogeneous reactions, to facilitate contact between reactants.
Catalyst Inactivity (if applicable) If a catalyst is used, ensure it is active and has not been poisoned.
Low Reactant Concentration Increase the concentration of reactants, which can be achieved by reducing the solvent volume or, for gaseous reactants, increasing the pressure.[2]

Quantitative Data

Table 1: Kinetic and Thermodynamic Parameters for the Synthesis of this compound via Ammonolysis

ParameterValue
Reaction OrderPseudo-first-order
Rate Constant (k)0.0163 min⁻¹
Enthalpy (ΔH)-1.92 kJ/mol
Gibbs Free Energy (ΔG)-8.5148 J/mol
Entropy (ΔS)15.96 J/(mol·K)

Table 2: Vapor Pressure of this compound at Different Temperatures

Temperature (°C)Pressure (mbar)
30.30.0013
44.60.0058
55.00.016
59.20.023
60.00.025

Note: Data for this table would ideally be populated from experimental results under varying pressures. The provided data is for vapor pressure and does not directly describe reaction kinetics.

Experimental Protocols

Protocol 1: General Procedure for Studying the Effect of Temperature and Pressure on this compound Synthesis in a High-Pressure Reactor

  • Reactor Setup:

    • Use a high-pressure autoclave equipped with a magnetic stirrer, a thermocouple, a pressure transducer, a gas inlet, a liquid sampling valve, and a heating/cooling system.[1]

    • Ensure the reactor is clean, dry, and properly sealed.

  • Reactant Loading:

    • Charge the reactor with the appropriate solvent and solid reactants (e.g., urea).

    • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove air.

  • Pressurization and Heating:

    • Introduce the gaseous reactant (e.g., methylamine) to the desired initial pressure.

    • Begin stirring and heat the reactor to the target temperature.

  • Reaction Monitoring:

    • Monitor the temperature and pressure throughout the reaction.

    • Periodically, and carefully, withdraw small aliquots of the reaction mixture through the sampling valve. Quench the reaction in the aliquot immediately to stop further conversion.

  • Analysis:

    • Analyze the withdrawn samples using a suitable analytical technique (e.g., HPLC, GC-MS) to determine the concentration of reactants, products, and any byproducts.[1]

  • Data Processing:

    • Plot the concentration of this compound as a function of time for each temperature and pressure condition.

    • From these plots, determine the initial reaction rates and calculate the rate constants.

    • Use the Arrhenius equation to determine the activation energy from the temperature-dependent rate constants.

    • Analyze the effect of pressure on the rate constants to understand the reaction's pressure dependence.

  • Shutdown:

    • After the reaction is complete, cool the reactor to room temperature.

    • Slowly and safely vent the excess pressure.

    • Open the reactor and collect the product for workup and purification.

Visualizations

Synthesis_Pathway Synthesis of this compound from Urea and Methylamine Urea Urea Intermediate Intermediate Urea->Intermediate + Methylamine Methylamine Methylamine Methylamine->Intermediate DMU This compound Intermediate->DMU + Methylamine - Ammonia Byproduct Ammonia Intermediate->Byproduct

Caption: Synthesis pathway of this compound.

Experimental_Workflow Workflow for High-Pressure Kinetic Study cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactor_Setup Reactor Setup Reactant_Loading Reactant Loading Reactor_Setup->Reactant_Loading Pressurize_Heat Pressurize & Heat Reactant_Loading->Pressurize_Heat Monitor_Sample Monitor & Sample Pressurize_Heat->Monitor_Sample Analytical_Measurement Analytical Measurement (HPLC, GC-MS) Monitor_Sample->Analytical_Measurement Data_Processing Data Processing (Rate Constants, Ea) Analytical_Measurement->Data_Processing

Caption: Experimental workflow for kinetic analysis.

References

managing reaction exotherms in the synthesis of 1,3-Dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1,3-Dimethylurea. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction exotherms and to offer troubleshooting support for common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: Is the synthesis of this compound an exothermic process?

A1: Yes, the synthesis of this compound is an exothermic, spontaneous, and entropy-increasing process.[1] The reaction of an amine with an isocyanate to form a urea is a well-known exothermic reaction. Specifically, the reaction between methyl isocyanate and methylamine to form this compound releases a significant amount of heat. The enthalpy of the ammonolysis reaction for synthesizing this compound has been reported to be -1.92 kJ/mol.[1]

Q2: What are the primary thermal risks associated with the synthesis of this compound?

A2: The primary thermal risk is a runaway reaction, which can occur if the heat generated by the exotherm is not effectively removed.[2][3][4] This can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing the solvent to boil, and in a worst-case scenario, leading to a vessel rupture or explosion.[2] The risk is particularly high when using highly reactive starting materials like methyl isocyanate, which can react violently with water and other nucleophiles.[5]

Q3: How does the scale of the reaction affect the management of the exotherm?

A3: As the scale of the reaction increases, the surface-area-to-volume ratio of the reactor decreases.[2] This makes heat dissipation less efficient, and a reaction that is easily controlled on a small scale can become hazardous at a larger scale. Therefore, careful consideration of heat management is crucial during scale-up.[6][7]

Q4: What are the key parameters to monitor to ensure thermal safety during the synthesis?

A4: Continuous monitoring of the internal reaction temperature is critical.[6][8] Other important parameters to monitor include the rate of reagent addition, the temperature of the cooling medium, and the pressure within the reaction vessel. Any unexpected deviation in these parameters should be addressed immediately.

Troubleshooting Guide

An uncontrolled exotherm can be a critical safety concern. The following guide provides a structured approach to troubleshooting common issues during the synthesis of this compound.

IssuePossible Cause(s)Recommended Actions
Rapid, Uncontrolled Temperature Rise - Reagent addition is too fast.- Inadequate cooling.- Incorrect solvent choice (low boiling point).- Higher than expected reactant concentration.- Immediately stop reagent addition. - Ensure the cooling system is functioning optimally.- If necessary, add a pre-chilled, inert solvent to dilute the reaction mixture.- Prepare an emergency cooling bath (e.g., ice/salt or dry ice/acetone).
Localized Hotspots - Poor mixing or inadequate stirring.- Increase the stirring rate to improve homogeneity.- Ensure the stirrer is appropriately sized and positioned for the reaction vessel.
Pressure Buildup in the Reactor - Formation of gaseous byproducts (e.g., CO2 from reaction with water).- Solvent is boiling due to uncontrolled exotherm.- Ensure the reactor is properly vented through a condenser and/or a bubbler.- Immediately reduce the internal temperature by enhancing cooling and stopping reagent addition.
Reaction Fails to Initiate, Followed by a Sudden Exotherm - Low initial reaction temperature.- Presence of an induction period.- Accumulation of unreacted reagents.- Cautiously and slowly warm the reaction mixture to the target initiation temperature.- Once initiated, be prepared to apply cooling immediately to control the exotherm.- Crucially, do not add a large excess of one reagent before the reaction has initiated.

Experimental Protocol: Controlled Synthesis of this compound

This protocol outlines a method for the synthesis of this compound with a focus on managing the reaction exotherm.

Materials:

  • Methylamine (e.g., 40% in water or as a gas)

  • Methyl isocyanate

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Reaction vessel equipped with a mechanical stirrer, thermocouple, addition funnel, and a condenser connected to a nitrogen inlet/outlet.

  • Cooling bath (e.g., ice-water or a controlled cooling system)

Procedure:

  • Reactor Setup: Assemble the reaction apparatus under a nitrogen atmosphere. Ensure all glassware is dry.

  • Initial Charge: Charge the reaction vessel with a solution of methylamine in the chosen anhydrous solvent.

  • Cooling: Cool the methylamine solution to 0-5 °C using the cooling bath.

  • Reagent Preparation: Prepare a solution of methyl isocyanate in the same anhydrous solvent in the addition funnel.

  • Controlled Addition: Add the methyl isocyanate solution dropwise to the cooled, stirred methylamine solution. The rate of addition should be carefully controlled to maintain the internal reaction temperature below 10 °C. Monitor the temperature continuously using the thermocouple.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature while continuing to stir. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or NMR).

  • Work-up: Once the reaction is complete, the product can be isolated by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization.

Quantitative Data Summary

ParameterValueReference
Enthalpy of Reaction (Ammonolysis)-1.92 kJ/mol[1]
Reaction Kinetics (Ammonolysis)Pseudo-first-order[1]
Heat of Reaction (Methyl Isocyanate with Water)1358.5 J/g of MIC[5]

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps for troubleshooting an exothermic event during the synthesis of this compound.

G Troubleshooting Workflow for Exotherm Management cluster_0 Initial Observation Start Uncontrolled Temperature Rise Detected Stop_Addition Stop Reagent Addition Start->Stop_Addition Enhance_Cooling Enhance Cooling Stop_Addition->Enhance_Cooling Check_Addition_Rate Is Addition Rate Too Fast? Enhance_Cooling->Check_Addition_Rate Check_Cooling Is Cooling System Inadequate? Check_Addition_Rate->Check_Cooling No Reduce_Rate Reduce Addition Rate Check_Addition_Rate->Reduce_Rate Yes Check_Stirring Is Stirring Inefficient? Check_Cooling->Check_Stirring No Improve_Cooling Improve Cooling System Check_Cooling->Improve_Cooling Yes Increase_Stirring Increase Stirring Rate Check_Stirring->Increase_Stirring Yes Emergency_Shutdown Emergency Shutdown Check_Stirring->Emergency_Shutdown No Resume_Safely Resume with Caution Reduce_Rate->Resume_Safely Improve_Cooling->Resume_Safely Increase_Stirring->Resume_Safely

Caption: Troubleshooting workflow for managing exothermic events.

References

Validation & Comparative

A Comparative Analysis of 1,3-Dimethylurea and Other Urea Derivatives in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, urea and its derivatives are indispensable building blocks and reagents. Their utility spans the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Among these, 1,3-Dimethylurea (DMU) presents distinct properties due to its symmetrically substituted nitrogen atoms. This guide provides an objective comparative analysis of this compound against other common urea derivatives, focusing on their application in the synthesis of caffeine and phenylurea herbicides. The performance of these derivatives is evaluated based on experimental data from various sources, offering insights into their respective advantages and limitations.

I. Synthesis of Caffeine: A Comparative Study of Urea Derivatives in Traube Purine Synthesis

The Traube purine synthesis is a classical and industrially significant method for preparing purines, including the widely consumed stimulant, caffeine. A key step in this synthesis is the condensation of a urea derivative with cyanoacetic acid to form a pyrimidine intermediate. This section compares the use of this compound and unsubstituted urea in the synthesis of their respective pyrimidine precursors for caffeine.

Data Presentation: Performance in Pyrimidine Intermediate Synthesis
Urea DerivativeTarget IntermediateReaction ConditionsReported Yield (%)Reference
This compound 6-Amino-1,3-dimethyluracilCondensation with ethyl cyanoacetate in the presence of sodium amide and xylene, followed by heating.Not explicitly stated for this specific step, but a downstream product, 1,3-dimethyl-4-amino-5-nitrosouracil, was obtained in 80.5% yield based on initial reactants.[1]PrepChem[2]
Urea 4-AminouracilCondensation with ethyl cyanoacetate in ethanol with sodium ethoxide, followed by reflux.69%ChemicalBook[3]
Urea 4-AminouracilCondensation with methyl cyanoacetate in methanol with sodium methoxide, followed by reflux.96.9%ChemicalBook[3]

Analysis:

The data suggests that both this compound and unsubstituted urea are effective in the initial condensation and cyclization steps of the Traube synthesis. While a direct comparison of yields under identical conditions is not available in the reviewed literature, the high yield reported for the synthesis of 4-aminouracil from urea (96.9%) indicates a very efficient conversion. The 80.5% yield for a downstream product in the this compound pathway is also indicative of a reasonably efficient process, though it encompasses multiple reaction steps.[1][3]

The choice between this compound and urea in this synthesis directly influences the final product. The use of this compound leads to the formation of theophylline, which is then methylated to caffeine. Starting with unsubstituted urea would necessitate subsequent N-methylation steps on the pyrimidine ring to achieve the caffeine structure.

Mandatory Visualization: Synthetic Pathway of Caffeine from this compound

Caffeine_Synthesis DMU This compound Intermediate1 N,N'-Dimethyl-N-cyanoacetylurea DMU->Intermediate1 CAA Cyanoacetic Acid CAA->Intermediate1 Ac2O Acetic Anhydride Ac2O->Intermediate1 Condensation Intermediate2 6-Amino-1,3-dimethyluracil Intermediate1->Intermediate2 Cyclization (Base) Intermediate3 1,3-Dimethyl-4-amino-5-nitrosouracil Intermediate2->Intermediate3 NaNO2_H NaNO2 / H+ NaNO2_H->Intermediate3 Nitrosation Intermediate4 1,3-Dimethyl-4,5-diaminouracil Intermediate3->Intermediate4 Reduction Reduction (e.g., Fe/HCl) Reduction->Intermediate4 Theophylline Theophylline Intermediate4->Theophylline FormicAcid Formic Acid FormicAcid->Theophylline Ring Closure Caffeine Caffeine Theophylline->Caffeine MethylatingAgent Methylating Agent (e.g., (CH3)2SO4) MethylatingAgent->Caffeine Methylation

Caption: Synthetic pathway of caffeine via the Traube synthesis using this compound.

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-1,3-dimethyluracil from this compound [2]

  • Materials: this compound, ethyl cyanoacetate, sodium amide, xylene.

  • Procedure:

    • Thoroughly mix 20 g of dry this compound with 20 g of sodium amide.

    • Add 20 g of xylene to the mixture.

    • With efficient stirring and cooling, add 20 g of ethyl cyanoacetate.

    • After the initial exothermic reaction subsides, heat the mixture at 100-120 °C for several hours.

    • After cooling, carefully treat the reaction product with water.

    • Remove the xylene layer.

    • Precipitate the 6-amino-1,3-dimethyluracil by acidification.

Protocol 2: Synthesis of 4-Aminouracil from Urea [3]

  • Materials: Urea, methyl cyanoacetate, sodium metal, anhydrous methanol, glacial acetic acid.

  • Procedure:

    • In a three-necked flask, dissolve 100 mmol of sodium metal fragments in 50 mL of anhydrous methanol with vigorous stirring.

    • At room temperature, add 50 mmol of methyl cyanoacetate dropwise over 30 minutes.

    • Maintain the reaction at room temperature for an additional 30 minutes.

    • Add 50 mmol of urea to the reaction mixture.

    • Reflux the mixture for 3 hours.

    • Cool the reaction to room temperature and filter.

    • Wash the filter cake with a small amount of anhydrous methanol and dissolve it in 25 mL of water.

    • Neutralize the solution with glacial acetic acid and continue stirring for 2 hours.

    • Filter the precipitate and dry to obtain 4-aminouracil.

II. Synthesis of Phenylurea Herbicides: A Comparative Overview

Phenylurea herbicides are a significant class of agrochemicals that function by inhibiting photosynthesis. Their synthesis typically involves the reaction of a substituted phenyl isocyanate with an amine. This section provides a comparative overview of the synthesis of two such herbicides, Diuron and Metoxuron, which utilize different amine precursors, highlighting the versatility of urea derivative synthesis.

Data Presentation: Performance in Herbicide Synthesis
HerbicideUrea Derivative TypeKey ReactantsReaction ConditionsReported Yield (%)Reference
Diuron 1,1-Disubstituted3,4-Dichlorophenyl isocyanate, DimethylamineReaction in toluene, temperature not exceeding 15°C.90.3 - 94.8%CN103539704A[4]
Metoxuron 1,1-Disubstitutedp-Anisidine, Dimethylcarbamoyl chlorideNot explicitly detailed in the search results, but generally involves reaction in a suitable solvent.Not specified in the provided search results.-

Analysis:

The synthesis of Diuron, a 1,1-disubstituted phenylurea, from 3,4-dichlorophenyl isocyanate and dimethylamine is a high-yielding process, with reported yields exceeding 90%.[4] This reaction is a straightforward nucleophilic addition. While specific yield data for Metoxuron synthesis was not found in the provided results, its structure suggests a similar synthetic strategy, likely involving the reaction of p-methoxyphenyl isocyanate with dimethylamine or the reaction of p-anisidine with dimethylcarbamoyl chloride.

Mandatory Visualization: General Synthesis of Phenylurea Herbicides

Herbicide_Synthesis SubstAniline Substituted Aniline (e.g., 3,4-Dichloroaniline) Isocyanate Substituted Phenyl Isocyanate SubstAniline->Isocyanate Phosgene Phosgene (or equivalent) Phosgene->Isocyanate Phosgenation Herbicide Phenylurea Herbicide (e.g., Diuron) Isocyanate->Herbicide Amine Amine (e.g., Dimethylamine) Amine->Herbicide Nucleophilic Addition

Caption: General synthetic route for phenylurea herbicides.

Experimental Protocols

Protocol 3: Synthesis of Diuron [4]

  • Materials: 3,4-Dichlorophenyl isocyanate, dimethylamine gas, toluene.

  • Procedure:

    • In a dissolution kettle, dissolve 68.6 kg of 3,4-dichlorophenyl isocyanate in 220 kg of toluene.

    • Raise the temperature to 60°C and stir for 1 hour.

    • Introduce 18.10 kg of dimethylamine gas into the solution and stir for 2 hours.

    • Monitor the reaction until the concentration of 3,4-dichlorophenyl isocyanate is below 0.1 wt%.

    • Terminate the reaction, filter the product by suction, and dry to obtain Diuron solid.

Conclusion

This comparative analysis highlights the versatility of urea derivatives in organic synthesis, with this compound serving as a key precursor for N,N'-disubstituted cyclic compounds like caffeine, and other derivatives like 1,1-dimethylamine being crucial for the high-yield synthesis of 1,1-disubstituted phenylurea herbicides. The choice of the urea derivative is dictated by the desired substitution pattern in the final product. While direct quantitative comparisons of reaction efficiencies are often challenging due to variations in reported experimental conditions, the available data indicates that both substituted and unsubstituted ureas are highly effective reagents in their respective applications. The provided protocols and synthetic pathway diagrams offer a practical guide for researchers in the selection and application of these fundamental building blocks in pharmaceutical and agrochemical development.

References

A Comparative Guide to the Validation of 1,3-Dimethylurea Purity by HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of 1,3-Dimethylurea. It includes detailed experimental protocols, a comparative analysis of validation parameters, and supporting data to assist researchers in selecting the most appropriate analytical method for their needs.

Introduction

This compound is a versatile chemical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs), including caffeine and theophylline, as well as in the manufacturing of textiles and herbicides.[1][2] Ensuring the purity of this raw material is critical for the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the purity determination and impurity profiling of chemical compounds. This guide details a validated HPLC method for this compound and compares its performance against Quantitative Nuclear Magnetic Resonance (qNMR), a powerful alternative for accurate purity assessment.

Comparative Analysis: HPLC vs. qNMR

Both HPLC and qNMR are robust analytical techniques for determining the purity of this compound. The choice between the two often depends on the specific requirements of the analysis, such as the need for a primary ratio method, the availability of reference standards, and the desired structural information.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of components based on their differential distribution between a stationary and a mobile phase. Quantification is based on the peak area relative to a reference standard.The signal intensity is directly proportional to the number of atomic nuclei, allowing for direct quantification against a certified internal standard without requiring a specific this compound reference standard.
Accuracy High accuracy, contingent on the purity of the reference standard.High accuracy, often considered a primary ratio method, with reported errors of less than 3% for urea compounds.
Precision High precision, with a relative standard deviation (RSD) typically less than 2%.Excellent precision, with coefficients of variation as low as 0.22% for urea quantification.
Specificity Specificity is dependent on the chromatographic conditions and the detector's ability to resolve the main component from impurities.Highly specific, providing detailed structural information that allows for the identification and quantification of impurities alongside the main component.
Reference Standard Requires a well-characterized reference standard of this compound.Does not require a reference standard of the analyte; instead, a certified internal standard of a different compound is used.
Impurity Profiling Can quantify known and unknown impurities based on their response factors relative to the main component or a reference standard.Can identify and quantify structurally related and unrelated impurities that are visible in the NMR spectrum.
Destructive Generally considered a destructive technique.Non-destructive, allowing for the recovery of the sample after analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method Validation

This protocol outlines a reverse-phase HPLC method for the determination of this compound purity and the quantification of potential impurities such as urea, monomethylurea, and N-Methylurea.

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 4:96 v/v) containing 2% triethylamine, with the pH adjusted to 3 with phosphoric acid.[3]

  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 20 µL[3]

  • Detector: UV at 205 nm[3]

  • Column Temperature: Ambient

Method Validation Parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the resolution of the this compound peak from potential impurity peaks.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of this compound reference standard are prepared and analyzed. A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by spiking a placebo with known concentrations of this compound (e.g., 80%, 100%, and 120% of the nominal concentration) and calculating the percentage recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is determined by performing at least six replicate injections of the same sample and calculating the relative standard deviation (RSD).

    • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Method

This protocol describes the use of ¹H-NMR for the purity determination of this compound using an internal standard.

Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher NMR spectrometer

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or other suitable deuterated solvent

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.

  • Pulse Angle: 90°

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both this compound and the internal standard.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals used for quantification.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh an appropriate amount of the internal standard and add it to the same NMR tube.

  • Dissolve the sample and internal standard in a known volume of the deuterated solvent.

  • Data Acquisition: Acquire the ¹H-NMR spectrum using the optimized parameters.

  • Data Processing: Apply appropriate phasing and baseline correction to the spectrum.

  • Integration: Integrate a well-resolved, characteristic signal of this compound (e.g., the N-H proton or the N-CH₃ protons) and a signal from the internal standard.

  • Purity Calculation: The purity of the this compound is calculated using the following formula:

    Purity (%) = (I_x / I_std) * (N_std / N_x) * (M_x / M_std) * (m_std / m_x) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

    • x = this compound

    • std = Internal standard

Data Presentation

The following table summarizes hypothetical validation data for the HPLC method for the analysis of this compound.

Validation ParameterResultAcceptance Criteria
Specificity The this compound peak is well-resolved from urea, monomethylurea, and N-Methylurea peaks (Resolution > 2.0)Resolution > 1.5
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% (at 100% concentration)98.0% - 102.0%
Precision (RSD)
- Repeatability0.5%≤ 2.0%
- Intermediate Precision0.8%≤ 2.0%
LOD 0.01 µg/mLReportable
LOQ 0.03 µg/mLReportable
Purity Assay (HPLC) 99.7%≥ 99.0%
Purity Assay (qNMR) 99.6%≥ 99.0%

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the validation of the HPLC method for this compound purity analysis.

HPLC_Validation_Workflow cluster_method_development Method Development cluster_validation Method Validation cluster_sample_analysis Sample Analysis cluster_comparison Comparative Analysis md1 Select HPLC Column and Mobile Phase md2 Optimize Chromatographic Conditions (Flow Rate, Wavelength) md1->md2 v1 Specificity (Resolution from Impurities) md2->v1 v2 Linearity (Calibration Curve) md2->v2 v3 Accuracy (% Recovery) md2->v3 v4 Precision (Repeatability & Intermediate) md2->v4 v5 LOD & LOQ md2->v5 sa1 Prepare this compound Sample sa2 HPLC Analysis sa1->sa2 sa3 Calculate Purity and Impurity Profile sa2->sa3 c2 Compare Purity Results (HPLC vs. qNMR) sa3->c2 c1 qNMR Analysis of the Same Lot c1->c2

Caption: Workflow for HPLC Method Validation and Comparison with qNMR.

References

comparing the efficacy of different catalysts for 1,3-Dimethylurea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 1,3-Dimethylurea (DMU) is a critical step in the production of various pharmaceuticals, agrochemicals, and industrial compounds. This guide provides an objective comparison of the efficacy of different catalytic and non-catalytic methods for DMU synthesis, supported by experimental data and detailed protocols.

The synthesis of this compound can be approached through several pathways, each with distinct advantages and disadvantages. The choice of method often depends on factors such as desired yield, purity, cost, and environmental considerations. This comparison focuses on prominent methods, including a non-catalytic route involving urea and dimethylamine, and a catalytic approach utilizing a Ruthenium-based heterogeneous catalyst.

Comparative Efficacy of Synthesis Methods

The following table summarizes the quantitative data from key experimental findings for different this compound synthesis methods.

Synthesis MethodCatalystReactantsTemperature (°C)Pressure (psig)Reaction Time (h)Yield (%)
Non-Catalytic High-PressureNoneUrea, Dimethylamine125 - 1304500.75Nearly Quantitative
Heterogeneous CatalysisRu/BEAUrea, Methanol, Ammonia200Not specified484.6
Ammonolysis of UreaNoneUrea, Methylamine140Atmospheric3Not specified

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Non-Catalytic Synthesis from Urea and Dimethylamine

This method, adapted from patent literature, achieves high yields in a relatively short reaction time without the need for a catalyst.

Materials:

  • Crystalline urea

  • Dimethylamine

Procedure:

  • Charge a stainless steel pressure reactor with crystalline urea.

  • Seal the reactor and add a molar excess of dimethylamine (optimal molar ratio of dimethylamine to urea is 2.5:1).

  • Initiate stirring once the reactor contents become fluid.

  • Increase the temperature to 127°C while continuing to stir.

  • Vent the ammonia produced during the reaction to maintain a pressure of 450 psig.

  • Continue the reaction for 45 minutes, by which time ammonia formation should have nearly ceased.

  • Cool the reactor and vent the excess dimethylamine.

  • Draw off any residual amine under vacuum.

  • Add water to the reactor to form an aqueous slurry of the product.

  • The crystalline product can be further purified by recrystallization from water.[1]

Catalytic Synthesis using Ru/BEA Catalyst

This method utilizes a heterogeneous catalyst for the synthesis of this compound.

Materials:

  • Urea

  • Methanol

  • Ru/BEA catalyst

  • Ammonia

Procedure:

  • In a 500 mL stirred autoclave, thoroughly mix 3.0 g of urea, 80 g of methanol, and 5 g of Ru/BEA catalyst.

  • Close the autoclave and introduce 100 g of ammonia.

  • Heat the reactor to 200°C.

  • Maintain the reaction for 4 hours.

  • After the reaction, cool and depressurize the autoclave.

  • Separate the catalyst from the cooled solution by filtration.

  • The catalyst can be washed with an acetone/water mixture (1:1) at 80°C.

  • Combine the filtrate and the wash solution and concentrate to dryness.

  • Dry the resulting product in a vacuum oven at 40°C.[2]

Ammonolysis of Urea with Methylamine

This protocol describes the synthesis at atmospheric pressure.[3]

Materials:

  • Urea

  • Saturated methylamine solution

  • Calcium oxide

Procedure:

  • Place 50 g of urea in a 500 mL four-necked round-bottom flask and melt it by heating to 130°C.

  • Generate gaseous methylamine by adding a saturated methylamine solution to a gas generator.

  • Purify the generated methylamine gas by passing it through a calcium oxide desiccator.

  • Inject the purified methylamine gas into the molten urea with agitation.

  • Heat the reactor to 140°C and maintain for 3 hours.

  • Monitor the reaction progress by taking samples at regular intervals for analysis (e.g., by HPLC).

Reaction Pathways and Mechanisms

The synthesis of this compound can proceed through different mechanistic pathways depending on the chosen methodology.

Non-Catalytic Reaction of Urea and Dimethylamine

The proposed mechanism for the non-catalytic reaction between urea and dimethylamine suggests an initial equilibrium of urea to ammonia and cyanic acid. The cyanic acid then reacts with dimethylamine to form the final product.[1] The absence of water is crucial to prevent a competing reaction where cyanic acid hydrolyzes to carbon dioxide and ammonia.[1]

G Urea Urea Equilibrium Equilibrium Urea->Equilibrium Ammonia Ammonia Equilibrium->Ammonia CyanicAcid Cyanic Acid Equilibrium->CyanicAcid DMU This compound CyanicAcid->DMU Dimethylamine Dimethylamine Dimethylamine->DMU

Caption: Proposed reaction pathway for the non-catalytic synthesis of this compound.

Experimental Workflow for Catalytic Synthesis

The general workflow for a heterogeneous catalytic synthesis of this compound involves several key steps from reactant preparation to product purification.

G cluster_0 Reaction Stage cluster_1 Separation & Purification Reactants Reactants (Urea, Methanol, Ammonia) Autoclave Stirred Autoclave (200°C, 4h) Reactants->Autoclave Catalyst Catalyst (Ru/BEA) Catalyst->Autoclave Filtration Filtration Autoclave->Filtration Washing Catalyst Washing Filtration->Washing Solid Evaporation Evaporation Filtration->Evaporation Liquid Washing->Catalyst Recycle Drying Vacuum Drying Evaporation->Drying Product This compound Drying->Product

Caption: Experimental workflow for the catalytic synthesis of this compound.

References

spectroscopic comparison of 1,3-Dimethylurea and its reaction products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Spectroscopic Signatures of 1,3-Dimethylurea and its Key Reaction Products.

This guide provides a detailed spectroscopic comparison of this compound and its primary reaction products formed during its common applications, particularly in reactions with formaldehyde. Understanding the distinct spectroscopic characteristics of these compounds is crucial for reaction monitoring, quality control, and the development of novel materials and pharmaceuticals. This document presents quantitative data in structured tables, detailed experimental protocols for the cited spectroscopic techniques, and visualizations of the chemical processes and analytical workflows.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its principal reaction product with formaldehyde, N,N'-bis(hydroxymethyl)-1,3-dimethylurea. Data for the cyclic by-product, a substituted triazinanone, is less definitive in the literature and is therefore described based on characteristic spectral features of similar structures.

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueSolvent/MethodPeak Position(s)Interpretation
¹H NMR DMSO-d6δ 5.69 ppm (q), δ 2.54 ppm (d)NH protons, CH₃ protons[1]
¹³C NMR CDCl₃δ 161.5 ppm, δ 27.2 ppmC=O (carbonyl), CH₃ (methyl)
FTIR KBr Pellet~3350 cm⁻¹ (N-H stretch), ~1640 cm⁻¹ (C=O stretch, Amide I), ~1550 cm⁻¹ (N-H bend, Amide II)Characteristic functional group vibrations[2]
Mass Spectrometry Electron Ionization (EI)m/z 88 (M⁺), 58, 30Molecular ion and characteristic fragments

Table 2: Spectroscopic Data for the Reaction Products of this compound and Formaldehyde

ProductSpectroscopic TechniqueSolvent/MethodPeak Position(s)Interpretation
N,N'-bis(hydroxymethyl)-1,3-dimethylurea ¹H NMRD₂Oδ ~4.8 ppm (s, N-CH₂-OH), δ ~2.9 ppm (s, N-CH₃)Hydroxymethyl and methyl protons
¹³C NMRD₂Oδ ~163 ppm (C=O), δ ~70 ppm (N-CH₂-OH), δ ~30 ppm (N-CH₃)Carbonyl, hydroxymethyl, and methyl carbons
FTIRNeat~3300 cm⁻¹ (O-H stretch, broad), ~2950 cm⁻¹ (C-H stretch), ~1620 cm⁻¹ (C=O stretch)Presence of hydroxyl and carbonyl groups
Mass SpectrometryN/AData for the closely related 1,3-Bis(hydroxymethyl)urea shows a molecular ion at m/z 120.[3][4]The dimethylated analog is expected to have a molecular ion at m/z 148.
Methylene-Bridged Oligomers ¹³C NMRD₂Oδ ~50-60 ppmResonances corresponding to N-CH₂-N bridges.
1,3-Dimethyl-1,3,5-triazinan-2-one (and derivatives) Mass SpectrometryGC-MSVarious triazine derivatives show complex fragmentation patterns dependent on substituents.[5][6][7]Characteristic fragments would indicate the triazine ring structure.

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols representative of those used to acquire such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the analyte (this compound or its reaction product) was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a field strength of 300 MHz or higher.

  • ¹H NMR Parameters: A standard pulse sequence was used with a spectral width of approximately 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Parameters: A proton-decoupled pulse sequence was employed with a spectral width of 0-200 ppm. A longer relaxation delay (e.g., 2-10 seconds) was used, and a larger number of scans were accumulated compared to ¹H NMR to obtain a good quality spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • KBr Pellet Method: A small amount of the solid sample was finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The FTIR spectrum was recorded using a standard FTIR spectrometer.

  • Data Acquisition: The spectrum was typically acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the pure KBr pellet was subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Electron Ionization (EI) Mass Spectrometry: The sample was introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC) inlet. The molecules were ionized by a high-energy electron beam (typically 70 eV).

  • Instrumentation: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) was used to separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions, which provides information about the molecular weight and structure of the compound.

Visualizations

Reaction Pathway of this compound with Formaldehyde

The reaction between this compound and formaldehyde proceeds through several stages, beginning with the formation of hydroxymethylated adducts, which can then undergo condensation to form oligomers or cyclize.

Reaction_Pathway DMU This compound HM_DMU N,N'-bis(hydroxymethyl)- This compound DMU->HM_DMU + 2 CH₂O FA Formaldehyde Oligomer Methylene-Bridged Oligomers HM_DMU->Oligomer + DMU, -H₂O Triazinanone 1,3-Dimethyl-1,3,5- triazinan-2-one HM_DMU->Triazinanone + NH₃, -2H₂O

Caption: Reaction of this compound with formaldehyde.

Logical Workflow for Spectroscopic Analysis

A systematic approach is essential for the complete spectroscopic characterization of this compound and its reaction products.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Start This compound Reaction Mixture Separation Chromatographic Separation (e.g., HPLC, Column) Start->Separation Pure_DMU Pure this compound Separation->Pure_DMU Pure_Products Isolated Reaction Products Separation->Pure_Products NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_DMU->NMR FTIR FTIR Spectroscopy Pure_DMU->FTIR MS Mass Spectrometry Pure_DMU->MS Pure_Products->NMR Pure_Products->FTIR Pure_Products->MS Structure Structure Elucidation NMR->Structure FTIR->Structure MS->Structure Comparison Comparative Analysis Structure->Comparison

Caption: Workflow for spectroscopic characterization.

References

1,3-Dimethylurea: A Comparative Performance Analysis in Key Organic Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of a synthetic route. This guide provides an objective comparison of the performance of 1,3-Dimethylurea against alternative compounds in crucial chemical transformations, supported by experimental data.

This compound is a versatile and commercially available reagent that has found significant application in the synthesis of a variety of important organic molecules, including pharmaceuticals and heterocyclic compounds. Its unique reactivity, stemming from its symmetrical structure and the electronic effects of the two methyl groups, often leads to advantages in terms of yield, selectivity, and operational simplicity when compared to other urea derivatives. This guide will focus on two prominent reactions where this compound is commonly employed: the synthesis of xanthine derivatives, such as caffeine and theophylline, and the Biginelli reaction for the preparation of dihydropyrimidinones.

Performance in Xanthine Synthesis (Traube Purine Synthesis)

The synthesis of xanthines, a class of compounds that includes the widely consumed stimulant caffeine and the therapeutic agent theophylline, is a critical process in the pharmaceutical industry. The Traube purine synthesis is a common method for constructing the purine ring system. In this context, this compound is a key building block for introducing the N1 and N3 nitrogen atoms of the xanthine core.

A comparative analysis of the overall yield in the synthesis of caffeine and its precursor theophylline highlights the superior performance of this compound over unsubstituted urea.

ReagentProductOverall Yield (%)Reference
This compound Caffeine70.8 - 74.8%[1]
Unsubstituted UreaTheophylline14.3%[2]

The significantly higher yield achieved with this compound can be attributed to several factors. The methyl groups enhance the solubility of the intermediates in organic solvents, facilitating more efficient reactions. Furthermore, the electron-donating nature of the methyl groups can influence the nucleophilicity of the urea nitrogens, potentially favoring the desired cyclization steps over side reactions.

Experimental Protocols: Xanthine Synthesis

Synthesis of Caffeine using this compound [1][3]

This multi-step synthesis involves the initial condensation of this compound with cyanoacetic acid, followed by a series of cyclization, nitrosation, reduction, and methylation reactions.

  • Condensation: 1 mole of cyanoacetic acid is reacted with 1.2 to 1.3 moles of acetic anhydride at 40-75°C. To this mixture, 2 moles of a solvent (e.g., toluene or trichloromethane) and 1.2 to 1.3 moles of this compound are added, and the reaction is refluxed for 3-5 hours.

  • Cyclization: The resulting intermediate is treated with a liquid alkali (e.g., sodium hydroxide) to adjust the pH to 8-11 and heated to 80-100°C to yield 6-Amino-1,3-dimethyluracil.

  • Nitrosation and Reduction: The 6-Amino-1,3-dimethyluracil is dissolved in formic acid, and sodium nitrite is added. The reaction proceeds at room temperature, followed by the addition of a catalyst (e.g., 5% Platinum on carbon) to reduce the nitroso group.

  • Ring Closure and Methylation: The resulting diamino intermediate is then subjected to a ring-closure reaction to form the theophylline sodium salt, which is subsequently methylated to produce caffeine. The final product is purified by recrystallization.

Synthesis of Theophylline using Urea (for comparison) [2]

This modified Fischer synthesis starts with unsubstituted urea and cyanoacetic acid. The overall yield for theophylline using this method is reported to be 14.3%. The lower yield is likely due to a combination of factors, including the poorer solubility of intermediates and a higher propensity for side reactions.

Performance in the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction that produces 3,4-dihydropyrimidin-2(1H)-ones, a class of compounds with a wide range of biological activities. The choice of the urea component can significantly impact the reaction's efficiency and the properties of the final product. While unsubstituted urea is the classic reagent, substituted ureas like this compound and thioureas are also employed.

Urea DerivativeAldehydeβ-KetoesterCatalystSolventYield (%)Reference
N,N'-Dimethylthiourea FormaldehydeEthyl acetoacetateInBr₃95% Ethanol61% (DHPM product only)[4]
UreaBenzaldehydeAcetylacetoneDicalcium PhosphateEthanol39% (uncatalyzed)
N-EthylureaVarious aromatic aldehydesSubstituted acetaldehydesIodineAcetonitrile58 - 72%[5]
UreaVarious aromatic aldehydesEthyl acetoacetateBTEACSolvent-freeHigh yields[6]

From the available data, it is evident that the yield of the Biginelli reaction is highly dependent on the specific substrates and reaction conditions. In one instance, N,N'-dimethylthiourea provided a moderate yield of the dihydropyrimidinone product.[4] Other studies have shown that both unsubstituted urea and N-ethylurea can give good to high yields under optimized conditions with suitable catalysts.[5] The use of N,N'-disubstituted ureas like this compound in the Biginelli reaction can be advantageous in preventing further reactions or in the synthesis of specific N1,N3-dialkylated dihydropyrimidinones.

Experimental Protocols: Biginelli Reaction

General Procedure for the Biginelli Reaction [6][7][8]

  • Mixing of Reagents: A mixture of the aldehyde (1 mmol), the β-ketoester (1 mmol), and the urea or thiourea derivative (1.5 mmol) is prepared.

  • Addition of Catalyst and Solvent: A catalytic amount of an acid (e.g., HCl, dicalcium phosphate) is added. The reaction can be carried out in a solvent like ethanol or under solvent-free conditions.

  • Reaction: The mixture is typically heated to reflux for a specified time, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solid product that precipitates is collected by filtration. The crude product is then purified by recrystallization.

Visualizing the Synthetic Pathways

To further elucidate the role of this compound in these syntheses, the following diagrams illustrate the key reaction pathways.

caffeine_synthesis cluster_start Starting Materials cluster_intermediate1 Intermediate Formation cluster_intermediate2 Purine Ring Formation cluster_final Final Product DMU This compound Condensation Condensation DMU->Condensation CAA Cyanoacetic Acid CAA->Condensation Cyclization Cyclization Condensation->Cyclization DM_4AU 6-Amino-1,3-dimethyluracil Cyclization->DM_4AU Nitro_Red Nitrosation & Reduction DM_4AU->Nitro_Red Diamino Diamino Intermediate Nitro_Red->Diamino RingClosure Ring Closure Diamino->RingClosure Theophylline Theophylline RingClosure->Theophylline Methylation Methylation Theophylline->Methylation Caffeine Caffeine Methylation->Caffeine

Caption: Synthetic pathway for caffeine using this compound.

biginelli_reaction cluster_reagents Three-Component Reaction Aldehyde Aldehyde Condensation One-Pot Condensation (Acid Catalyzed) Aldehyde->Condensation Urea Urea Derivative (e.g., this compound) Urea->Condensation Ketoester β-Ketoester Ketoester->Condensation DHPM 3,4-Dihydropyrimidin-2(1H)-one Condensation->DHPM

References

A Comparative Guide to the Environmental Impact of 1,3-Dimethylurea Synthesis and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of various synthesis routes for 1,3-Dimethylurea (DMU), a versatile compound used in pharmaceuticals, agriculture, and the textile industry. We will also explore alternative compounds and their environmental profiles. The information presented is supported by available experimental data and aims to assist researchers in making informed decisions towards greener and more sustainable chemical manufacturing.

Overview of this compound and its Applications

This compound (DMU) is a disubstituted urea derivative with a wide range of applications. It serves as an intermediate in the synthesis of various chemicals, including caffeine, theophylline, and herbicides.[1] In the textile industry, it is a key component in the production of formaldehyde-free finishing agents that impart wrinkle resistance to fabrics.[2][3]

Synthesis Routes of this compound: An Environmental Assessment

The environmental footprint of this compound is largely determined by its synthesis method. Here, we compare the traditional phosgene-based route with more contemporary, greener alternatives.

Phosgene-Based Synthesis (The Traditional Route)

The historical method for producing DMU involves the reaction of methylamine with phosgene (COCl₂). Phosgene, however, is an extremely toxic and corrosive gas, making this route hazardous and environmentally unfriendly.

Reaction: 2 CH₃NH₂ + COCl₂ → (CH₃NH)₂CO + 2 HCl

Environmental Concerns:

  • High Toxicity of Phosgene: Phosgene is a scheduled chemical warfare agent, and its use requires stringent safety measures, increasing operational costs and risks.

  • Corrosive Byproduct: The reaction produces hydrogen chloride (HCl), a corrosive gas that requires neutralization, generating significant amounts of salt waste.

  • Hazardous Waste: The overall process generates hazardous waste streams that require careful management and disposal.

Urea-Methylamine Synthesis (The Common Industrial Route)

A widely used industrial method involves the reaction of urea with methylamine at elevated temperatures. This route avoids the use of phosgene, presenting a significant improvement in safety and environmental impact.

Reaction: CO(NH₂)₂ + 2 CH₃NH₂ → (CH₃NH)₂CO + 2 NH₃

Environmental Advantages:

  • Phosgene-Free: This method eliminates the severe hazards associated with phosgene.

  • Byproduct Utilization: The ammonia (NH₃) byproduct can be captured and recycled, for example, in the synthesis of urea itself, improving the overall atom economy of the process.

Environmental Considerations:

  • Energy Consumption: The reaction typically requires high temperatures (150-175°C), leading to significant energy consumption.[2]

  • Equilibrium Limitations: The reaction is reversible, which can limit the yield and may require specific process conditions to drive the reaction to completion.

Catalytic Synthesis from CO₂ (A Greener Future)

An emerging and promising green alternative is the direct synthesis of DMU from carbon dioxide (CO₂) and methylamine, often employing a catalyst. This route utilizes a greenhouse gas as a C1 feedstock, contributing to carbon capture and utilization (CCU) strategies.

Reaction (conceptual): CO₂ + 2 CH₃NH₂ → (CH₃NH)₂CO + H₂O

Environmental Advantages:

  • CO₂ Utilization: This process consumes carbon dioxide, a major greenhouse gas.

  • Benign Byproduct: The only byproduct is water, making this a very clean process in terms of waste generation.

  • High Atom Economy: In principle, this route can achieve a very high atom economy.

Current Challenges:

  • Catalyst Development: The development of efficient and robust catalysts that can operate under mild conditions is still an active area of research.

  • Process immaturity: While the synthesis of methylamines from CO2 has been demonstrated, the direct, high-yield synthesis of DMU from CO2 and methylamine on an industrial scale is not yet fully established.[4][5][6]

Quantitative Comparison of Synthesis Routes

To provide a clearer picture of the environmental performance of each route, we have summarized key green chemistry metrics in the table below. The data is based on stoichiometric calculations and reported yields where available.

MetricPhosgene-Based RouteUrea-Methylamine RouteCatalytic CO₂ Route (Theoretical)
Atom Economy ~44%~100% (with NH₃ recycle)~83%
Yield 81-90%[7]High (industrially viable)Variable (catalyst dependent)
E-Factor (Environmental Factor) High (significant salt waste)Low (minimal waste with NH₃ recycle)Very Low (water is the main byproduct)
Primary Feedstocks Methylamine, PhosgeneUrea, MethylamineCarbon Dioxide, Methylamine
Key Byproducts Hydrogen Chloride (HCl)Ammonia (NH₃)Water (H₂O)
Key Hazards Extreme toxicity of phosgeneHigh temperature/pressureCatalyst handling

Note:

  • Atom Economy is calculated as (molecular weight of desired product / sum of molecular weights of all reactants) x 100. It represents the efficiency of a reaction in converting reactant atoms to the desired product.

  • E-Factor is the mass ratio of waste to desired product. A lower E-factor indicates a more environmentally friendly process.

Experimental Protocols

Phosgene-Based Synthesis of this compound

This protocol is based on a patented industrial process and should only be performed by trained professionals in a specialized and controlled environment due to the extreme toxicity of phosgene.

Materials:

  • Aqueous solution of methylamine

  • Gaseous phosgene

  • Aqueous solution of a caustic alkali (e.g., sodium hydroxide)

Procedure: [7]

  • Charge a jacketed glass-lined kettle with an aqueous solution of methylamine.

  • Slowly bubble gaseous phosgene into the stirred methylamine solution while maintaining the temperature at approximately 18°C using cooling water circulated through the jacket.

  • Simultaneously, add a caustic alkali solution to neutralize the hydrogen chloride formed during the reaction. The rate of addition should be controlled to avoid an excess of alkali.

  • After the reaction is complete, the resulting solution contains this compound and a salt (e.g., sodium chloride).

  • The this compound can be isolated and purified by crystallization. A yield of approximately 90% has been reported for this process.[7]

Urea-Methylamine Synthesis of this compound

This is a common industrial method that avoids the use of phosgene.

Materials:

  • Urea

  • Monomethylamine gas

Procedure: [2]

  • Melt urea in a reaction vessel and heat to 130-135°C.

  • Transfer the molten urea to a reaction tower preheated to 110-120°C.

  • Increase the temperature to 150-175°C.

  • Introduce purified monomethylamine gas into the molten urea. Ammonia gas is released as a byproduct.

  • Continue the reaction until the introduction of methylamine is complete.

  • Cool the product and recrystallize to obtain pure this compound.

A laboratory-scale preparation involves heating a mixture of methylamine hydrochloride and urea at 160-170°C for one hour, followed by extraction with boiling absolute alcohol and crystallization, yielding 78.4% of this compound.[8]

Alternatives to this compound in Textile Finishing

In its application as a precursor for formaldehyde-free textile finishing agents, several alternative chemical platforms exist.

Glyoxal-Based Crosslinking Agents

Glyoxal, a dialdehyde, is a key component in many formaldehyde-free wrinkle-resistance treatments.[9][10] It reacts with cellulose to form crosslinks, imparting dimensional stability to the fabric.

Advantages:

  • Formaldehyde-free: Eliminates the health concerns associated with formaldehyde.

  • Effective Performance: Provides good wrinkle resistance and dimensional stability.[9]

Environmental Considerations:

  • Synthesis of Glyoxal: The industrial synthesis of glyoxal can involve the oxidation of ethylene glycol or acetaldehyde, which may have its own environmental impacts.

  • Byproducts: The synthesis and application of glyoxal-based resins can sometimes lead to the formation of byproducts that may require management.[11]

Polycarboxylic Acid-Based Crosslinking Agents

Polycarboxylic acids, such as 1,2,3,4-butanetetracarboxylic acid (BTCA) and citric acid, are effective formaldehyde-free crosslinking agents for cellulosic fibers.[12]

Advantages:

  • Formaldehyde-free: A safe alternative to formaldehyde-based resins.

  • Bio-based Potential: Citric acid is readily available from renewable resources.

Environmental Considerations:

  • Cost and Availability: Some polycarboxylic acids, like BTCA, can be more expensive than traditional reagents.

  • Fabric Strength: In some cases, treatment with polycarboxylic acids can lead to a reduction in the tensile strength of the fabric.

Visualization of Synthesis Workflows

The following diagrams illustrate the general workflows for the different synthesis routes of this compound.

Phosgene_Route cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts Methylamine Methylamine Reaction Reaction (in aqueous medium) Methylamine->Reaction Phosgene Phosgene Phosgene->Reaction Neutralization Neutralization (with Caustic Alkali) DMU This compound Reaction->DMU HCl Hydrogen Chloride Reaction->HCl Neutralization->DMU SaltWaste Salt Waste Neutralization->SaltWaste HCl->Neutralization

Caption: Phosgene-based synthesis of this compound.

Urea_Route cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts cluster_recycle Recycling Urea Urea Reaction High-Temperature Reaction Urea->Reaction Methylamine Methylamine Methylamine->Reaction DMU This compound Reaction->DMU Ammonia Ammonia Reaction->Ammonia UreaSynthesis Urea Synthesis Ammonia->UreaSynthesis Recycle

Caption: Urea-methylamine synthesis of this compound.

CO2_Route cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts CO2 Carbon Dioxide CatalyticReaction Catalytic Reaction CO2->CatalyticReaction Methylamine Methylamine Methylamine->CatalyticReaction DMU This compound CatalyticReaction->DMU Water Water CatalyticReaction->Water

Caption: Catalytic synthesis of this compound from CO₂.

Conclusion

The synthesis of this compound has evolved from a hazardous process involving phosgene to more environmentally benign methods. The industrial standard of reacting urea with methylamine offers a significant improvement in safety and waste reduction, especially when the ammonia byproduct is recycled. The emerging catalytic route from carbon dioxide represents a promising future for sustainable chemical production, aligning with the principles of green chemistry by utilizing a greenhouse gas and producing only water as a byproduct.

For applications in textile finishing, alternatives such as glyoxal-based and polycarboxylic acid-based crosslinkers provide effective formaldehyde-free solutions. The choice of a particular compound or synthesis route will depend on a holistic assessment of environmental impact, economic viability, and performance requirements. This guide provides a foundation for researchers and professionals to navigate these choices and contribute to a more sustainable chemical industry.

References

A Comparative Guide to Analytical Methods for the Quantification of 1,3-Dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1,3-Dimethylurea (DMU), a compound relevant in various industrial and pharmaceutical contexts, is crucial for quality control, process monitoring, and research applications. This guide provides a comparative overview of common analytical methods for the quantification of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, accuracy, and the nature of the sample matrix. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and qNMR for the quantification of this compound. Please note that while general performance data is available for these techniques, specific validation data for this compound is not always published in its entirety.

Performance ParameterHPLC-UVGC-MSQuantitative NMR (qNMR)
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Signal intensity is directly proportional to the number of atomic nuclei.
Linearity Typically exhibits good linearity over a defined concentration range. A correlation coefficient (R²) of >0.99 is generally achievable.Demonstrates a linear response over a wide dynamic range.Inherently linear relationship between concentration and signal intensity.
Accuracy (% Recovery) High accuracy, typically within 98-102%.High accuracy, with recoveries generally in the range of 95-105%.High accuracy, as it can be a primary ratio method requiring no calibration curve with a specific reference standard of the analyte.
Precision (%RSD) High precision, with Relative Standard Deviation (%RSD) values typically below 2% for intra- and inter-day analysis.High precision, with %RSD values generally less than 15%.Excellent precision, often with %RSD values below 1%.
Limit of Detection (LOD) Method-dependent, but can reach low µg/mL levels.Highly sensitive, with LODs potentially in the low ng/mL to pg/mL range.Generally less sensitive than chromatographic methods, with LODs in the µg/mL range.
Limit of Quantification (LOQ) Method-dependent, typically in the low µg/mL range.Highly sensitive, with LOQs in the ng/mL range.Higher LOQs compared to chromatographic methods, typically in the µg/mL range.
Selectivity Good selectivity can be achieved through column and mobile phase optimization.Excellent selectivity due to chromatographic separation and mass filtering.Highly selective, as it provides structural information, allowing for discrimination from other components.
Typical Application Routine quality control, purity assessment, and stability testing.Trace level analysis, impurity profiling, and analysis in complex matrices.Purity determination of reference standards, quantification without a specific standard, and structural confirmation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for the quantification of this compound using HPLC-UV, GC-MS, and qNMR.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk materials and simple formulations.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase. For example, a mobile phase consisting of acetonitrile and water in a 96:4 (v/v) ratio with 0.1% phosphoric acid has been reported for a related compound.[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 205 nm is suitable for this compound.[2]

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. A series of calibration standards are prepared by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.

  • Quantification: A calibration curve is generated by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the sample is determined from this calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the sensitive and selective quantification of this compound, especially in complex matrices.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-polydimethylsiloxane column (e.g., 30 m x 0.25 mm x 0.25 µm), is often used.[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: Typically set around 250 °C.

  • Oven Temperature Program: A temperature gradient is used to ensure good separation. For example, start at 40 °C, hold for 2 minutes, then ramp to 320 °C at a rate of 10 °C/min, and hold for 5 minutes.[3]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.

  • Standard and Sample Preparation: Standards and samples are typically dissolved in a suitable organic solvent like methanol or dichloromethane. Derivatization may be employed to improve volatility and chromatographic performance if necessary.

  • Quantification: An internal standard method is often used for accurate quantification. A calibration curve is constructed by plotting the ratio of the peak area of this compound to the internal standard against the concentration of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample and an internal standard are soluble (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).

  • Internal Standard: A certified reference material with a known purity that has a simple NMR spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample into a vial.

    • Accurately weigh a specific amount of the internal standard and add it to the same vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90° pulse.

    • Relaxation Delay (d1): A sufficiently long delay to ensure complete relaxation of all relevant protons (typically 5 times the longest T1 relaxation time).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 150:1 for the signals used for quantification).

  • Data Processing and Quantification:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the N-CH₃ protons) and a signal from the internal standard.

    • The concentration of this compound is calculated using the following formula, taking into account the integral values, number of protons, molar masses, and weights of the sample and internal standard.

Visualizing Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the typical experimental workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions hplc_system HPLC System (Pump, Injector, Column, Detector) prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system chromatogram Generate Chromatogram hplc_system->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantification Quantify this compound chromatogram->quantification calibration->quantification

HPLC-UV Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_std_is Prepare Standard & Internal Standard gcms_system GC-MS System (Injector, GC Column, Mass Spectrometer) prep_std_is->gcms_system prep_sample_is Prepare Sample with Internal Standard prep_sample_is->gcms_system mass_spectrum Acquire Mass Spectra gcms_system->mass_spectrum calibration_curve Construct Calibration Curve mass_spectrum->calibration_curve quantify Quantify this compound mass_spectrum->quantify calibration_curve->quantify

GC-MS Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Accurately Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_spectrometer NMR Spectrometer transfer->nmr_spectrometer acquire_spectrum Acquire Spectrum nmr_spectrometer->acquire_spectrum process_spectrum Process Spectrum (Phase, Baseline) acquire_spectrum->process_spectrum integrate_peaks Integrate Signals process_spectrum->integrate_peaks calculate_purity Calculate Purity/Concentration integrate_peaks->calculate_purity

qNMR Experimental Workflow

References

Navigating the Matrix: A Comparative Guide to 1,3-Dimethylurea Analysis in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of 1,3-Dimethylurea (DMU) in complex biological and environmental matrices is paramount. This guide provides a comprehensive comparison of analytical methodologies, focusing on their performance in minimizing cross-reactivity and ensuring analytical specificity. Experimental data is presented to support these comparisons, alongside detailed protocols and workflow visualizations.

The challenge in analyzing this compound in complex mixtures lies in the potential for interference from structurally similar compounds or matrix components, leading to inaccurate quantification. This phenomenon, broadly termed cross-reactivity in the context of immunoassays, and interference or lack of specificity in chromatographic methods, can compromise experimental results and their interpretation. This guide explores various analytical techniques, evaluating their strengths and weaknesses in providing specific and reliable quantification of this compound.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method is critical for achieving accurate and precise measurement of this compound. The primary techniques employed include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS), and Gas Chromatography (GC). Each method offers distinct advantages in terms of selectivity, sensitivity, and throughput.

Analytical Method Principle Reported Sensitivity (LOD/LOQ) Selectivity/Specificity Common Cross-Reactants/Interferences Throughput Reference
HPLC with UV Detection Separation based on polarity, detection via UV absorbance.Method dependent, typically in the µg/mL range.Moderate; co-eluting compounds with similar UV absorbance can interfere.Isomers (e.g., 1,1-Dimethylurea), other urea derivatives, compounds with similar chromophores.Moderate to High[1][2]
SFC-MS/MS Separation using supercritical fluid, detection by mass-to-charge ratio.High; LOQs reported at 0.01–6 µg/L.[3]High; baseline separation of isomers can be achieved. Mass spectrometry provides high specificity.Isomers (1,1-dimethylurea and 1,2-dimethylurea) can be resolved with appropriate stationary phase.[3][4]High[3][4]
GC with Nitrogen Detection Separation of volatile compounds, detection of nitrogen-containing analytes.Validated for soil concentrations of 0.02 to 1.0 ppm.[5]High for nitrogen-containing compounds; potential for interference from other nitrogenous extractives from the sample matrix.Other volatile nitrogen-containing compounds present in the sample matrix.[5]Moderate[5]
Immunoassay (Hypothetical) Antibody-based detection of a specific antigen.Potentially high (ng/mL range).Variable; depends on antibody specificity. High potential for cross-reactivity.Structurally similar ureas, metabolites, and other small molecules with similar epitopes.[6][7]Very High[6][7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are outlines of typical experimental protocols for the discussed analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound in various samples.

1. Sample Preparation:

  • Solid Samples (e.g., soil): Extraction with a suitable solvent such as methanol.[5] The extract is then filtered and diluted as necessary.
  • Liquid Samples (e.g., biological fluids): Protein precipitation using acetonitrile or methanol, followed by centrifugation. The supernatant is collected, evaporated, and reconstituted in the mobile phase.

2. Chromatographic Conditions:

  • Column: A reverse-phase column, such as a Newcrom R1, is often used.[1]
  • Mobile Phase: A mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for MS compatibility.[1]
  • Flow Rate: Typically 1.0 mL/min.[2]
  • Detection: UV detection at a wavelength of approximately 205 nm.[2]

3. Quantification:

  • A standard curve is generated using known concentrations of this compound.
  • The concentration in the sample is determined by comparing its peak area to the standard curve.[5]

Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS)

This advanced technique offers rapid and highly sensitive analysis, particularly for separating isomers.[3][4]

1. Sample Preparation:

  • Similar to HPLC, samples are extracted and clarified to remove particulates.

2. SFC-MS/MS Conditions:

  • Column: A 2-ethylpyridinium stationary phase is effective for separating polar analytes like dimethylurea isomers.[3][4]
  • Mobile Phase: Supercritical carbon dioxide with a modifier such as methanol (e.g., 10%).[3][4]
  • Flow Rate: Optimized for the specific column and system.
  • Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

3. Data Analysis:

  • Quantification is achieved using an internal standard and a calibration curve. The specific mass transitions for this compound are monitored.

Gas Chromatography (GC)

GC is a robust method for analyzing volatile and semi-volatile compounds.

1. Sample Preparation and Derivatization:

  • Extraction of this compound from the matrix using an organic solvent.
  • For biological samples, an enzymatic reaction can be used to convert urea to ammonia, which is then derivatized with a reagent like heptafluorobutyryl chloride for GC-MS analysis.[8]

2. GC Conditions:

  • Column: A capillary column such as an HP-5ms is suitable.[8]
  • Carrier Gas: Helium or nitrogen.
  • Injector and Oven Temperature: Programmed to ensure efficient volatilization and separation.
  • Detector: A nitrogen-phosphorus detector (NPD) or a mass spectrometer can be used.[5]

3. Quantification:

  • Based on a calibration curve prepared with derivatized standards.

Visualizing Workflows and Concepts

To further clarify the experimental processes and the principles of cross-reactivity, the following diagrams are provided.

experimental_workflow sample Complex Mixture (e.g., Biological Fluid, Soil) extraction Extraction sample->extraction cleanup Sample Cleanup (e.g., SPE, Filtration) extraction->cleanup analysis Analytical Separation (HPLC, SFC, GC) cleanup->analysis detection Detection (UV, MS/MS, NPD) analysis->detection quantification Quantification detection->quantification

Figure 1. A generalized experimental workflow for the analysis of this compound in complex mixtures.

cross_reactivity_concept target This compound analytical_method Analytical Method target->analytical_method Target Analyte struct_similar Structurally Similar Compounds (e.g., 1,1-Dimethylurea) struct_similar->analytical_method Potential Interference matrix_comp Matrix Components matrix_comp->analytical_method Potential Interference accurate_result Accurate Quantification analytical_method->accurate_result High Specificity inaccurate_result Inaccurate Quantification (False Positive/Negative) analytical_method->inaccurate_result Low Specificity

Figure 2. Conceptual diagram illustrating the impact of cross-reactivity and interference on analytical accuracy.

Conclusion

The choice of an analytical method for this compound in complex mixtures is a critical decision that directly impacts the reliability of the results. While HPLC with UV detection offers a cost-effective and robust solution, its selectivity can be limited. For applications requiring high sensitivity and the ability to distinguish between isomers, SFC-MS/MS is a superior, albeit more resource-intensive, option.[3][4] GC-based methods provide another viable alternative, particularly for volatile matrices.[5]

Ultimately, the optimal method will depend on the specific requirements of the study, including the nature of the sample matrix, the required level of sensitivity and specificity, and available instrumentation. By carefully considering these factors and implementing rigorous validation procedures, researchers can ensure the accurate and reliable quantification of this compound, free from the confounding effects of cross-reactivity and interference.

References

literature review comparing synthetic routes to 1,3-Dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Review of Synthetic Routes to 1,3-Dimethylurea

For Researchers, Scientists, and Drug Development Professionals

This compound (DMU) is a versatile chemical intermediate with significant applications in the synthesis of caffeine, pharmaceuticals, textile aids, and herbicides.[1][2] Its production is a topic of considerable interest, with various synthetic strategies developed to optimize yield, purity, and process safety. This guide provides a comparative analysis of the primary synthetic routes to this compound, supported by experimental data and detailed methodologies.

Comparison of Synthetic Routes

The selection of a synthetic route for this compound is often a trade-off between reagent toxicity, reaction conditions, yield, and economic viability. The following table summarizes the key quantitative data for the most common methods.

Synthetic RouteStarting MaterialsReagents/CatalystsTemperature (°C)PressureReaction TimeYield (%)Reference(s)
Phosgene Route Methylamine, PhosgeneCaustic Alkali (e.g., NaOH)~18 - 50AtmosphericNot Specified~90[3]
Urea-Methylamine Ammonolysis Urea, MethylamineNone140 - 175~25 atm2 - 3 hours~85 (based on methylamine)[4][5][6]
Dimethylcarbamoyl Chloride (DMDTC) Route Dimethylcarbamoyl Chloride, MethylamineNone60 - 68AtmosphericNot SpecifiedNot Specified[7]
Catalytic Route from Urea and Methanol Urea, Methanol, AmmoniaRu/BEA catalyst200High (Autoclave)4 hours84.6 (product purity)[7]
Catalytic Route from Methanol and Amines Methanol, AminesRuthenium PNP catalyst120Not Specified16 hoursGood to Excellent[8]

Synthetic Pathways Overview

The following diagram illustrates the primary synthetic pathways to this compound.

G cluster_phosgene Phosgene Route cluster_ammonolysis Urea-Methylamine Ammonolysis cluster_dmdtc DMDTC Route cluster_catalytic Catalytic Routes phosgene Phosgene dmu_phosgene This compound phosgene->dmu_phosgene NaOH methylamine1 Methylamine methylamine1->dmu_phosgene urea1 Urea dmu_ammonolysis This compound urea1->dmu_ammonolysis Heat, Pressure methylamine2 Methylamine methylamine2->dmu_ammonolysis dmdtc Dimethylcarbamoyl Chloride (DMDTC) dmu_dmdtc This compound dmdtc->dmu_dmdtc methylamine3 Methylamine methylamine3->dmu_dmdtc urea2 Urea dmu_catalytic1 This compound urea2->dmu_catalytic1 Ru/BEA catalyst methanol1 Methanol methanol1->dmu_catalytic1 ammonia Ammonia ammonia->dmu_catalytic1 methanol2 Methanol dmu_catalytic2 This compound methanol2->dmu_catalytic2 Ru PNP catalyst amines Amines amines->dmu_catalytic2

Caption: Overview of major synthetic routes to this compound.

Experimental Protocols

Phosgene Route

This traditional method involves the reaction of methylamine with the highly toxic phosgene in an aqueous medium. The hydrogen chloride generated is neutralized by a caustic alkali.

Experimental Protocol: In a jacketed, glass-lined kettle equipped with a stirrer, thermometer, and an inlet for phosgene, an aqueous solution of methylamine is charged.[3] Gaseous phosgene is bubbled into the solution at a controlled rate, ensuring the temperature is maintained at approximately 18°C, not exceeding 50°C.[3] A caustic alkali, such as a 35% by weight sodium hydroxide solution, is added simultaneously to neutralize the hydrochloric acid formed during the reaction.[3] The rate of addition of the caustic alkali is controlled to avoid an excess at any point. After the reaction is complete, the resulting solution contains this compound and a salt (e.g., sodium chloride), which can be separated. A yield of 90% of the theoretical value based on the initial amount of methylamine has been reported.[3]

Urea-Methylamine Ammonolysis

This is a common industrial method that involves the reaction of molten urea with methylamine gas at elevated temperatures and pressures.

Experimental Protocol: Urea (50 g) is placed in a 500 mL four-necked round-bottom flask and melted by heating to 130°C.[5] Gaseous methylamine, generated from a saturated aqueous solution and purified by passing through a calcium oxide desiccator, is then injected into the molten urea with agitation.[5] The reactor is heated to 140°C for 3 hours.[5] An alternative procedure involves heating 60 parts by weight of urea with 155 parts by weight of a 40% aqueous methylamine solution in an autoclave at 140-145°C for about 2 hours, with the pressure reaching approximately 25 atm.[6] The industrial process involves heating molten urea to 150-175°C and passing purified monomethylamine gas through it until the reaction is complete.[4]

Dimethylcarbamoyl Chloride (DMDTC) Route

This method utilizes the reaction of dimethylcarbamoyl chloride with an aqueous solution of methylamine.

Experimental Protocol: To dimethylcarbamoyl chloride (DMDTC, 1.22 g, 10 mmol), preheated to 60°C in an oil bath with stirring, a 40% aqueous solution of methylamine (2.33 g, 30 mmol) is added dropwise over a 5-minute period.[7] The temperature is then immediately raised to 67-68°C and maintained at around 60°C.[7] After the reaction, the solvent is removed under reduced pressure. The resulting solid residue is dried by adding anhydrous toluene, and the this compound is obtained by distilling the toluene/water azeotrope under reduced pressure.[7]

Catalytic Route from Urea and Methanol

This approach involves the catalytic conversion of urea and methanol in the presence of ammonia.

Experimental Protocol: In a 500 mL stirred autoclave, 3.0 g of urea, 80 g of methanol, and 5 g of Ru/BEA catalyst are thoroughly mixed.[7] The autoclave is sealed, and 100 g of ammonia is introduced. The reactor is then heated to 200°C and maintained for 4 hours.[7] After cooling and depressurization, the catalyst is separated by filtration. The filtrate is concentrated to dryness, and the product is dried in a vacuum oven at 40°C. This method has been reported to yield a product containing 84.6% this compound as determined by quantitative HPLC.[7]

Phosgene-Free and Emerging Routes

Concerns over the high toxicity of phosgene have driven research into safer alternatives. Triphosgene, a solid and therefore safer-to-handle phosgene equivalent, can be used for the synthesis of ureas.[9][10] Other modern approaches focus on the use of dimethyl carbonate or carbamates as carbonyl sources, often in catalyzed reactions, to avoid hazardous reagents altogether.[11][12] Furthermore, catalytic routes using renewable feedstocks like methanol are gaining attention for their atom economy and the production of hydrogen as the only byproduct.[8][13] An innovative electrochemical approach has also been demonstrated for the synthesis of methylamine from carbon dioxide and nitrate, which could potentially be integrated into future sustainable urea synthesis processes.[14]

Logical Relationship of Synthetic Strategies

The choice of a synthetic pathway is influenced by a hierarchy of factors, starting from the desired scale of production and the availability and cost of starting materials. Safety and environmental considerations are increasingly critical, often dictating the preference for non-phosgene routes in modern chemical synthesis.

G start Desired Scale & Economics sm_availability Starting Material Availability & Cost start->sm_availability safety Safety & Environmental Impact sm_availability->safety process_complexity Process Complexity & Reaction Conditions safety->process_complexity yield_purity Yield & Purity Requirements process_complexity->yield_purity end_product This compound yield_purity->end_product

Caption: Decision workflow for selecting a synthetic route.

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and disadvantages. The traditional phosgene route offers high yields but involves a highly toxic reagent. The urea-methylamine ammonolysis is a widely used industrial method, while the DMDTC route provides a laboratory-scale alternative. Catalytic methods, particularly those utilizing renewable feedstocks and avoiding hazardous materials, represent the future direction of this compound synthesis, aligning with the principles of green chemistry. The choice of the optimal synthetic route will depend on the specific requirements of the researcher or manufacturer, balancing factors such as yield, cost, safety, and environmental impact.

References

Safety Operating Guide

Proper Disposal of 1,3-Dimethylurea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive, step-by-step guidance for the proper disposal of 1,3-Dimethylurea (CAS No. 96-31-1), ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these procedures is critical for maintaining a safe and compliant laboratory setting.

Understanding this compound Properties and Hazards

This compound is a white crystalline solid that is soluble in water.[1][2] While it has low acute toxicity, proper handling and disposal are essential to prevent environmental contamination.[1][2] It is readily biodegradable, which is a key consideration in the selection of a disposal method.[3] However, improper disposal can lead to soil and water contamination.[4] It is incompatible with strong oxidizing agents.[1][5][6]

Key Physical and Chemical Data:

PropertyValue
CAS Number96-31-1
Molecular FormulaC₃H₈N₂O
Molar Mass88.11 g/mol
AppearanceWhite crystalline powder/solid
Melting Point101-105 °C
Boiling Point268-270 °C
Solubility in Water765 g/L at 21.5 °C[3]
Flash Point157 °C

Pre-Disposal and Handling Procedures

Before beginning the disposal process, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionChemical safety goggles or glasses
Hand ProtectionNitrile or other suitable chemical-resistant gloves
Body ProtectionLaboratory coat
Respiratory ProtectionGenerally not required under normal use with adequate ventilation. If creating dust, use a NIOSH-approved respirator.

Handling Precautions:

  • Avoid creating dust.[1][7]

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling powders.

  • Avoid contact with skin and eyes.[6]

  • Keep away from strong oxidizing agents.[1][5][6]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local regulations.[8][9] The primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[8][9]

Step 1: Waste Identification and Classification

  • Determine if the this compound waste is considered hazardous. While pure this compound is not typically classified as a hazardous waste under RCRA, it may be considered hazardous if it is mixed with other hazardous substances.

  • Consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying chemical waste.

Step 2: Segregation and Storage

  • Segregate this compound waste from other chemical waste streams, particularly from strong oxidizing agents.

  • Store the waste in a designated, well-ventilated, and clearly labeled waste accumulation area.

  • Use a compatible, sealed, and properly labeled container. The label should include:

    • The words "Waste" or "Hazardous Waste" (as determined by your EHS department)

    • The full chemical name: "this compound"

    • The date accumulation started

    • The associated hazards (e.g., "Low Toxicity," "Incompatible with Oxidizing Agents")

Step 3: Disposal Method Selection

The preferred method of disposal for this compound is through a licensed chemical waste disposal contractor.

  • For Small Quantities (Research Lab Scale):

    • Collect the waste this compound in a designated and properly labeled container.

    • Contact your institution's EHS department to arrange for a hazardous waste pickup.

    • Do not dispose of this compound down the drain or in the regular trash.[7]

  • For Decontamination of Empty Containers:

    • Triple rinse the empty container with a suitable solvent (e.g., water).

    • Collect the rinsate as chemical waste and dispose of it with the this compound waste.

    • Once the container is thoroughly decontaminated and dry, it can often be disposed of as regular laboratory glass or plastic waste. Deface the original label before disposal. Always confirm this procedure with your institution's EHS guidelines.[10]

Step 4: Record Keeping

Maintain accurate records of all disposed chemical waste, including the name of the chemical, quantity, and date of disposal. This is a requirement under RCRA and institutional policies.

Emergency Procedures

  • Spills:

    • Evacuate the immediate area if a large amount of dust is generated.

    • Wear appropriate PPE.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][7]

    • Clean the spill area with soap and water.

    • For large spills, contact your institution's EHS department immediately.

  • Fire:

    • This compound is combustible.[11]

    • Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish the fire.[1][7][12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_container Empty Container Handling start Start: this compound Waste Generated identify Identify Waste Composition (Pure or Mixed?) start->identify pure Pure this compound identify->pure Pure mixed Mixed with other chemicals identify->mixed Mixed classify Classify Waste (Hazardous or Non-Hazardous?) pure->classify mixed->classify non_hazardous Non-Hazardous Waste classify->non_hazardous Non-Hazardous hazardous Hazardous Waste classify->hazardous Hazardous segregate Segregate and Store in Labeled, Sealed Container non_hazardous->segregate hazardous->segregate contact_ehs Contact EHS for Pickup segregate->contact_ehs disposal Disposal by Licensed Contractor contact_ehs->disposal decontaminate Decontaminate Empty Container (Triple Rinse) dispose_container Dispose of Clean Container decontaminate->dispose_container

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling 1,3-Dimethylurea

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the use of 1,3-Dimethylurea, including personal protective equipment (PPE) recommendations, operational handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications & Remarks
Eye/Face Protection Safety goggles or glassesUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Protection Chemical-resistant glovesFull Contact: Nitrile rubber, minimum layer thickness: 0.11 mm, breakthrough time: 480 min.[2][3] Splash Contact: Nitrile rubber, minimum layer thickness: 0.11 mm, breakthrough time: 480 min.[3] Always wash and dry hands after handling.[2][3][4]
Body Protection Protective clothingChoose body protection in relation to its type, to the concentration and amount of dangerous substances, and to the specific workplace.[1]
Respiratory Protection Particulate filter respiratorRequired when breathable aerosols or dust are formed.[5][6] A dust mask type N95 (US) is a suitable option.[7] Not required if dusts are not generated.[1][2][3][4]

Operational Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of the laboratory environment.

Handling:

  • Handle in accordance with good industrial hygiene and safety practices.[1][2]

  • Avoid the formation of dust and aerosols.[1][5]

  • Use local exhaust ventilation where dust is formed.[6]

  • Do not eat, drink, or smoke when using this product.[6][8]

  • Wash hands before breaks and at the end of the workday.[1][2][3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2][3][9]

  • Keep containers tightly closed.[1][2][3][9]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[9]

  • Store away from incompatible materials such as strong oxidizing agents and nitrites.[5][9][10]

Spill Management and Disposal Plan

In the event of a spill or for the disposal of waste material, the following procedures should be followed to mitigate environmental contamination and ensure compliance with safety regulations.

Spill Response:

  • Evacuate and Secure: Evacuate personnel from the immediate area.

  • Personal Protection: Wear appropriate personal protective equipment as outlined above.[11]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][2][9]

  • Clean-up:

    • For solid spills, moisten with water to prevent dusting.[6][12]

    • Sweep or shovel the material into a suitable, closed container for disposal.[1][2][3][6] Avoid generating dust.[11]

    • Use an inert absorbent material for liquid spills.[9]

  • Decontamination: Wash all contaminated surfaces with a soap and water solution.[12]

Disposal:

  • Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[9]

  • Contaminated Packaging: Dispose of as unused product.[9]

  • Environmental Precautions: Discharge into the environment must be avoided.[9] Improper disposal can lead to soil and water contamination.[13]

Emergency First Aid Procedures

In case of exposure to this compound, follow these first aid measures:

  • After Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[14]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2][3][4][14]

  • In Case of Eye Contact: Flush eyes with water as a precaution.[2][3][4][14]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1][2][3][4][14]

Chemical Spill Response Workflow

The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.

spill Chemical Spill Occurs assess Assess Situation (Is it safe to approach?) spill->assess evacuate Evacuate Area assess->evacuate Unsafe ppe Don Appropriate PPE assess->ppe Safe report Report the Incident evacuate->report contain Contain the Spill ppe->contain cleanup Clean Up Spill Material contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose dispose->report

Caption: Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.